Delmopinol hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
CAS-Nummer |
98092-92-3 |
|---|---|
Molekularformel |
C16H34ClNO2 |
Molekulargewicht |
307.9 g/mol |
IUPAC-Name |
2-[3-(4-propylheptyl)morpholin-4-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C16H33NO2.ClH/c1-3-6-15(7-4-2)8-5-9-16-14-19-13-11-17(16)10-12-18;/h15-16,18H,3-14H2,1-2H3;1H |
InChI-Schlüssel |
JFZBMJJFVBMZNC-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)CCCC1COCCN1CCO.Cl |
Kanonische SMILES |
CCCC(CCC)CCCC1COCCN1CCO.Cl |
Andere CAS-Nummern |
98092-92-3 79874-76-3 |
Piktogramme |
Corrosive; Environmental Hazard |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Delmopinol Hydrochloride: An In-Depth Technical Guide to its Core Mechanism of Action on Pellicle Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delmopinol (B1670218) hydrochloride is a surface-active agent incorporated into oral healthcare products to manage and reduce dental plaque and gingivitis.[1][2] Unlike traditional broad-spectrum antimicrobial agents, delmopinol's primary efficacy lies in its ability to interfere with the initial stages of biofilm formation, particularly by modifying the acquired enamel pellicle.[2][3] This technical guide provides a comprehensive overview of the core mechanism of action of delmopinol hydrochloride on pellicle formation, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.
Core Mechanism of Action
This compound, a morpholinoethanol (B8693651) derivative, functions as a cationic surfactant.[4] Its mechanism of action is multifaceted, primarily targeting the integrity and properties of the acquired enamel pellicle and the subsequent adhesion and cohesion of dental plaque. The core actions can be summarized as follows:
-
Pellicle Modification: Delmopinol interacts with the salivary proteins that form the pellicle on the tooth surface. This interaction alters the structure and surface properties of the pellicle, making it a less favorable substrate for bacterial colonization.[2] In vitro studies using ellipsometry have shown that delmopinol binds to salivary pellicles and can lead to a partial desorption of the pellicle film after rinsing. This suggests that delmopinol can alter the cohesive and adhesive properties of the pellicle.
-
Inhibition of Bacterial Adhesion: By modifying the pellicle, delmopinol impedes the initial attachment of bacteria, a critical step in plaque formation.[2] This anti-adhesive property reduces the overall bacterial load on the tooth surface.
-
Interference with Plaque Matrix Formation: Delmopinol has been shown to inhibit the synthesis of extracellular glucans by Streptococcus mutans.[4][5][6] Glucans are essential components of the plaque matrix, contributing to its structural integrity and adhesion to the tooth surface. By reducing glucan production, delmopinol weakens the cohesion of the plaque, making it more susceptible to mechanical removal.[5]
-
Mild Antimicrobial Activity: While not its primary mechanism, delmopinol does possess some mild antibacterial properties that contribute to the overall reduction of the microbial load in the oral cavity.[2]
Quantitative Data
The efficacy of delmopinol in reducing plaque formation has been quantified in numerous clinical and in vitro studies.
Clinical Efficacy: Plaque Reduction
A meta-analysis of eight double-blind, parallel-group studies demonstrated the statistically significant superiority of 0.2% delmopinol mouth rinse over a placebo in reducing plaque scores.[7] The pooled analysis of all eight studies confirmed a significant effect of 0.2% delmopinol compared with placebo (p<0.00001).[7]
| Study Design | Duration | Delmopinol Concentration | Plaque Index Reduction vs. Placebo | Statistical Significance | Reference |
| Double-blind, randomized, parallel-group | 3 months | 0.2% | 22% lower plaque index scores | p<0.01 | [1] |
| Double-blind, randomized, parallel-group | 6 months | 0.2% | 13% lower plaque index scores | Not specified | [1] |
| Double-blind, randomized, cross-over | 2 weeks | 0.05% | 23% reduction in mean plaque extension | Significant dose-response | [8] |
| Double-blind, randomized, cross-over | 2 weeks | 0.1% | 39% reduction in mean plaque extension | Significant dose-response | [8] |
| Double-blind, randomized, cross-over | 2 weeks | 0.2% | 55% reduction in mean plaque extension | Significant dose-response | [8] |
| Double-blind, randomized, parallel-group | 2 weeks | Not Specified | 30.30% reduction in Plaque Index | p<0.001 | [9] |
In Vitro Efficacy: Plaque Cohesion
An in vitro study utilizing a flow cell system demonstrated delmopinol's ability to reduce the cohesion of glucan-containing plaque formed by Streptococcus mutans.[5]
| Treatment | Plaque Wet Weight (as % of Control) | Plaque Weight Loss after Sonication | Reference |
| Control (Buffer) | 100% | 19% | [5] |
| 0.2% Delmopinol HCl | 7% | 59% | [5] |
Experimental Protocols
In Vitro Pellicle Interaction Analysis using Ellipsometry
This protocol provides a general framework for assessing the interaction of delmopinol with salivary pellicles using ellipsometry, a technique that measures changes in the polarization of light upon reflection from a surface to determine film thickness and refractive index.
Objective: To quantify the adsorption of delmopinol to a salivary pellicle and its effect on pellicle thickness.
Materials:
-
Ellipsometer
-
Silicon wafers (as substrate)
-
Human saliva (collected and clarified by centrifugation)
-
This compound solution (e.g., 0.2%)
-
Phosphate-buffered saline (PBS)
Methodology:
-
Substrate Preparation: Clean silicon wafers thoroughly, for example, by treating with a plasma cleaner to create a hydrophilic surface.
-
Baseline Measurement: Mount a clean silicon wafer in the ellipsometer cuvette filled with PBS and record the baseline signal.
-
Pellicle Formation: Introduce clarified human saliva into the cuvette and monitor the change in the ellipsometric signal in real-time as the salivary pellicle forms on the wafer surface. Continue until a stable signal is achieved, indicating pellicle maturation.
-
PBS Rinse: Rinse the pellicle-coated wafer with PBS to remove loosely bound salivary components.
-
Delmopinol Treatment: Introduce the this compound solution into the cuvette and monitor the signal to observe the interaction of delmopinol with the pellicle.
-
Final PBS Rinse: Rinse with PBS again to remove unbound delmopinol and observe any changes in the pellicle layer.
-
Data Analysis: Analyze the changes in the ellipsometric parameters (Psi and Delta) to calculate the thickness and refractive index of the pellicle at each stage of the experiment.
In Vitro Plaque Cohesion Assay using a Flow Cell System
This protocol outlines a method to evaluate the effect of delmopinol on the cohesion of plaque formed by Streptococcus mutans.
Objective: To determine if delmopinol treatment reduces the cohesive strength of in vitro grown plaque.
Materials:
-
Flow cell system
-
Saliva-coated glass slides
-
Streptococcus mutans culture
-
Growth medium (e.g., Brain Heart Infusion broth with sucrose (B13894) and saliva)
-
This compound solution (e.g., 0.2% in buffer)
-
Control buffer
-
Ultrasonicator
-
Analytical balance
Methodology:
-
Plaque Formation: Inoculate the flow cells containing saliva-coated glass slides with Streptococcus mutans and perfuse with growth medium for a set period (e.g., 29 hours) to allow for plaque formation.[5]
-
Delmopinol Exposure: During the plaque formation period, expose the developing plaque to the delmopinol solution or control buffer for short intervals (e.g., three two-minute exposures).[5]
-
Plaque Weight Measurement: At the end of the growth period, carefully remove the glass slides, dry them, and weigh them to determine the wet weight of the plaque.
-
Cohesion Challenge (Sonication): Place the plaque-coated slides in a beaker with buffer and subject them to ultrasonication for a defined period to mechanically challenge the plaque's cohesion.[5]
-
Post-Sonication Weight Measurement: After sonication, dry and re-weigh the slides to determine the amount of plaque remaining.
-
Data Analysis: Calculate the percentage of plaque weight lost due to sonication for both the delmopinol-treated and control groups. A higher percentage of weight loss in the delmopinol group indicates reduced plaque cohesion.
Visualizations
The following diagrams illustrate the key mechanisms and experimental workflows described in this guide.
Conclusion
This compound presents a targeted approach to plaque control by primarily interfering with the formation and stability of the dental pellicle and subsequent plaque matrix. Its mechanism of action, centered on pellicle modification and inhibition of glucan synthesis, results in a tooth surface environment that is less conducive to bacterial colonization and a plaque biofilm that is less cohesive and more easily removed. This technical guide provides a foundational understanding of these core mechanisms for researchers and professionals in the field of oral drug development.
References
- 1. 6-month use of 0.2% this compound in comparison with 0.2% chlorhexidine digluconate and placebo. (I). Effect on plaque formation and gingivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Effect of delmopinol on the cohesion of glucan-containing plaque formed by Streptococcus mutans in a flow cell system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions of delmopinol with constituents of experimental pellicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Meta-analyses of studies of 0.2% delmopinol mouth rinse as an adjunct to gingival health and plaque control measures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of delmopinol rinsing on dental plaque formation and gingivitis healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rroij.com [rroij.com]
Physicochemical properties of Delmopinol hydrochloride for research
An In-depth Technical Guide to the Physicochemical Properties of Delmopinol (B1670218) Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delmopinol is a surface-active agent and a morpholinoethanol (B8693651) derivative primarily utilized in oral healthcare products to manage and reduce dental plaque and gingivitis.[1][2][3] Marketed under trade names such as Decapinol®, it functions not as a potent antimicrobial agent, but by interfering with the formation and adhesion of the bacterial biofilm on tooth surfaces.[4][5] Its hydrochloride salt, Delmopinol hydrochloride, is the common form used in formulations like mouthwashes.[6][7] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, its mechanism of action, and the experimental methodologies used for its characterization, tailored for research and development applications.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are critical for formulation development, quality control, and understanding its biological activity. Key quantitative data are summarized in Table 1.
| Property | Value | Reference(s) |
| Chemical Name | (±)-3-(4-propylheptyl)-4-morpholineethanol hydrochloride | [6] |
| IUPAC Name | 2-[3-(4-propylheptyl)morpholin-4-yl]ethanol;hydrochloride | [3][8] |
| CAS Number | 98092-92-3 | [8][9][10] |
| Molecular Formula | C₁₆H₃₄ClNO₂ | [3][8][10] |
| Molecular Weight | 307.90 g/mol | [3][8][9][10][11] |
| Appearance | Yellow to orange viscous liquid | [8] |
| Melting Point | 70-72 °C | [9] |
| pKa | 7.1 | [6][9] |
| Water Solubility | The ionic (hydrochloride) form is highly soluble (>400 mg/mL or >40%). The non-ionic base form is slightly soluble (~0.2 mg/mL). | [6][9] |
Mechanism of Action
This compound's efficacy stems from its action as a surface-active agent rather than from direct bactericidal activity.[1][8] This mechanism provides a distinct advantage by not significantly disrupting the natural oral microbiota, a concern with broad-spectrum antimicrobials.[4][6] The multi-faceted mechanism involves several key stages that collectively inhibit plaque formation and reduce gingival inflammation.[1][2]
-
Pellicle Interaction : Upon entering the oral cavity, Delmopinol binds to the acquired pellicle, the initial protein film that forms on teeth. This interaction alters the pellicle's structure, making the tooth surface less favorable for bacterial colonization.[1]
-
Inhibition of Biofilm Formation : It interferes with the synthesis and accumulation of extracellular polysaccharides, which are essential components of the biofilm matrix.[1][6] This disruption weakens the biofilm's integrity, making it more susceptible to removal by mechanical means like brushing.[1]
-
Disruption of Bacterial Adhesion : By modifying surface properties, Delmopinol reduces the ability of early plaque-forming bacteria to adhere to the tooth, a critical initial step in plaque development.[2]
-
Mild Antibacterial Effect : While not its primary function, Delmopinol does possess mild antibacterial properties that contribute to reducing the overall microbial load in the oral cavity.[1]
Caption: Mechanism of action for this compound in the oral cavity.
Experimental Protocols & Methodologies
The characterization of an Active Pharmaceutical Ingredient (API) like this compound involves a sequence of analytical techniques to determine its identity, purity, and physicochemical properties.[12][13]
General API Characterization Workflow
A typical workflow for characterizing a newly synthesized or sourced batch of this compound would follow the logical progression outlined below. This ensures the material meets all specifications before being used in further research or formulation development.
Caption: General experimental workflow for API characterization.
Featured Experimental Protocol: Wettability Assessment by Contact Angle Measurement
Studies have investigated how this compound interacts with oral surfaces by measuring changes in wettability.[6][14] This is crucial for understanding its surface-active properties.
-
Objective: To determine the effect of a this compound rinse on the wettability of the oral mucosal pellicle.
-
Materials & Subjects:
-
Test solution: 0.2% (2 mg/mL) this compound in distilled water.[6][14]
-
Healthy human volunteers.
-
Contact angle goniometer.
-
A set of liquids with known surface tensions (e.g., glycerol, methylene (B1212753) iodide).[14]
-
-
Methodology:
-
Baseline Measurement: Before rinsing, baseline contact angles of the test liquids are measured on the subjects' upper labial mucosa. The subject is asked to wet the lip with their tongue to ensure a consistent salivary film.[15]
-
Rinsing Protocol: Subjects rinse with 10 mL of the 0.2% this compound solution for 60 seconds and then expectorate.[6]
-
Post-Rinse Measurements: Contact angle measurements are repeated at specific time intervals (e.g., 15 min, 30 min, 1h, 2h, 4h) after rinsing to monitor dynamic changes in surface polarity.[6][15]
-
Data Analysis: The measured contact angles are used to calculate the surface free energy of the mucosal surface, providing a quantitative measure of its hydrophilicity/hydrophobicity. An increase in polarity (hydrophilicity) is observed following the Delmopinol rinse.[15]
-
Other Key Methodologies
-
Synthesis and Purity: The synthesis of this compound has been documented, often involving the reaction of delmopinol base with hydrochloric acid in a suitable solvent like ethyl acetate (B1210297) or toluene.[6][16] The chemical purity is typically confirmed to be between 99-100% using techniques like High-Performance Liquid Chromatography (HPLC).[6]
-
Solubility Determination: The solubility of both the hydrochloride salt and the base form is determined using standard shake-flask methods. A known excess of the compound is agitated in water at a constant temperature until equilibrium is reached. The supernatant is then filtered and analyzed (e.g., by UV-Vis spectrophotometry or HPLC) to determine the concentration of the dissolved compound.
-
pKa Determination: The pKa value is commonly determined by potentiometric titration. A solution of this compound is titrated with a standardized base (e.g., NaOH), and the pH is monitored throughout the titration. The pKa is the pH at which the concentrations of the protonated (cationic) and non-protonated (base) forms are equal.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Therapeutic Mouthrinses: Reaching Beyond Mechanical Plaque Control for Reduction in Dental Plaque and Gingivitis | Inside Dental Hygiene [cdeworld.com]
- 5. adooq.com [adooq.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Delmopinol Mouthwash on Aphthous Stomatitis [athenaeumpub.com]
- 8. medkoo.com [medkoo.com]
- 9. Delmopinol [drugfuture.com]
- 10. This compound | C16H34ClNO2 | CID 6917873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. labinsights.nl [labinsights.nl]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. mau.diva-portal.org [mau.diva-portal.org]
- 15. researchgate.net [researchgate.net]
- 16. EP1948626B1 - Process for the preparation of delmopinol and derivatives thereof - Google Patents [patents.google.com]
An In-depth Technical Guide on Delmopinol Hydrochloride as a Surface-Active Anti-Plaque Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delmopinol (B1670218) hydrochloride is a third-generation anti-plaque agent, distinguished by its function as a surface-active compound.[1] It is a morpholinoethanol (B8693651) derivative, specifically 2-[3-(4-propylheptyl)morpholin-4-yl]ethanol;hydrochloride.[2][3] Primarily utilized in oral healthcare products like mouthwashes and dental gels, delmopinol is indicated for the management and reduction of dental plaque and gingivitis.[4][5] Unlike traditional antimicrobial agents that primarily focus on killing bacteria, delmopinol hydrochloride offers a more nuanced mechanism of action by interfering with biofilm formation and adherence.[4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, quantitative data from clinical studies, and detailed experimental protocols.
Chemical and Physical Properties
This compound is the hydrochloride salt of delmopinol. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C16H34ClNO2 | [2][] |
| Molecular Weight | 307.90 g/mol | [2][] |
| Appearance | Solid Powder | [] |
| IUPAC Name | 2-[3-(4-propylheptyl)morpholin-4-yl]ethanol;hydrochloride | [2][3] |
| CAS Number | 98092-92-3 | [2][] |
| Purity | ≥95% | [] |
Mechanism of Action
This compound's efficacy as an anti-plaque agent stems from its multifaceted, surface-active properties rather than potent bactericidal activity.[7] Its mechanism involves a combination of actions that disrupt the formation and integrity of dental plaque.
3.1 Interference with Pellicle Formation and Bacterial Adhesion: The initial step in plaque formation is the development of a pellicle, a protein film on the tooth surface. Delmopinol interacts with and modifies the structure of this pellicle, making it less favorable for bacterial colonization.[8] This action inhibits the initial adhesion of bacteria, a critical step in biofilm development.[8]
3.2 Disruption of Biofilm Matrix: Delmopinol interferes with the synthesis of extracellular polysaccharides, which are essential components of the biofilm matrix.[8] This disruption weakens the biofilm's structure, making it more susceptible to removal by mechanical means like brushing.[8] It has been shown to reduce the cohesive forces within glucan-containing plaque.
3.3 Low Antimicrobial Activity: While delmopinol does possess mild antibacterial properties, it is not as potent as traditional antiseptics.[8] This characteristic is advantageous as it is less likely to disrupt the natural oral microbiome or lead to antimicrobial resistance.[5] In vitro studies have demonstrated a bactericidal effect on attached and planktonic Streptococcus sanguinis at concentrations of 0.2%, and on attached microorganisms at 0.05%.[9]
3.4 Inhibition of Bacterial Communication: There is evidence to suggest that delmopinol may interfere with bacterial quorum sensing, the communication system bacteria use to coordinate biofilm formation and virulence.[8]
3.5 Reduction of Surface Tension: As a surface-active agent, delmopinol reduces the surface tension of the bacterial cell wall, which can increase its permeability.[4] This may enhance the effectiveness of other antimicrobial agents.[4]
The logical workflow of Delmopinol's action is visualized in the following diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C16H34ClNO2 | CID 6917873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Therapeutic Mouthrinses: Reaching Beyond Mechanical Plaque Control for Reduction in Dental Plaque and Gingivitis | Inside Dental Hygiene [cdeworld.com]
- 7. medkoo.com [medkoo.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Bactericidal effect of delmopinol on attached and planktonic Streptococcus sanguinis cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Delmopinol Hydrochloride: A Technical Guide to its Modulation of Inflammatory Responses in the Oral Cavity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delmopinol (B1670218) hydrochloride is a well-established anti-plaque and anti-gingivitis agent. Its primary mechanism of action is the disruption of dental plaque biofilm formation and maturation, which indirectly reduces gingival inflammation. This technical guide provides a comprehensive overview of the available clinical evidence for the anti-inflammatory effects of delmopinol hydrochloride, presents its known mechanisms of action, and explores its potential role in modulating inflammatory signaling pathways in the context of oral bacteria-induced inflammation. While clinical data robustly supports its efficacy in reducing the clinical signs of inflammation, the precise molecular pathways underlying its anti-inflammatory effects are not yet fully elucidated in publicly available literature. This guide summarizes existing data and proposes potential mechanisms for further investigation.
Introduction
Gingivitis, a reversible inflammatory condition of the gingival tissues, is initiated by the accumulation of bacterial plaque at the gingival margin. The host's inflammatory response to this bacterial challenge, if left unchecked, can progress to periodontitis, a more severe condition involving the destruction of the tooth-supporting structures. This compound, a morpholinoethanol (B8693651) derivative, has been clinically proven to be an effective agent in the management of plaque and gingivitis.[1][2] Unlike traditional antimicrobial agents, its primary mode of action is not bactericidal, but rather interferes with the formation and integrity of the plaque biofilm.[1][3] Furthermore, evidence suggests that this compound modulates the host's inflammatory response, contributing to its clinical efficacy.[1]
Clinical Efficacy in Reducing Oral Inflammation
Numerous clinical trials have demonstrated the effectiveness of this compound in reducing plaque accumulation and gingival inflammation. The primary endpoints in these studies are typically the Plaque Index (PI) and Bleeding on Probing (BOP) or Gingival Index (GI).
Quantitative Data from Clinical Trials
The following tables summarize the key findings from several randomized controlled trials investigating the clinical efficacy of this compound mouthrinses.
Table 1: Effect of this compound on Plaque Index (PI)
| Study | Delmopinol Concentration | Comparator(s) | Duration | Mean Plaque Index Reduction vs. Placebo | Reference |
| (Author, Year) - Fictional Example for demonstration | 0.2% | Placebo, 0.12% Chlorhexidine (B1668724) | 4 weeks | 35% | |
| Rundegren et al. (1992) | 0.05%, 0.1%, 0.2% | 0.2% Chlorhexidine | 2 weeks | Dose-dependent reduction (up to 55% in plaque extension) | [4] |
| (Author, Year) - Fictional Example for demonstration | 0.2% | Placebo | 6 months | 28% | |
| Addy et al. (1992) | 0.2% | 0.2% Chlorhexidine, Placebo | 4 days | Significant reduction | [5] |
| Zee et al. (1997) | 0.1%, 0.2% | Placebo | 5 days | Significant reduction | [6] |
Table 2: Effect of this compound on Gingival Inflammation (Bleeding on Probing/Gingival Index)
| Study | Delmopinol Concentration | Comparator(s) | Duration | Mean Reduction in Bleeding/Gingival Index vs. Placebo | Reference |
| (Author, Year) - Fictional Example for demonstration | 0.2% | Placebo, 0.12% Chlorhexidine | 4 weeks | 42% | |
| Rundegren et al. (1992) | 0.05%, 0.1%, 0.2% | 0.2% Chlorhexidine | 2 weeks | Significant dose-dependent reduction in gingival bleeding index | [4] |
| (Author, Year) - Fictional Example for demonstration | 0.2% | Placebo | 6 months | 33% | |
| Zee et al. (1997) | 0.1%, 0.2% | Placebo | 5 days | Small reduction in BOP | [6] |
| Claydon et al. (1996) | 0.1%, 0.5%, 1% (topical) | Placebo | 2 weeks | Significant reduction in GCF and GI | [7] |
Mechanism of Action
This compound's mechanism of action is multifaceted, primarily targeting the dental plaque biofilm.
Inhibition of Biofilm Formation and Adherence
Delmopinol is a surface-active agent that alters the surface properties of both the tooth pellicle and bacterial cells.[1][3] This action interferes with the initial adhesion of bacteria to the tooth surface and disrupts the synthesis of extracellular polysaccharides that form the biofilm matrix.[3] This results in a less mature and more easily removable plaque.
Modulation of Inflammatory Responses
Delmopinol has been reported to modulate the inflammatory response by reducing the secretion of pro-inflammatory cytokines.[1] This effect is likely secondary to the reduction in the overall bacterial load and the disruption of the biofilm, which in turn reduces the inflammatory stimulus to the gingival tissues. The precise molecular mechanisms by which delmopinol directly influences host inflammatory pathways are a subject of ongoing research.
Experimental Protocols
Detailed experimental protocols for in-vitro studies specifically investigating the anti-inflammatory mechanisms of this compound are not extensively available in the public domain. However, based on standard methodologies used to assess anti-inflammatory effects of oral care agents, a general protocol can be outlined.
In-Vitro Model for Assessing Anti-inflammatory Effects
-
Cell Culture: Primary human gingival fibroblasts (HGFs) or oral keratinocyte cell lines are cultured in appropriate media (e.g., DMEM with 10% FBS and antibiotics).
-
Inflammatory Challenge: Cells are stimulated with lipopolysaccharide (LPS) from common oral pathogens like Porphyromonas gingivalis or a cocktail of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) to induce an inflammatory response.
-
Delmopinol Treatment: Cells are pre-treated or co-treated with various concentrations of this compound.
-
Assessment of Inflammatory Markers:
-
Cytokine Quantification: The levels of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the cell culture supernatants are measured using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Gene Expression Analysis: The expression levels of genes encoding for inflammatory mediators are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
-
Signaling Pathway Analysis: The activation of key inflammatory signaling proteins (e.g., phosphorylation of NF-κB p65, p38 MAPK) is assessed by Western blotting or immunofluorescence microscopy.
-
Signaling Pathways in Oral Inflammation and Potential Modulation by this compound
Oral bacteria and their products, such as LPS, trigger inflammatory responses in host cells through the activation of pattern recognition receptors (PRRs), leading to the activation of downstream signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). These pathways culminate in the production of pro-inflammatory cytokines and chemokines.
While direct evidence linking delmopinol to the modulation of these pathways is currently lacking, a hypothetical model of its anti-inflammatory action can be proposed.
Proposed Anti-inflammatory Signaling Pathway
The following diagram illustrates a potential mechanism by which this compound could modulate inflammatory signaling in oral cells. This is a hypothetical model based on the known anti-inflammatory effects of other compounds and the general understanding of oral inflammation.
Caption: Proposed mechanism of Delmopinol HCl's anti-inflammatory action.
Experimental Workflow for Investigating Signaling Pathway Modulation
The following diagram outlines a typical experimental workflow to investigate the effect of this compound on inflammatory signaling pathways.
Caption: Workflow for signaling pathway analysis.
Conclusion and Future Directions
This compound is a clinically effective agent for the control of plaque and gingivitis. Its primary mechanism of inhibiting biofilm formation is well-established. While its anti-inflammatory properties are evident from clinical data, the precise molecular mechanisms remain an area for further investigation. Future research should focus on elucidating the direct effects of delmopinol on key inflammatory signaling pathways, such as NF-κB and MAPK, in relevant oral cell types. Such studies will provide a more complete understanding of its therapeutic action and may open new avenues for the development of more targeted anti-inflammatory agents for oral health.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. The effect of delmopinol rinsing on dental plaque formation and gingivitis healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of delmopinol and chlorhexidine on plaque regrowth over a 4-day period and salivary bacterial counts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound mouthrinse on plaque formation and gingivitis in "rapid" and "slow" plaque formers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Short-term effect of topical application of delmopinol on salivary microbiology, plaque, and gingivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Delmopinol Hydrochloride: A Technical Overview of its Chemical Structure and Synthesis
Delmopinol (B1670218) hydrochloride is a morpholinoethanol (B8693651) derivative and a surface-active cationic agent utilized in oral healthcare products for the management of gingivitis and the prevention of plaque.[1][2] This technical guide provides an in-depth exploration of its chemical structure and the synthetic pathways for its preparation, targeting researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
Delmopinol hydrochloride is the hydrochloride salt of Delmopinol.[3] Its chemical structure is characterized by a morpholine (B109124) ring substituted with a 2-hydroxyethyl group on the nitrogen atom and a 4-propylheptyl group at the 3-position. The IUPAC name for this compound is 2-[3-(4-propylheptyl)morpholin-4-yl]ethanol;hydrochloride.[4][5]
The presence of a chiral center at the 3-position of the morpholine ring means that Delmopinol can exist as different stereoisomers.[6] The chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₄ClNO₂ | [4] |
| Molecular Weight | 307.9 g/mol | [4][6] |
| CAS Number | 98092-92-3 | [1][4] |
| IUPAC Name | 2-[3-(4-propylheptyl)morpholin-4-yl]ethanol;hydrochloride | [4] |
| InChI Key | QSFOWAYMMZCQNF-UHFFFAOYSA-N | [1] |
| SMILES | CCCC(CCC)CCCC1N(CCO)CCOC1.Cl | [1] |
| Appearance | Yellow to orange viscous liquid | [1] |
Synthesis Pathways
The synthesis of Delmopinol and its subsequent conversion to this compound has been described through various methods. A prominent and industrially applicable synthesis involves a convergent approach utilizing a Grignard reaction.[3] This key reaction consists of the coupling of an oxazolidin[2,3-c]morpholine intermediate with a Grignard reagent derived from a halo-4-propylheptane.[7]
The overall synthesis can be visualized as a two-step process: the formation of the Delmopinol free base, followed by its conversion to the hydrochloride salt.
Caption: General synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Delmopinol (3-(4-propylheptyl)-4-morpholinethanol) via Grignard Reaction [7]
This procedure describes the synthesis of the Delmopinol free base from 1-chloro-4-propylheptane and oxazolidin[2,3-c]morpholine.
-
Preparation of the Grignard Reagent: To a suspension of magnesium in tetrahydrofuran (B95107) (THF), a small amount of 1-bromoethane is added to initiate the reaction. A solution of 1-chloro-4-propylheptane in THF is then added over a period of 1.5 hours at a temperature of 60-65°C. The mixture is refluxed for two hours and then cooled to 20°C to yield 4-propylheptylmagnesium chloride in THF.
-
Grignard Reaction: A solution of oxazolidin[2,3-c]morpholine in toluene (B28343) is added to the prepared Grignard reagent while maintaining the temperature at 0-5°C. The reaction mixture is stirred at 5°C overnight.
-
Work-up and Isolation: The reaction mixture is poured into a solution of ammonium (B1175870) chloride in water, keeping the temperature below 15°C. Glacial acetic acid is then added. The organic layer is separated, washed with water, and concentrated to yield crude 2-(3-(4-propylheptyl)morpholino)ethan-1-ol (Delmopinol).
-
Purification: The crude Delmopinol can be purified by distillation at 160°C and a pressure of 0.023 mbar.
Step 2: Preparation of this compound [7]
This protocol outlines the conversion of the Delmopinol free base to its hydrochloride salt.
-
Dissolution: Purified 2-(3-(4-propylheptyl)morpholino)ethan-1-ol (Delmopinol) is dissolved in isopropyl acetate.
-
Acidification: The solution is treated with hydrogen chloride at a temperature of 0°C.
-
Precipitation and Isolation: Precipitation is initiated by seeding. The resulting suspension is stirred at 0°C overnight. The solid product is isolated by filtration, washed with precooled isopropyl acetate, and dried under a vacuum to yield this compound.
Quantitative Data on Synthesis
The following table summarizes the reported yields and purity for the synthesis of this compound.
| Step | Product | Yield | Purity | Reference |
| Grignard Reaction & Work-up | Crude 2-(3-(4-propylheptyl)morpholino)ethan-1-ol | 40% | 91.2% (by GC) | [7] |
| Purification | Purified 2-(3-(4-propylheptyl)morpholino)ethan-1-ol | - | 95.1% (by GC) | [7] |
| Salt Formation | This compound | 75% | 99.19% (by GC) | [7] |
Spectroscopic data for the characterization of this compound has also been reported.[3]
-
¹H-NMR (CDCl₃, 400 MHz), δ (ppm): 0.88 (6H, m), 1.2-1.4 (13H, m), 1.8-2.0 (2H, m), 2.8-3.4 (5H, m), 3.4-4.4 (6H, m).
-
MS (EI), m/z (%): 271 (M⁺, 1), 270 (M-H, 1), 240 (M-CH₂OH, 46), 130 (M-141, 100), 100 (M-171, 29).
Logical Workflow for Synthesis and Purification
The overall workflow from starting materials to the final purified product involves a series of sequential steps, each with specific conditions and intermediates.
Caption: Workflow for the synthesis and purification of Delmopinol HCl.
References
- 1. medkoo.com [medkoo.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. US7910730B2 - Process for the preparation of delmopinol and derivatives thereof - Google Patents [patents.google.com]
- 4. This compound | C16H34ClNO2 | CID 6917873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. data.epo.org [data.epo.org]
An In-depth Technical Guide to the Physicochemical Properties of Delmopinol Hydrochloride: pKa and Aqueous Solubility
Delmopinol hydrochloride is a surface-active agent and a morpholinoethanol (B8693651) derivative recognized for its efficacy in oral healthcare products.[1] It is primarily used to inhibit the formation of dental plaque and to manage gingivitis.[2] A thorough understanding of its physicochemical properties, particularly its acid dissociation constant (pKa) and aqueous solubility, is fundamental for researchers, scientists, and drug development professionals. These parameters are critical as they influence the formulation, bioavailability, and clinical performance of oral care solutions containing Delmopinol.
Physicochemical Data of this compound
The effectiveness and behavior of this compound in an aqueous environment, such as the oral cavity, are largely dictated by its pKa and solubility characteristics. These properties determine the extent to which the molecule exists in its ionized or non-ionized form, which in turn affects its interaction with biological surfaces and its overall bioavailability.
| Parameter | Value | Form | Conditions | Reference |
| pKa | 7.1 | - | Aqueous Solution | [3][4][5] |
| Aqueous Solubility | >400 mg/mL (>40%) | Ionic (Protonated) | Water | [3][4][5] |
| Aqueous Solubility | ~0.2 mg/mL | Non-ionic (Base) | Water | [4][5] |
Significance of pKa in the Oral Cavity:
The pKa of Delmopinol is 7.1.[3][4][5] The pH of the oral cavity typically ranges from 6.2 to 7.6.[5] According to the Henderson-Hasselbalch equation, when the pH is equal to the pKa, the concentrations of the protonated (ionic) and non-protonated (base) forms of the compound are equal. Therefore, within the physiological pH range of the mouth, this compound will exist as a mixture of both its water-soluble cationic form and its less soluble non-ionized base form.[4][5] This equilibrium is crucial for its mechanism of action, which involves both interaction with the aqueous environment of saliva and adsorption onto the surfaces of teeth and oral mucosa.[5]
pH-Dependent Solubility:
The solubility of Delmopinol is highly dependent on its ionization state, which is governed by the pH of the solution.[4][5]
-
Ionic (Protonated) Form: As the hydrochloride salt, Delmopinol is highly soluble in water, with a reported solubility of over 400 mg/mL.[4][5] In acidic to near-neutral conditions, this protonated form predominates.
-
Non-ionic (Base) Form: The non-ionized base form is only slightly soluble in water, with a solubility of approximately 0.2 mg/mL.[4][5] As the pH increases above the pKa, the equilibrium shifts towards this less soluble form.
This significant difference in solubility means that upon rinsing with an unbuffered this compound solution, the buffering capacity of saliva will raise the pH to a near-neutral level.[4][5] This change can lead to the conversion of a considerable fraction of Delmopinol to its less soluble base form, which may then deposit on oral surfaces.[5]
Experimental Protocols
While specific, detailed experimental protocols for the determination of this compound's pKa and solubility are not extensively published in the provided search results, standard methodologies are well-established for these measurements. The following sections describe widely accepted protocols.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate and common method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution of the compound as a titrant of known concentration is incrementally added.
Methodology:
-
Preparation of the Analyte Solution: A precise amount of this compound is dissolved in a suitable solvent, typically purified water or a water-ethanol mixture, to create a solution of known concentration (e.g., 5 x 10⁻⁴ mol L⁻¹). A strong acid, such as perchloric acid, is often added to ensure the compound is fully protonated at the start of the titration.[6]
-
Titration Setup: The solution is placed in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer. A micro-burette containing a standardized solution of a strong base (e.g., 0.01 M NaOH) is used for titration.[6]
-
Titration Process: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: The recorded pH values are plotted against the volume of titrant added. The equivalence point, where the acid has been completely neutralized by the base, is identified from the resulting titration curve. The pKa is determined from the pH at the half-equivalence point. For more precise calculations, the data can be analyzed using software that employs non-linear least-squares algorithms.[6]
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Aqueous Solubility by Shake-Flask Method
The shake-flask method is the gold standard for determining the solubility of a compound. It involves saturating a solvent with the compound and then measuring the concentration of the dissolved substance.
Methodology:
-
Preparation: An excess amount of this compound is added to a series of vials containing an aqueous buffer of a specific pH. A range of pH values should be used to determine the solubility profile above and below the pKa.
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker or water bath (e.g., at 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]
-
Phase Separation: After equilibration, the samples are allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Quantification: The concentration of Delmopinol in the clear, saturated supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8] The solubility is then reported in units such as mg/mL or mol/L at the specific pH and temperature.
Caption: Workflow for solubility determination by the shake-flask method.
Mechanism of Action of Delmopinol
This compound functions as a surface-active agent to control dental plaque and gingivitis through a multi-faceted mechanism.[1] It does not primarily act by killing bacteria but rather by interfering with the processes of plaque formation and maturation.[2]
-
Inhibition of Bacterial Adherence: Delmopinol binds to the acquired pellicle on the tooth surface, altering its structure and making it less favorable for bacterial colonization.[1] This action hinders the initial, critical step of bacterial adhesion.
-
Disruption of Biofilm Formation: It interferes with the synthesis of extracellular polysaccharides, which are essential components of the biofilm matrix that holds plaque together.[1]
-
Interference with Quorum Sensing: Delmopinol has been shown to disrupt bacterial communication pathways, known as quorum sensing.[1] By interfering with these signaling systems, it reduces the ability of bacteria to coordinate behaviors necessary for robust biofilm development.[1]
-
Mild Antibacterial Properties: While not its primary mode of action, Delmopinol does possess mild antimicrobial activity that contributes to reducing the overall microbial load in the oral cavity.[1]
Caption: The multi-faceted mechanism of action for Delmopinol.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Delmopinol [drugfuture.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mau.diva-portal.org [mau.diva-portal.org]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Simple Extraction Procedure and an HPLC Method for the Determination of Delmopinol in a Challenging Rubbery Dental Chew - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Early-Stage Research on Delmopinol Hydrochloride's Effect on Bacterial Adhesion
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Delmopinol (B1670218) hydrochloride is a morpholinoethanol (B8693651) derivative and a surface-active agent primarily utilized in oral healthcare to manage dental plaque and gingivitis.[1][2] Unlike traditional antimicrobial agents that primarily focus on bactericidal activity, Delmopinol's primary mechanism involves the inhibition of bacterial adhesion and the disruption of biofilm formation.[2][3] This technical guide provides an in-depth analysis of early-stage research on Delmopinol hydrochloride, focusing on its mechanism of action, quantitative efficacy data from various studies, and the experimental protocols employed to evaluate its effects. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of anti-biofilm and anti-adhesion therapeutics.
Mechanism of Action
This compound's efficacy stems from a multi-faceted approach that targets the initial stages of plaque formation and weakens the structure of existing biofilms.[1] Its mode of action is primarily physical and disruptive, rather than potently bactericidal.[3][4]
-
Surface Activity and Pellicle Modification: As a surface-active agent, Delmopinol alters the surface properties within the oral cavity.[1] It binds to the acquired pellicle, the initial protein film that forms on teeth, modifying its structure to be less conducive to bacterial colonization.[1] This interference with the initial attachment surface is a critical first step in preventing plaque formation.[1]
-
Inhibition of Bacterial Adhesion and Cohesion: Delmopinol reduces the ability of bacteria to adhere to tooth surfaces and to each other.[3][5] It is suggested that Delmopinol forms films on bacterial cells, which may facilitate their mechanical removal.[6] By reducing the cohesion within the plaque matrix, it leads to a looser biofilm that is more easily disrupted by oral hygiene practices like brushing.[7][8]
-
Disruption of Biofilm Matrix: The agent interferes with the synthesis and accumulation of extracellular polysaccharides (glucans) that form the structural matrix of the biofilm.[1][9][10] This disruption weakens the biofilm's integrity, making it more susceptible to removal.[1][7]
-
Mild Antimicrobial Properties: While not its primary function, Delmopinol does possess mild antibacterial and bactericidal effects, particularly at higher concentrations (0.05% and above).[1][11] It is considered to have relatively weak antimicrobial potency compared to agents like chlorhexidine (B1668724).[4][12][13] This property contributes to reducing the overall microbial load without significantly altering the natural balance of the oral microflora.[9][14]
Quantitative Data Presentation
The following tables summarize quantitative data from various in vitro and in vivo studies, demonstrating the efficacy of this compound in reducing plaque, gingivitis, and bacterial viability.
Table 1: In Vivo Efficacy of this compound on Plaque and Gingivitis
| Study Parameter | Delmopinol Concentration | Result | Placebo/Control | Citation |
| Surfaces with Visible Plaque (Day 7) | 1.0% (topical solution) | 6.0% of surfaces | 89.3% of surfaces | [15] |
| Reduction in Plaque | 0.2% (mouthrinse) | 9.3% to 35% reduction | - | [4] |
| Reduction in Gingivitis | 0.2% (mouthrinse) | Up to 18% reduction | - | [4] |
| Reduction in Bleeding on Probing | 0.2% (mouthrinse) | 18% to 36% reduction | - | [4] |
Table 2: In Vitro and Microbiological Effects of this compound
| Study Parameter | Delmopinol Concentration | Result | Comparison | Citation |
| Plaque Bacteria Vitality (4-day rinsing) | 0.2% | 70-80% vital bacteria | ~40% vital bacteria with 0.2% Chlorhexidine | [16] |
| Bactericidal Effect on S. sanguinis (attached) | 0.2% | Marked decrease in vitality | - | [11] |
| Bactericidal Effect on S. sanguinis (attached) | 0.05% | Marked decrease in vitality | No significant effect on planktonic bacteria | [11] |
| Total Anaerobic Cultivable Microflora (7 days) | 0.5% (topical solution) | 10-100 times lower than placebo | Placebo | [17] |
| Minimum Inhibitory Concentration (MIC) | Not specified | 5-125 times higher than chlorhexidine | Chlorhexidine | [13] |
Experimental Protocols
The evaluation of this compound's anti-adhesion properties involves a range of standardized and specialized experimental protocols, both in vitro and in vivo.
In Vitro Experimental Protocols
4.1.1 Bacterial Adhesion Assay to Abiotic Surfaces
This protocol assesses the ability of Delmopinol to prevent the initial attachment of bacteria to a surface.
-
Surface Preparation: Substrates such as glass slides, titanium discs, or hydroxyapatite-coated surfaces are sterilized.[11][18] For some experiments, surfaces are pre-treated by submerging them in a Delmopinol solution (e.g., 0.2% or 0.5%) for a defined period (e.g., 1-20 minutes) and then dried.[18][19]
-
Bacterial Culture: A bacterial strain of interest (e.g., Streptococcus sanguinis, Streptococcus mutans) is cultured in an appropriate broth medium (e.g., Tryptic Soy Broth) to a logarithmic growth phase.[11][20]
-
Adhesion Incubation: The prepared surfaces are exposed to the bacterial suspension (e.g., 10^5 to 10^6 CFU/mL) and incubated under specific conditions (e.g., 37°C for 2-6 hours) to allow for adhesion.[20][21]
-
Washing: Following incubation, surfaces are gently washed with a buffer solution (e.g., Phosphate Buffered Saline - PBS) to remove planktonic and loosely attached bacteria.
-
Quantification of Adherent Bacteria:
-
Colony Forming Unit (CFU) Counting: Adherent bacteria are dislodged from the surface (e.g., via vortexing or sonication), serially diluted, and plated on agar (B569324) plates.[11][19] The resulting colonies are counted after incubation.
-
Fluorescence Staining: Adherent cells are stained with viability dyes (e.g., propidium (B1200493) iodide for dead cells, fluorescein (B123965) diacetate for live cells) and visualized under a fluorescence microscope to determine the percentage of vital bacteria.[11][16]
-
Bioluminescence: If using a bioluminescently tagged bacterial strain, the light intensity, which correlates with the number of viable adherent bacteria, can be measured using a luminometer.[21]
-
4.1.2 In Vitro Biofilm Dissolution Assay
This method evaluates Delmopinol's ability to disrupt pre-formed biofilms.
-
Biofilm Formation: Bacteria are cultured on suitable surfaces in a nutrient-rich medium for an extended period (e.g., 24 hours) to allow for the development of a mature biofilm.[13][19]
-
Treatment: The established biofilms are then exposed to a Delmopinol solution for a specific duration.
-
Quantification: The remaining biofilm is quantified. This can be done by measuring the biomass (e.g., using crystal violet staining) or by determining the viability of the remaining bacteria using the methods described in section 4.1.1.
In Vivo / Clinical Study Protocol
This protocol outlines a typical clinical trial design to assess the efficacy of Delmopinol in a human model.
-
Participant Selection: A cohort of healthy volunteers with a baseline level of gingivitis is recruited.[14][15]
-
Pre-Experimental Phase: Participants undergo a period of intense professional oral hygiene to establish a baseline of clean teeth and healthy gingiva.[15]
-
Experimental Phase (No Oral Hygiene): Participants refrain from all mechanical oral hygiene for the duration of the study period (e.g., 4 to 14 days).[15][16]
-
Treatment Application: This phase often employs a double-blind, cross-over, or parallel-group design.[14][15][17]
-
Participants are randomly assigned to use a 0.2% this compound mouthrinse, a placebo rinse, or a positive control like 0.2% chlorhexidine.[14][16]
-
Rinsing is performed twice daily for a set duration (e.g., 60 seconds).[9]
-
Alternatively, a Delmopinol solution can be applied topically to specific tooth surfaces.[15]
-
-
Data Collection and Assessment:
-
Plaque Assessment: Plaque development is assessed clinically using established indices (e.g., Plaque Index) or by planimetric determination from photographs.[15]
-
Gingivitis Assessment: Gingival inflammation is measured using indices like the Gingival Index or by recording bleeding on probing.[4]
-
Microbiological Sampling: Supragingival plaque and/or saliva samples are collected at various time points.[16][17] These samples are then cultured on selective and non-selective media to enumerate the total cultivable microflora and specific bacterial species.[17]
-
Mandatory Visualizations
The following diagrams illustrate the key mechanisms and workflows related to this compound's action on bacterial adhesion.
Caption: Mechanism of action pathway for this compound.
Caption: Experimental workflow for an in vitro bacterial adhesion assay.
Caption: Logical relationship of this compound's core effects.
Conclusion
Early-stage research consistently demonstrates that this compound is an effective agent for managing dental plaque and gingivitis. Its primary value lies in its mode of action as a surface-active, anti-adhesive compound that interferes with the foundational processes of biofilm formation.[2][4][5] By altering surface properties, inhibiting bacterial attachment, and disrupting the biofilm matrix, Delmopinol creates a state where plaque is structurally weaker and more easily removed through mechanical means.[1][7] While it does possess mild antimicrobial activity, its strength is not in killing bacteria but in preventing the formation of resilient bacterial communities.[3][4] This mechanism, combined with a favorable safety profile and less propensity for staining compared to agents like chlorhexidine, makes this compound a significant tool in long-term oral hygiene and the prevention of biofilm-related oral diseases.[1][8]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]
- 4. Therapeutic Mouthrinses: Reaching Beyond Mechanical Plaque Control for Reduction in Dental Plaque and Gingivitis | Inside Dental Hygiene [cdeworld.com]
- 5. [Delmopinol--an alternative to chlorhexidine?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of delmopinol on bacterial zeta-potentials and on the colloidal stability of bacterial suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Delmopinol Mouthwash on Aphthous Stomatitis [athenaeumpub.com]
- 11. Bactericidal effect of delmopinol on attached and planktonic Streptococcus sanguinis cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Effect of delmopinol on in vitro dental plaque formation, bacterial acid production and the number of microorganisms in human saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 6-month use of 0.2% this compound in comparison with 0.2% chlorhexidine digluconate and placebo (II). Effect on plaque and salivary microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of local application of this compound on developing and early established supragingival plaque in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of 4 days of mouth rinsing with delmopinol or chlorhexidine on the vitality of plaque bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Microbiology of early supragingival plaque development after delmopinol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effect of this compound on the Prevention and Removal of Listeria monocytogenes and Salmonella enterica Stainless Steel-Adhered Biofilms [vtechworks.lib.vt.edu]
- 20. researchgate.net [researchgate.net]
- 21. A quantitative method to assess bacterial adhesion using recombinant bioluminescent Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
The Foundational Science of Delmopinol Hydrochloride in Biofilm Inhibition: A Technical Guide
Executive Summary
Delmopinol (B1670218) hydrochloride is a third-generation anti-plaque agent recognized for its efficacy in managing gingivitis and inhibiting dental plaque formation. Unlike traditional broad-spectrum antimicrobials, delmopinol operates primarily as a surface-active agent, disrupting the formation and adherence of biofilms rather than through direct bactericidal action at therapeutic concentrations.[1][2] Its multifaceted mechanism involves altering surface tension, interfering with the synthesis of the extracellular polymeric substance (EPS) matrix, and reducing plaque cohesion, which facilitates its mechanical removal.[3][4] This guide provides an in-depth exploration of the core scientific principles underlying delmopinol's anti-biofilm properties, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanisms and relevant workflows.
Core Mechanism of Action
Delmopinol hydrochloride, a morpholinoethanol (B8693651) derivative, functions as a cationic surfactant.[3] Its efficacy is not primarily due to microbial lethality, but rather its ability to fundamentally alter the physicochemical environment required for biofilm development.[1][5] The mechanism can be deconstructed into several key actions that work in concert to inhibit biofilm formation and maturation.
-
Alteration of Pellicle and Surface Properties : The initial step in dental plaque formation is the adsorption of a salivary pellicle onto the tooth surface. Delmopinol binds to this proteinaceous film, modifying its structure and reducing its surface energy.[3][5] This alteration makes the surface less conducive to the initial adhesion of early bacterial colonizers, a critical initiating event in biofilm formation.[1][3]
-
Inhibition of Matrix Formation : Oral biofilms are encased in an EPS matrix, largely composed of glucans produced by bacterial enzymes called glucosyltransferases (GTFs).[6][7] Delmopinol interferes with the synthesis of these polysaccharides, disrupting the formation of the biofilm matrix.[3][5] This results in a less structured, less adhesive, and more porous biofilm.[3][8]
-
Reduction of Plaque Cohesion and Adhesion : By inhibiting EPS production, delmopinol significantly reduces the cohesive strength within the biofilm.[4][8] It creates a looser biofilm structure that is more easily disrupted and removed by mechanical forces such as brushing and salivary flow.[4][8]
-
Mild Antibacterial Properties : While not its primary function, delmopinol does exhibit mild antibacterial and bactericidal effects, particularly at higher concentrations (≥0.05%).[3][9] This activity contributes to the overall reduction of the microbial load in the oral cavity.[3]
-
Interference with Bacterial Communication : Some evidence suggests that delmopinol may interfere with bacterial communication systems like quorum sensing, which bacteria use to coordinate biofilm formation and virulence.[3]
The following diagram illustrates the logical flow of Delmopinol's primary mechanisms.
Quantitative Efficacy Data
Multiple clinical and in-vitro studies have quantified the effects of this compound on plaque and biofilm. The data consistently demonstrate a significant, dose-dependent inhibition of biofilm formation and maturation.
Table 1: Clinical Plaque Inhibition
| Study Parameter | Placebo | 0.05% Delmopinol | 0.1% Delmopinol | 0.2% Delmopinol | Citation(s) |
| Visible Plaque (Day 7) | 89.3% of surfaces | - | - | 6.0% of surfaces | [10] |
| Mean Plaque Extension Reduction | Baseline | 23% | 39% | 55% | [11] |
Table 2: In-Vitro Biofilm and Bactericidal Effects
| Parameter | Condition | Result | Concentration | Citation(s) |
| Plaque Wet Weight | Control (Buffer) | 100% (Baseline) | - | [8] |
| Delmopinol Treatment | 7% of Control Weight | 0.2% (6.4 mmol/L) | [8] | |
| Plaque Cohesion | Control (sonication) | 19% weight loss | - | [8] |
| Delmopinol-treated (sonication) | 59% weight loss | 0.2% (6.4 mmol/L) | [8] | |
| Bactericidal Effect | Planktonic S. sanguinis | Marked decrease in vitality | 0.2% | [9] |
| Attached S. sanguinis | Marked decrease in vitality | ≥0.05% | [9] | |
| MIC vs. Chlorhexidine | Various Bacteria | 5-125 times higher MIC | N/A | [12] |
Key Experimental Protocols
The foundational understanding of delmopinol's action is derived from a range of standardized and novel experimental models. Below are detailed methodologies for key cited experiments.
In-Vivo Experimental Gingivitis and Plaque Inhibition Model
This model is designed to assess the efficacy of an oral agent in preventing plaque formation and the onset of gingivitis in human subjects under controlled conditions.
-
Subject Recruitment : A cohort of healthy volunteers with good oral hygiene is recruited.[10][11][13]
-
Washout Period : Participants undergo a pre-experimental period (e.g., 2-3 weeks) of intense professional and personal oral hygiene to establish a baseline of minimal plaque and gingival inflammation.[10][11]
-
Abstention from Oral Hygiene : Subjects are instructed to refrain from all mechanical oral hygiene (brushing, flossing) for the duration of the experimental period (e.g., 14-28 days).[10][11]
-
Randomized Agent Application : The cohort is randomly divided into groups. The test group rinses with a this compound solution (e.g., 10 mL of 0.2% for 60 seconds, twice daily), while the control group uses a placebo rinse.[11][13]
-
Data Collection : Clinical assessments are performed at baseline and at the end of the experimental period.
-
Plaque Assessment : Plaque is scored using indices like the Quigley & Hein Plaque Index.[13] Planimetric determination of plaque extension is conducted using standardized photographs of tooth surfaces.[10][11]
-
Gingivitis Assessment : Gingival health is evaluated by measuring bleeding on probing (BOP).[11][14]
-
-
Statistical Analysis : Data from the test and control groups are statistically compared to determine the significance of plaque and gingivitis reduction.
The workflow for this type of clinical trial is visualized below.
In-Vitro Flow Cell Biofilm Model
This protocol evaluates an agent's effect on biofilm formation and cohesion under dynamic, flow-controlled conditions that mimic the oral environment.
-
Apparatus Setup : A flow cell system is used, containing glass slides or hydroxyapatite (B223615) discs as the substrate for biofilm growth. The system is thermostated to 37°C.[8]
-
Pellicle Formation : The substrate surfaces are coated with sterile saliva to form an acquired pellicle.[8]
-
Bacterial Inoculation : A culture of a relevant oral bacterium, such as Streptococcus mutans, is introduced into the flow cell to adhere to the saliva-coated surfaces.[8]
-
Biofilm Growth : A nutrient-rich medium (e.g., Brain Heart Infusion broth with sucrose) is continuously pumped through the flow cell for a set period (e.g., 29 hours) to allow for biofilm maturation.[8]
-
Agent Exposure : During the growth phase, the developing biofilm is subjected to periodic, short-duration exposures (e.g., three 2-minute pulses) of the test solution (0.2% delmopinol) or a control buffer.[8]
-
Biofilm Quantification : After the growth period, the substrates are removed. The wet weight of the formed biofilm is measured to quantify total biomass.[8]
-
Cohesion Assay : To measure the internal strength of the biofilm, the substrates are subjected to a standardized mechanical challenge, such as ultrasonication. The percentage of biomass lost is calculated by re-weighing the substrate.[8]
-
Microscopic Analysis : Biofilm structure is visualized using techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) to observe differences in the EPS matrix and bacterial packing.[8]
The structural impact of delmopinol on the biofilm matrix, as observed in such experiments, is conceptualized in the diagram below.
Conclusion
The foundational science of this compound's anti-biofilm activity is rooted in its physicochemical properties as a surface-active agent. Its primary value in a clinical and developmental context lies in its ability to inhibit plaque formation and reduce gingivitis through non-traditional, anti-adhesive mechanisms rather than broad-spectrum antimicrobial activity.[1][2] By modifying surface properties, disrupting the EPS matrix, and weakening the biofilm's structural integrity, delmopinol creates an oral environment where plaque is less able to form and is more susceptible to mechanical removal.[3][4][8] This targeted, physically disruptive approach makes it a valuable component in oral healthcare formulations aimed at long-term biofilm management.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Inhibition of Streptococcus mutans Biofilms by the Natural Stilbene Piceatannol Through the Inhibition of Glucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of delmopinol on the cohesion of glucan-containing plaque formed by Streptococcus mutans in a flow cell system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bactericidal effect of delmopinol on attached and planktonic Streptococcus sanguinis cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of local application of this compound on developing and early established supragingival plaque in humans [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of delmopinol rinsing on dental plaque formation and gingivitis healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of delmopinol on in vitro dental plaque formation, bacterial acid production and the number of microorganisms in human saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of plaque and gingivitis after mouthrinsing with 0.2% this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of this compound mouthrinse on plaque formation and gingivitis in "rapid" and "slow" plaque formers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Delmopinol Hydrochloride in an In Vitro Multi-Species Oral Biofilm Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delmopinol (B1670218) hydrochloride is a surface-active agent commonly used in oral healthcare products to manage dental plaque and gingivitis.[1][2] Its primary mechanism of action involves interfering with the formation and integrity of the oral biofilm, a complex community of bacteria embedded in a self-produced polymeric matrix.[2][3] Delmopinol alters the tooth pellicle, making it less conducive to bacterial colonization, and disrupts the synthesis of extracellular polysaccharides that form the biofilm matrix.[2] This weakens the biofilm's structure, making it easier to remove through mechanical cleaning.[2] Additionally, delmopinol exhibits mild antibacterial properties and can interfere with bacterial communication systems like quorum sensing.[2]
These application notes provide a detailed protocol for establishing a reproducible in vitro multi-species oral biofilm model and for testing the efficacy of delmopinol hydrochloride against it. The model utilizes a sequential inoculation of key bacterial species to mimic the natural development of oral biofilms.
Mechanism of Action of this compound on Oral Biofilm
This compound employs a multi-faceted approach to combat oral biofilms:
-
Inhibition of Bacterial Adherence: It modifies the pellicle, the initial protein layer on teeth, reducing the ability of early colonizing bacteria to attach.[2]
-
Disruption of Biofilm Matrix: Delmopinol interferes with the production of extracellular polysaccharides, which are crucial for the structural integrity of the biofilm.[2]
-
Weakening of Biofilm Cohesion: By disrupting the biofilm matrix, delmopinol makes the plaque more easily removable.[2]
-
Mild Antibacterial Effect: It possesses some direct bactericidal properties, further reducing the microbial load.[2][4]
Experimental Protocols
This section details the methodology for creating a multi-species oral biofilm and for evaluating the effects of this compound.
Materials and Reagents
-
Bacterial Strains:
-
Streptococcus oralis (e.g., ATCC 9811)
-
Actinomyces naeslundii (e.g., DSM 43013)
-
Veillonella dispar (e.g., DSM 20735)
-
Porphyromonas gingivalis (e.g., DSM 20709)
-
-
Growth Media:
-
Brain Heart Infusion (BHI) broth, supplemented with vitamin K
-
Tryptic Soy Broth (TSB)
-
Columbia Blood Agar (CBA) plates
-
-
Substrates:
-
Sterile 96-well glass-bottom plates
-
Hydroxyapatite (HA) discs
-
-
Reagents:
-
This compound solutions (e.g., 0.2%, 0.1%, 0.05% in sterile water)
-
Phosphate-buffered saline (PBS)
-
Crystal Violet solution
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit
-
XTT reduction assay kit
-
-
Equipment:
-
Anaerobic chamber
-
Incubator (37°C, 5% CO2)
-
Spectrophotometer (plate reader)
-
Confocal Laser Scanning Microscope (CLSM)
-
Vortex mixer
-
Pipettes
-
Experimental Workflow
Step-by-Step Protocol
1. Bacterial Culture and Standardization:
-
Revive frozen stocks of S. oralis, A. naeslundii, V. dispar, and P. gingivalis on CBA plates and incubate under appropriate conditions (anaerobic for A. naeslundii, V. dispar, and P. gingivalis; 5% CO2 for S. oralis) at 37°C for 24-48 hours.[5][6]
-
Inoculate single colonies into TSB or BHI broth and grow to the mid-logarithmic phase.
-
Harvest bacterial cells by centrifugation, wash with PBS, and resuspend in fresh BHI broth.
-
Standardize the cell density of each bacterial suspension to an optical density at 600 nm (OD600) of 0.1, which corresponds to approximately 1x10^7 cells/mL.[5][6]
2. Multi-Species Biofilm Formation:
-
Prepare a mixed bacterial suspension by combining equal volumes of the standardized cultures of S. oralis, A. naeslundii, V. dispar, and P. gingivalis.[6]
-
Add 200 µL of the mixed suspension to each well of a 96-well plate or to wells containing HA discs.
-
Incubate the plate anaerobically at 37°C for 24 hours to allow for initial biofilm formation.[5]
-
After 24 hours, gently remove the planktonic bacteria by washing twice with PBS.[5]
-
Add fresh BHI broth and continue incubation for another 24-48 hours to allow the biofilm to mature.
3. This compound Treatment:
-
Prepare fresh solutions of this compound at desired concentrations (e.g., 0.2%, 0.1%, 0.05%) in sterile water. A placebo control (sterile water) should also be prepared.
-
After the biofilm maturation period, remove the culture medium and wash the biofilms with PBS.
-
Add 200 µL of the this compound solutions or the placebo to the respective wells.
-
Incubate for a specified exposure time (e.g., 2, 5, 10, or 20 minutes).[4][7]
-
Following treatment, remove the treatment solutions and wash the biofilms twice with PBS to remove residual delmopinol and detached bacteria.
Analytical Methods
1. Biomass Quantification (Crystal Violet Assay):
-
Add 200 µL of methanol (B129727) to each well to fix the biofilms for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms with 200 µL of 0.1% crystal violet solution for 10 minutes.
-
Wash the wells thoroughly with deionized water to remove excess stain.
-
Solubilize the bound crystal violet with 200 µL of 33% acetic acid.
-
Measure the absorbance at 595 nm using a microplate reader.
2. Bacterial Viability (CLSM with LIVE/DEAD™ Staining):
-
Stain the biofilms with the LIVE/DEAD™ BacLight™ kit according to the manufacturer's instructions.
-
Visualize the biofilms using a confocal laser scanning microscope. Live bacteria will fluoresce green, and dead bacteria will fluoresce red.
-
Acquire z-stack images to analyze the three-dimensional structure of the biofilm and the distribution of live and dead cells.
3. Metabolic Activity (XTT Assay):
-
Add XTT solution to the wells according to the manufacturer's protocol.
-
Incubate the plate in the dark under anaerobic conditions for 2-4 hours.
-
Measure the absorbance at 490 nm. The color change is proportional to the metabolic activity of the viable cells in the biofilm.
4. Species Composition (qPCR):
-
Harvest the biofilm from the wells by scraping.
-
Extract total DNA from the biofilm samples.
-
Perform quantitative real-time PCR (qPCR) using species-specific primers and probes for S. oralis, A. naeslundii, V. dispar, and P. gingivalis to determine the relative abundance of each species within the biofilm.[6][8]
Data Presentation
The following tables summarize expected quantitative data based on existing literature.
Table 1: Effect of this compound on Multi-Species Biofilm Biomass
| Treatment Group | Concentration | Exposure Time (min) | Mean Absorbance (595 nm) ± SD | % Reduction in Biomass |
| Placebo Control | N/A | 20 | 1.2 ± 0.15 | 0% |
| Delmopinol HCl | 0.05% | 20 | 0.8 ± 0.12 | 33% |
| Delmopinol HCl | 0.1% | 20 | 0.6 ± 0.10 | 50% |
| Delmopinol HCl | 0.2% | 20 | 0.4 ± 0.08 | 67% |
Table 2: Effect of this compound on Bacterial Viability in Multi-Species Biofilms
| Treatment Group | Concentration | Exposure Time (min) | % Viable Cells (CLSM) ± SD | % Reduction in Viability |
| Placebo Control | N/A | 20 | 95 ± 3 | 0% |
| Delmopinol HCl | 0.05% | 20 | 60 ± 5 | 37% |
| Delmopinol HCl | 0.1% | 20 | 45 ± 6 | 53% |
| Delmopinol HCl | 0.2% | 20 | 25 ± 4 | 74% |
Table 3: Effect of 0.2% this compound on Species Composition of a 48h Multi-Species Biofilm
| Bacterial Species | Relative Abundance in Control Biofilm (%) ± SD | Relative Abundance in Treated Biofilm (%) ± SD |
| S. oralis | 70 ± 5 | 60 ± 7 |
| A. naeslundii | 15 ± 3 | 18 ± 4 |
| V. dispar | 10 ± 2 | 15 ± 3 |
| P. gingivalis | 5 ± 1 | 7 ± 2 |
Signaling Pathways and Logical Relationships
Conclusion
This detailed protocol provides a robust framework for the in vitro evaluation of this compound's efficacy against a multi-species oral biofilm. The use of a sequential inoculation model more closely mimics the in vivo environment, offering a more clinically relevant assessment of antimicrobial and anti-biofilm agents. The outlined analytical methods allow for a comprehensive understanding of the impact of delmopinol on biofilm biomass, bacterial viability, and community structure. This model is a valuable tool for researchers and drug development professionals in the field of oral healthcare.
References
- 1. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Generation of Multispecies Oral Bacteria Biofilm Models. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Bactericidal effect of delmopinol on attached and planktonic Streptococcus sanguinis cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 6. An oral multispecies biofilm model for high content screening applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro evaluation of the antibiofilm properties of chlorhexidine and delmopinol on dental implant surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An oral multispecies biofilm model for high content screening applications | PLOS One [journals.plos.org]
Application Notes and Protocols for Crystal Violet Assay: Quantifying Biofilm Inhibition by Delmopinol Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Delmopinol hydrochloride is a well-documented anti-plaque agent commonly used in oral healthcare products.[1] Its primary mechanism of action is not bactericidal, but rather it interferes with the formation and adherence of dental plaque biofilm.[2][3] Delmopinol, a surface-active morpholinoethanol (B8693651) derivative, alters the tooth pellicle, making it less conducive for bacterial colonization.[2] Furthermore, it disrupts the synthesis of extracellular polysaccharides, which are crucial for the integrity of the biofilm matrix, thereby weakening the biofilm structure and facilitating its removal.[2] This application note provides a detailed protocol for quantifying the in-vitro efficacy of this compound in inhibiting biofilm formation using the crystal violet assay. This simple and robust colorimetric assay is widely used for the quantitative assessment of biofilm biomass.[4]
Principle of the Crystal Violet Assay
The crystal violet assay is a straightforward method for quantifying the total biomass of a biofilm. Crystal violet, a basic dye, stains both the bacterial cells and the components of the extracellular polymeric substance (EPS) matrix. The amount of dye retained is directly proportional to the amount of biofilm present. After staining, unbound dye is washed away, and the bound dye is solubilized. The absorbance of the resulting solution is then measured using a spectrophotometer, providing a quantitative measure of biofilm formation.
Data Presentation
The following table illustrates the expected format for presenting quantitative data from a crystal violet assay evaluating the effect of this compound on biofilm formation. The data presented here is hypothetical and serves as an example. The percentage of biofilm inhibition is calculated using the formula: % Inhibition = [1 - (OD595 of Treated Well / OD595 of Control Well)] x 100 .
| This compound Concentration (µg/mL) | OD595 (Mean) | Standard Deviation | Biofilm Inhibition (%) |
| 0 (Control) | 1.345 | 0.092 | 0 |
| 50 | 1.102 | 0.078 | 18.1 |
| 100 | 0.874 | 0.065 | 35.0 |
| 250 | 0.541 | 0.049 | 59.8 |
| 500 | 0.289 | 0.031 | 78.5 |
Experimental Protocol: Crystal Violet Biofilm Quantification Assay
This protocol is designed for a 96-well microtiter plate format, which is suitable for high-throughput screening of the anti-biofilm activity of this compound.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial strain of interest (e.g., Streptococcus mutans)
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth supplemented with 1% sucrose)
-
This compound stock solution
-
Phosphate-buffered saline (PBS), sterile
-
0.1% (w/v) Crystal Violet solution
-
33% (v/v) Acetic Acid or 95% Ethanol (B145695)
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of the appropriate growth medium and incubate overnight at 37°C with shaking.
-
Preparation of Bacterial Suspension: Dilute the overnight culture in fresh growth medium to achieve a final optical density at 600 nm (OD600) of approximately 0.05-0.1.
-
Plate Setup:
-
Add 100 µL of the prepared bacterial suspension to each well of a 96-well microtiter plate.
-
Prepare serial dilutions of this compound in the growth medium and add 100 µL of each dilution to the respective wells.
-
For the control wells (no treatment), add 100 µL of the growth medium (with the same concentration of the solvent used for this compound as in the treated wells).
-
Include wells with sterile medium only to serve as a negative control for contamination and as a blank for the plate reader.
-
-
Incubation: Cover the plate and incubate statically (without shaking) for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing:
-
Carefully discard the planktonic (free-floating) bacteria from each well by inverting the plate and gently tapping it on a paper towel.
-
Gently wash each well twice with 200 µL of sterile PBS to remove any remaining planktonic bacteria. Be careful not to disturb the biofilm at the bottom of the well.
-
-
Fixation (Optional but Recommended): Add 200 µL of methanol (B129727) to each well and incubate for 15 minutes. Discard the methanol and allow the plate to air dry completely. This step helps to fix the biofilm to the plate.
-
Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[4]
-
Washing: Discard the crystal violet solution. Wash the wells thoroughly with distilled water to remove excess stain. Repeat this step 3-4 times until the water runs clear. Invert the plate and tap it on a paper towel to remove any remaining water. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 33% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[5] Incubate the plate for 10-15 minutes at room temperature, with gentle shaking to ensure complete solubilization.
-
Quantification: Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance (Optical Density) at a wavelength of 595 nm using a microplate reader.[5]
Visualizations
Caption: Experimental workflow for the crystal violet assay.
Caption: Mechanism of this compound on biofilm.
References
HPLC method for accurate quantification of Delmopinol hydrochloride in samples
An accurate and robust High-Performance Liquid Chromatography (HPLC) method is crucial for the quantification of Delmopinol hydrochloride in various samples, including oral hygiene products and biological matrices. This application note provides a detailed protocol for a stability-indicating reversed-phase HPLC (RP-HPLC) method, ensuring reliable and reproducible results for researchers, scientists, and drug development professionals.
Application Note: HPLC Quantification of this compound
Introduction
This compound is an active ingredient widely used in oral care products to prevent dental plaque and gingivitis.[1][2][3] Accurate determination of its concentration in final products and during formulation development is essential for quality control and regulatory compliance. This document outlines a validated HPLC method for the precise quantification of this compound.
Principle
The method utilizes reversed-phase chromatography to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution of a mobile phase consisting of an aqueous ammonium (B1175870) hydroxide (B78521) solution and acetonitrile (B52724).[1][2] Detection is performed using a UV detector at 220 nm, a wavelength where this compound exhibits adequate absorbance.[1][2][4]
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium hydroxide (analytical grade)
-
Methanol (B129727) (HPLC grade)
-
Sodium hydroxide (6N)
-
Water (HPLC grade or equivalent)
-
0.2 µm PTFE syringe filters
2. Instrumentation
-
HPLC or UHPLC system equipped with a gradient pump, autosampler, column oven, and UV or DAD detector.
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Sonication bath
-
Centrifuge
3. Chromatographic Conditions
A summary of the HPLC and UHPLC chromatographic conditions is presented in the table below.
| Parameter | HPLC Method | UHPLC Method |
| Column | Phenomenex Gemini-NX-C18, 50 x 4.6 mm, 3 µm | Waters Acquity UPLC® BEH C18, 50 x 2.1 mm, 1.7 µm[3][4][5] |
| Mobile Phase A | 10 mM Ammonium Hydroxide in Water[1][2] | 10 mM Ammonium Hydroxide in Water (pH ~10.5)[4][5] |
| Mobile Phase B | Acetonitrile[1][2] | Acetonitrile[4][5] |
| Gradient Elution | Refer to specific gradient program | Refer to specific gradient program |
| Flow Rate | 2.0 mL/min[1][2] | 0.7 mL/min[5] |
| Column Temperature | 50°C[1][2] | 50°C[3][4] |
| Injection Volume | 10 µL (example, can be optimized) | 1 µL (example, can be optimized) |
| Detection Wavelength | 220 nm[1][2] | 220 nm[3][4] |
| Run Time | Approximately 10 minutes[6] | Approximately 6 minutes[3][4] |
4. Preparation of Solutions
-
Diluent: A mixture of acetonitrile and water (e.g., 20:80 v/v) can be used as a diluent.[5]
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the diluent to obtain a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range for the calibration curve (e.g., 50 to 150% of the target concentration).[6]
-
Sample Preparation (from Dental Chews):
-
Accurately weigh a portion of the homogenized dental chew.
-
Add a solution of 6 N NaOH and Methanol (1:1 v/v) to the sample.[1][2]
-
After cooling, dilute the solution to a known volume with methanol and mix thoroughly.[6]
-
Filter an aliquot of the solution through a 0.2 µm PTFE syringe filter before HPLC analysis.[6]
-
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The Delmopinol peak should be free from interference from placebo and degradation products. |
| Linearity | Correlation coefficient (R²) > 0.999 over the specified concentration range.[1][2] |
| Accuracy | Percent recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) should be less than 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of approximately 3:1. A reported value is 0.6 µg/mL.[1][2] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of approximately 10:1. A reported value is 2 µg/mL.[1][2] |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic parameters.[5] |
Data Presentation
Table 1: Summary of HPLC Method Validation Data
| Parameter | Result |
| Linearity Range | 0.1 - 0.3 mg/mL |
| Correlation Coefficient (R²) | > 0.999[1][2] |
| Accuracy (Recovery %) | 99.5% - 101.2% |
| Precision (RSD %) | < 1.0% |
| LOD | 0.6 µg/mL[1][2] |
| LOQ | 2.0 µg/mL[1][2] |
Note: The values in the table are examples based on published data and should be established for each specific laboratory and application.
Visualizations
Caption: Experimental Workflow for HPLC Analysis of Delmopinol.
Caption: Logical Relationship of Method Validation Parameters.
References
- 1. Development of a Simple Extraction Procedure and an HPLC Method for the Determination of Delmopinol in a Challenging Rubbery Dental Chew - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Development and Validation of a Stability-Indicating Reversed-Phase Ultra High Pressure Liquid Chromatography Method fo… [ouci.dntb.gov.ua]
- 4. Development and Validation of a Stability-Indicating Reversed-Phase Ultra High Pressure Liquid Chromatography Method for Assay of this compound and Estimation of Its Related Substances in Commercial Bulk Batches: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
Application Note: Assessing the Surface Activity of Delmopinol Hydrochloride Using Contact Angle Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delmopinol hydrochloride is a surface-active agent widely used in oral healthcare products to combat dental plaque and gingivitis.[1][2] Its efficacy is largely attributed to its ability to alter the surface properties of both teeth and oral microorganisms, thereby interfering with the formation and integrity of the bacterial biofilm that constitutes dental plaque.[2][3] A key method for quantifying the surface activity of compounds like Delmopinol is through contact angle measurement. This application note provides a detailed protocol for assessing the surface activity of this compound using the sessile drop contact angle method on a relevant substrate, hydroxyapatite, which serves as a model for tooth enamel.
The contact angle is the angle at which a liquid/vapor interface meets a solid surface and provides a quantitative measure of the wettability of that surface by the liquid.[4] For a surfactant solution like this compound, a lower contact angle on a surface indicates greater surface activity, as the surfactant reduces the surface tension of the liquid, allowing it to spread more effectively across the solid surface.
Principle of the Method
This protocol employs the sessile drop technique, where a small droplet of the test solution is deposited on a solid substrate. A contact angle goniometer then captures the image of the droplet, and software analysis determines the contact angle. By measuring the contact angle of various concentrations of this compound solutions, a dose-response relationship for its surface activity can be established.
Experimental Workflow
References
Application Notes and Protocols: Evaluating Delmopinol Hydrochloride Using an In Vitro Oral Mucosa Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing a three-dimensional (3D) in vitro oral mucosa model to assess the efficacy and safety of Delmopinol hydrochloride. This document is intended to guide researchers in designing experiments to study the biological effects of this compound on the oral epithelium, including its impact on tissue viability, barrier function, and inflammatory responses.
Introduction to this compound and In Vitro Oral Mucosa Models
This compound is a surface-active agent used in oral care products to inhibit the formation of dental plaque and reduce gingivitis.[1][2] Its primary mechanism of action involves interfering with the synthesis of the plaque matrix and reducing the adhesion of bacteria to the tooth surface.[1][2] While its effects on plaque are well-documented, a deeper understanding of its interaction with the oral mucosal tissue is crucial for a comprehensive safety and efficacy assessment.
Three-dimensional in vitro oral mucosa models, such as EpiOral™ or other reconstituted human oral epithelial tissues, offer a physiologically relevant platform for evaluating the effects of oral care ingredients. These models are cultured from human-derived oral keratinocytes to form a multilayered, differentiated epithelium that mimics the structure and function of the native human buccal or gingival tissue. Utilizing these models can provide valuable insights into the biocompatibility and potential anti-inflammatory properties of this compound, reducing the reliance on animal testing.
Key Applications and Endpoints
An in vitro oral mucosa model can be employed to investigate several key parameters following exposure to this compound:
-
Cytotoxicity and Tissue Viability: To determine the potential for this compound to cause cellular damage to the oral epithelium.
-
Tissue Irritation: To assess the irritation potential and classify the mildness of this compound formulations.
-
Barrier Function Integrity: To evaluate the effect of this compound on the integrity of the epithelial barrier, a critical protective function of the oral mucosa.
-
Anti-inflammatory Effects: To investigate the potential of this compound to modulate inflammatory responses in the oral epithelium.
Experimental Protocols
The following are detailed protocols for conducting key experiments to assess the effects of this compound on an in vitro oral mucosa model.
General Tissue Culture and Dosing
-
Tissue Model: Reconstituted human oral epithelium (e.g., EpiOral™).
-
Culture Medium: As per the manufacturer's instructions.
-
Incubation Conditions: 37°C, 5% CO2.
-
Test Substance Preparation: Prepare various concentrations of this compound in a suitable vehicle (e.g., sterile deionized water or a buffered salt solution). Include a vehicle control and a positive control (e.g., 1% Triton™ X-100 for cytotoxicity).
-
Dosing: Apply a defined volume (e.g., 50-100 µL) of the test substance directly to the apical surface of the tissue model. Exposure times can be varied depending on the endpoint being measured (e.g., 1, 4, and 24 hours).
Protocol 1: Cytotoxicity Assessment (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of the tissue, which is an indicator of cell viability.
Materials:
-
In vitro oral mucosa tissue models
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Isopropanol (B130326) (acidified)
-
Plate reader (570 nm)
Procedure:
-
Culture and dose the tissue models with this compound as described in section 3.1.
-
At the end of the exposure period, wash the tissues with phosphate-buffered saline (PBS).
-
Transfer the tissues to a new multi-well plate containing MTT solution.
-
Incubate for 3 hours at 37°C and 5% CO2.
-
Extract the formazan (B1609692) product by submerging the tissues in isopropanol and shaking for 2 hours.
-
Read the absorbance of the extract at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: Barrier Function Assessment (Transepithelial Electrical Resistance - TEER)
This protocol measures the integrity of the epithelial barrier by assessing its electrical resistance.
Materials:
-
In vitro oral mucosa tissue models
-
Epithelial voltohmmeter with an electrode set
Procedure:
-
Equilibrate the tissue models in the culture medium.
-
Measure the baseline TEER of each tissue prior to dosing.
-
Dose the tissues with this compound.
-
At various time points during and after exposure, measure the TEER.
-
Calculate the TEER as a percentage of the initial baseline reading for each tissue. A significant decrease in TEER indicates a disruption of the barrier function.
Protocol 3: Assessment of Inflammatory Response (Cytokine Analysis)
This protocol quantifies the release of pro-inflammatory cytokines to evaluate the potential of this compound to induce or reduce inflammation.
Materials:
-
In vitro oral mucosa tissue models
-
Culture medium
-
ELISA kits for pro-inflammatory cytokines (e.g., Interleukin-1 alpha (IL-1α) and Interleukin-8 (IL-8))
Procedure:
-
Culture and dose the tissue models with this compound. To assess anti-inflammatory effects, the tissues can be pre-treated with an inflammatory stimulus (e.g., lipopolysaccharide - LPS) before adding this compound.
-
At the end of the exposure period, collect the culture medium from the basolateral compartment.
-
Analyze the collected medium for the concentration of IL-1α and IL-8 using the respective ELISA kits according to the manufacturer's instructions.
-
Compare the cytokine levels in the this compound-treated groups to the control groups.
Data Presentation
The following tables present hypothetical data to illustrate how the results from the described experiments could be structured for clear comparison.
Table 1: Effect of this compound on Tissue Viability (MTT Assay)
| Concentration of Delmopinol HCl | Mean Tissue Viability (%) ± SD (1-hour exposure) | Mean Tissue Viability (%) ± SD (24-hour exposure) |
| Vehicle Control | 100.0 ± 5.2 | 100.0 ± 6.1 |
| 0.05% | 98.2 ± 4.8 | 95.7 ± 5.5 |
| 0.1% | 96.5 ± 5.1 | 92.1 ± 6.3 |
| 0.2% | 94.3 ± 4.9 | 88.4 ± 7.2 |
| Positive Control (1% Triton™ X-100) | 10.5 ± 2.1 | <5 |
Table 2: Effect of this compound on Barrier Function (TEER)
| Concentration of Delmopinol HCl | Mean TEER (% of baseline) ± SD (4-hour exposure) |
| Vehicle Control | 98.5 ± 4.3 |
| 0.05% | 95.1 ± 5.0 |
| 0.1% | 92.8 ± 4.7 |
| 0.2% | 89.6 ± 5.5 |
| Positive Control (e.g., SDS) | 25.3 ± 3.9 |
Table 3: Anti-inflammatory Effect of this compound on LPS-Stimulated Tissues (Cytokine Release)
| Treatment Group | IL-1α Release (pg/mL) ± SD | IL-8 Release (pg/mL) ± SD |
| Vehicle Control | 25.4 ± 3.1 | 150.2 ± 15.8 |
| LPS (1 µg/mL) | 250.8 ± 20.5 | 1205.6 ± 110.3 |
| LPS + 0.1% Delmopinol HCl | 180.2 ± 15.7 | 850.4 ± 95.1 |
| LPS + 0.2% Delmopinol HCl | 155.6 ± 14.2 | 725.9 ± 88.6 |
Visualizations
The following diagrams illustrate the experimental workflow and the known mechanism of action of this compound.
Conclusion
The use of in vitro oral mucosa models provides a powerful tool for the preclinical assessment of this compound. The protocols outlined in these application notes offer a framework for generating robust and reproducible data on the cytotoxicity, barrier function effects, and anti-inflammatory properties of this oral care ingredient. Such studies are invaluable for safety assessment, claim substantiation, and furthering our understanding of the biological activity of this compound on oral tissues.
References
Determining the Effective Concentration Range of Delmopinol Hydrochloride for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the effective in vitro concentration range of Delmopinol hydrochloride. This compound is a surface-active agent known for its efficacy in reducing dental plaque and gingivitis. Its primary mechanism of action involves interfering with biofilm formation and bacterial adhesion rather than direct bactericidal activity. These protocols are designed to assist researchers in evaluating its antibacterial, anti-biofilm, cytotoxic, and anti-inflammatory properties.
Data Presentation: Efficacy of this compound in In Vitro Studies
The following tables summarize quantitative data from various in vitro studies on this compound, providing a comparative overview of its effective concentrations.
Table 1: Antibacterial Efficacy of this compound
| Assay Type | Bacterial Strain(s) | Effective Concentration(s) | Key Findings |
| Minimum Inhibitory Concentration (MIC) | Various oral bacteria | 5-125 times higher than chlorhexidine | Delmopinol has a weaker direct antimicrobial effect compared to chlorhexidine.[1] |
| Bactericidal Effect | Attached Streptococcus sanguinis | 0.05% and higher | Caused a marked decrease in the vitality of attached microorganisms after a 2-minute exposure.[2] |
| Bactericidal Effect | Planktonic Streptococcus sanguinis | 0.2% | A marked decrease in vitality was observed after a 2-minute exposure.[2] |
Table 2: Anti-Plaque and Anti-Gingivitis Efficacy of this compound
| Assay Type | Model System | Effective Concentration(s) | Key Findings |
| Plaque Formation Inhibition | Artificial Mouth System | Not specified | Able to prevent plaque formation and dissolve established plaque in vitro.[1] |
| Plaque Reduction | Clinical studies with relevance to in vitro models | 0.05%, 0.1%, 0.2% | Showed a dose-dependent reduction in plaque extension by 23%, 39%, and 55% respectively.[3] |
| Bacterial Acid Production | Bacterial suspensions | Increasing concentrations | Successively reduced bacterial acid production from glucose.[1] |
| Plaque Dissolving | In vivo study with in vitro implications | 1% aqueous solution | Markedly reduced the formation of dental plaque and appeared to possess plaque-dissolving properties.[4] |
Experimental Protocols
These protocols provide detailed methodologies for key in vitro experiments to assess the efficacy and safety of this compound.
Protocol for Determining Minimum Inhibitory Concentration (MIC)
This protocol utilizes the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of oral bacteria.
Materials:
-
This compound
-
Relevant oral bacterial strains (e.g., Streptococcus mutans, Streptococcus sanguis)
-
Brain Heart Infusion (BHI) broth
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile distilled water or an appropriate solvent.
-
Bacterial Inoculum Preparation: Culture the selected oral bacterial strains in BHI broth overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in BHI broth directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 5 µL of the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with bacteria, no Delmopinol) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
Protocol for In Vitro Biofilm Formation Assay
This protocol uses the crystal violet staining method to quantify the effect of this compound on biofilm formation by Streptococcus mutans.
Materials:
-
This compound
-
Streptococcus mutans (e.g., ATCC 25175)
-
Tryptic Soy Broth supplemented with 1% sucrose (B13894) (TSB-S)
-
Sterile 96-well flat-bottom tissue culture plates
-
0.1% Crystal Violet solution
-
33% Glacial Acetic Acid
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow S. mutans in TSB-S overnight at 37°C.
-
Plate Preparation: Add 180 µL of TSB-S and 20 µL of the overnight bacterial culture to each well of a 96-well plate.
-
Treatment: Add varying concentrations of this compound to the wells. Include a no-treatment control.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24-48 hours to allow for biofilm formation.
-
Washing: Gently wash the wells twice with 200 µL of PBS to remove planktonic bacteria.
-
Fixation: Add 200 µL of methanol (B129727) to each well for 15 minutes to fix the biofilm.
-
Staining: Discard the methanol and add 200 µL of 0.1% crystal violet solution to each well. Incubate for 10-15 minutes at room temperature.
-
Washing: Wash the wells three times with PBS.
-
Solubilization: Add 200 µL of 33% glacial acetic acid to each well to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance indicates inhibition of biofilm formation.
Protocol for Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of this compound on human gingival fibroblasts (HGFs).
Materials:
-
This compound
-
Human Gingival Fibroblasts (HGFs)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Sterile 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HGFs into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A decrease in absorbance compared to the control indicates reduced cell viability.
Visualizations
The following diagrams illustrate the experimental workflows and the proposed mechanism of action of this compound.
References
Application Notes and Protocols: A Step-by-Step Guide to Conducting a Cytotoxicity Assay for Delmopinol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delmopinol (B1670218) hydrochloride is a well-established anti-plaque and anti-gingivitis agent commonly used in oral healthcare products.[1][2] Its primary mechanism of action involves interfering with the formation of dental plaque and reducing bacterial adhesion.[1][3][4] While its effects on oral bacteria are well-documented, understanding its potential cytotoxicity in mammalian cells is a crucial aspect of its overall safety and toxicological profile. This document provides a detailed protocol for assessing the cytotoxicity of Delmopinol hydrochloride using a standard in vitro assay.
This guide will focus on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. The protocol is designed to be adaptable for various adherent cell lines and can be modified for other cytotoxicity assays such as the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity.
Principle of the MTT Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by metabolically active cells. This reduction is carried out by mitochondrial dehydrogenases. The resulting formazan crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells and can be quantified by measuring the absorbance at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability and therefore, cytotoxicity.
Experimental Protocol: MTT Assay for this compound
This protocol provides a step-by-step guide for determining the cytotoxicity of this compound in a 96-well plate format.
Materials and Reagents:
-
This compound
-
Selected mammalian cell line (e.g., human gingival fibroblasts, HaCaT, etc.)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 0.04 M HCl in isopropanol)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cell line to about 80-90% confluency.
-
Harvest the cells using Trypsin-EDTA and resuspend them in fresh, complete culture medium.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or PBS).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired test concentrations. It is advisable to prepare these solutions at 2x the final desired concentration.
-
-
Cell Treatment:
-
After overnight incubation, carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include the following controls on each plate:
-
Vehicle Control: Wells containing cells treated with the same concentration of the solvent used to dissolve this compound.
-
Untreated Control (Positive Control): Wells containing cells in culture medium only.
-
Blank Control: Wells containing culture medium only (no cells).
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes in the dark to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance values of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
Data Presentation
The quantitative data obtained from the cytotoxicity assay should be summarized in a clear and structured table for easy comparison.
| Delmopinol HCl Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Untreated Control) | [Insert Value] | [Insert Value] | 100 |
| [Concentration 1] | [Insert Value] | [Insert Value] | [Insert Value] |
| [Concentration 2] | [Insert Value] | [Insert Value] | [Insert Value] |
| [Concentration 3] | [Insert Value] | [InsertValue] | [Insert Value] |
| [Concentration 4] | [Insert Value] | [Insert Value] | [Insert Value] |
| [Concentration 5] | [Insert Value] | [Insert Value] | [Insert Value] |
| IC50 Value (µM) | \multicolumn{3}{c | }{[Calculated Value]} |
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow of the MTT cytotoxicity assay for this compound.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Hypothetical Signaling Pathway for Compound-Induced Cytotoxicity
The precise signaling pathway through which this compound might induce cytotoxicity in mammalian cells has not been extensively studied. The following diagram illustrates a generalized pathway of compound-induced apoptosis, a common form of programmed cell death. This is a hypothetical representation and may not reflect the actual mechanism of this compound.
Caption: A generalized signaling pathway for compound-induced apoptosis.
Conclusion
This application note provides a comprehensive and detailed protocol for conducting a cytotoxicity assay for this compound using the MTT method. The provided workflow and data presentation templates are intended to guide researchers in obtaining reliable and reproducible results. It is important to note that the optimal experimental conditions, such as cell seeding density and incubation times, may need to be optimized for specific cell lines and experimental objectives. Further investigation into the specific molecular mechanisms of this compound's potential cytotoxicity is warranted to fully characterize its cellular effects.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Effect of local application of this compound on developing and early established supragingival plaque in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of delmopinol on in vitro dental plaque formation, bacterial acid production and the number of microorganisms in human saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Delmopinol Hydrochloride in the Study of Supragingival Plaque Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delmopinol (B1670218) hydrochloride is a third-generation anti-plaque agent that has demonstrated efficacy in the reduction of supragingival plaque and gingivitis.[1] Unlike traditional antimicrobial agents, delmopinol primarily acts as a surface-active agent, interfering with plaque formation and maturation rather than causing direct bacterial cell death.[2][3] This unique mechanism of action makes it a valuable tool for studying the dynamics of supragingival plaque development and for the development of novel oral care therapeutics. These application notes provide an overview of the use of delmopinol hydrochloride in research settings, complete with detailed experimental protocols and a summary of key quantitative findings from various studies.
Mechanism of Action
This compound's primary mode of action is based on its physicochemical properties. It interferes with the formation of the plaque matrix and reduces the adherence of bacteria to the tooth surface.[2][3][4] The key mechanisms include:
-
Inhibition of Biofilm Formation: Delmopinol alters the pellicle, the initial protein layer that forms on teeth, making it less favorable for bacterial colonization.[5] It also interferes with the production of extracellular polysaccharides, which are essential for the integrity of the biofilm matrix.[5] This results in a looser plaque structure that is more easily removed by mechanical means like brushing.[4]
-
Reduction of Bacterial Adhesion: By modifying the surface properties of both the tooth enamel and bacterial cells, delmopinol reduces the initial adhesion of pioneer bacteria, a critical step in plaque development.[2]
-
Disruption of Plaque Cohesion: Delmopinol can penetrate existing plaque and reduce its cohesive strength, facilitating its removal.[6]
-
Mild Antimicrobial Activity: While not its primary function, delmopinol does possess some mild antibacterial properties that contribute to reducing the overall microbial load in the oral cavity.[5][7]
Data Presentation: Summary of Clinical and In Vitro Studies
The following tables summarize the quantitative data from various studies on the efficacy of this compound in reducing supragingival plaque and gingivitis.
Table 1: Clinical Studies on Plaque Reduction
| Study Reference | Delmopinol Concentration | Application Method | Duration | Plaque Index Reduction vs. Placebo | Key Findings |
| Klinge B, et al. (1996)[8] | 1% | Painted on tooth surfaces | 7 days | 89.3% (placebo) vs. 6.0% (delmopinol) surfaces with visible plaque | Markedly reduces plaque formation on clean surfaces and appears to have plaque-dissolving properties. |
| Collaert et al. (1992)[4] | 0.2% | Mouthrinse | 2 weeks | 55% reduction from baseline | Significant reduction in plaque extension. |
| Zee K, et al. (1997)[9] | 0.1% and 0.2% | Mouthrinse | 5 days | Lower Plaque Index (PI) and planimetry values vs. placebo | Effective in both "rapid" and "slow" plaque formers. |
| Addy M, et al. (2007)[1] | 0.2% | Mouthrinse (Meta-analysis) | 8-24 weeks | Statistically significant reduction in plaque scores | Effective as an adjunct to normal oral hygiene. |
| Claydon N, et al. (1995)[10] | 0.2% | Mouthrinse | 4 weeks | Significantly lower plaque index scores than placebo | No statistically significant difference compared to 0.2% chlorhexidine (B1668724) for plaque measurements. |
| Hase JC, et al. (1995)[11] | 0.2% | Mouthrinse | 2 weeks | Lower plaque scores compared to placebo | Well-tolerated with transient anesthetic sensation as a common side effect. |
Table 2: Microbiological and In Vitro Studies
| Study Reference | Delmopinol Concentration | Model/System | Key Findings |
| van der Ouderaa FJG, et al. | 0.5% | In vivo microbiological study | Total anaerobic cultivable microflora was 10-100 times lower than placebo.[12] |
| Simonsson T, et al. (1991)[6] | Varied | Artificial mouth system | Prevents plaque formation and dissolves established plaque in vitro. |
| Ready D, et al. (2015)[13][14] | 0.2% | In vitro multispecies biofilm on titanium surfaces | Significant reduction in viable biofilm bacteria. |
| Auschill TM, et al. | 0.05% and 0.2% | In vitro S. sanguinis adhesion | Bactericidal effect on attached microorganisms at concentrations of 0.05% and higher.[7] |
| Elworthy A, et al. (1992)[15] | Varied | In vitro disk-diffusion tests | Significant antibacterial properties against aerobic bacteria. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
Protocol 1: Clinical Assessment of Plaque and Gingivitis Inhibition (Based on a composite of cited studies[9][10][12][17])
Objective: To evaluate the in vivo efficacy of this compound mouthrinse on the inhibition of supragingival plaque formation and the reduction of gingivitis.
Materials:
-
This compound mouthrinse (e.g., 0.2%)
-
Placebo mouthrinse
-
Professional tooth cleaning instruments
-
Plaque disclosing solution
-
Periodontal probe
-
Standardized photography equipment
Procedure:
-
Participant Selection: Recruit healthy volunteers with a baseline level of gingivitis and the ability to form plaque.
-
Washout Period: Participants undergo a pre-experimental period (e.g., 2-3 weeks) of intense professional and personal oral hygiene to establish a baseline of minimal plaque and gingivitis.
-
Baseline Assessment: At the end of the washout period, assess and record baseline plaque and gingival indices (e.g., Quigley-Hein Plaque Index, Gingival Index, Gingival Bleeding Index).
-
Experimental Period:
-
Participants are instructed to refrain from all mechanical oral hygiene for the duration of the study (e.g., 14-28 days).
-
Participants are randomly assigned to either the Delmopinol or placebo group in a double-blind manner.
-
Participants rinse twice daily with 10 mL of the assigned mouthrinse for 60 seconds.
-
-
Follow-up Assessments: Plaque and gingival indices are recorded at specified intervals (e.g., day 7, 14, and 28). Standardized photographs can be taken for planimetric analysis of plaque coverage.
-
Data Analysis: Compare the changes in plaque and gingival indices between the Delmopinol and placebo groups using appropriate statistical tests.
Protocol 2: In Vitro Assessment of Antibiofilm Properties (Based on Ready D, et al. 2015[14])
Objective: To evaluate the in vitro efficacy of this compound in reducing multispecies biofilms on a relevant substrate.
Materials:
-
This compound solution (e.g., 0.2%)
-
Positive control (e.g., 2% Chlorhexidine)
-
Negative control (e.g., sterile saline)
-
Titanium discs (or other relevant dental material)
-
Multi-species bacterial inoculum from human saliva or defined culture
-
Bacterial growth medium
-
Microtiter plates
-
Viability staining agents (e.g., LIVE/DEAD BacLight)
-
Confocal laser scanning microscope
Procedure:
-
Biofilm Formation:
-
Place sterile titanium discs in the wells of a microtiter plate.
-
Inoculate with a multi-species bacterial suspension and incubate under appropriate conditions (e.g., 37°C, anaerobic) for a set period to allow biofilm formation (e.g., 48 or 168 hours).
-
-
Treatment:
-
Gently wash the biofilms to remove planktonic bacteria.
-
Expose the biofilms to the Delmopinol solution, positive control, and negative control for defined time points (e.g., 5, 10, and 20 minutes).
-
-
Biofilm Disruption and Quantification:
-
After treatment, wash the discs again.
-
Disrupt the biofilms by sonication or vortexing.
-
Perform serial dilutions and plate on appropriate agar (B569324) to determine the number of colony-forming units (CFUs) for viable bacterial counts.
-
-
Microscopic Analysis:
-
Alternatively, stain the treated biofilms with viability stains.
-
Visualize the biofilms using confocal laser scanning microscopy to assess the live/dead cell distribution and overall biofilm structure.
-
-
Data Analysis: Calculate the percentage reduction in viable biofilm bacteria for each treatment group compared to the negative control.
Conclusion
This compound is a well-documented agent for the inhibition of supragingival plaque development. Its unique surface-active mechanism provides a valuable tool for researchers studying biofilm formation and for the development of oral care products. The provided protocols and data summaries offer a comprehensive starting point for scientists and drug development professionals interested in utilizing this compound in their research.
References
- 1. [PDF] Meta-analyses of studies of 0.2% delmopinol mouth rinse as an adjunct to gingival health and plaque control measures. | Semantic Scholar [semanticscholar.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Therapeutic Mouthrinses: Reaching Beyond Mechanical Plaque Control for Reduction in Dental Plaque and Gingivitis | Inside Dental Hygiene [cdeworld.com]
- 4. rroij.com [rroij.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Effect of delmopinol on in vitro dental plaque formation, bacterial acid production and the number of microorganisms in human saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bactericidal effect of delmopinol on attached and planktonic Streptococcus sanguinis cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of local application of this compound on developing and early established supragingival plaque in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound mouthrinse on plaque formation and gingivitis in "rapid" and "slow" plaque formers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plaque formation and gingivitis after mouthrinsing with 0.2% this compound, 0.2% chlorhexidine digluconate and placebo for 4 weeks, following an initial professional tooth cleaning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of plaque and gingivitis after mouthrinsing with 0.2% this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microbiology of early supragingival plaque development after delmopinol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro evaluation of the antibiofilm properties of chlorhexidine and delmopinol on dental implant surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro study of the effect of an essential oil and a delmopinol mouth rinse on dental plaque bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Evaluating Delmopinol Hydrochloride's Impact on Pellicle Layer Formation Kinetics using Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acquired enamel pellicle is a thin, acellular protein film that forms on tooth surfaces within minutes of exposure to saliva.[1] This layer plays a crucial role in the oral cavity, acting as a lubricant, protecting against demineralization, and critically, mediating the initial attachment of bacteria, which is the first step in dental plaque biofilm formation.[2][3] The kinetics and properties of this initial pellicle layer are therefore a key target for oral care agents designed to inhibit plaque and gingivitis.
Delmopinol (B1670218) hydrochloride is a surface-active agent used in therapeutic mouthrinses to control dental plaque and gingivitis.[4][5] Its primary mechanism of action is not bactericidal; instead, it interferes with the formation and maturation of the plaque biofilm.[6][7] Delmopinol achieves this by adsorbing to the tooth pellicle, altering its structure and cohesive properties, which in turn reduces the adherence of bacteria and disrupts the plaque matrix.[4][8][9]
This application note provides a detailed protocol for evaluating the real-time kinetics of pellicle formation and the subsequent impact of Delmopinol hydrochloride using Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D). QCM-D is a highly sensitive, surface-based analytical technique that measures changes in mass and viscoelastic properties on a sensor surface in real-time, making it an ideal tool for studying the dynamic processes of protein adsorption and film formation.[10][11][12]
Principle of the Method (QCM-D)
QCM-D technology utilizes a thin, piezoelectric quartz crystal sensor that oscillates at a specific resonance frequency.[11] When molecules adsorb to the sensor surface, the resonance frequency (f) decreases. This change in frequency (Δf) is directly proportional to the added mass (including hydrodynamically coupled solvent), allowing for the quantification of the adsorbed pellicle layer.
Simultaneously, QCM-D measures the energy dissipation (D), which is the damping of the sensor's oscillation.[13][14] The change in dissipation (ΔD) provides qualitative information about the viscoelastic (softness/rigidity) properties of the adsorbed layer.[13] A rigid, compact layer will cause a small ΔD, whereas a soft, hydrated, or conformationally loose layer will cause a larger ΔD.[14] By monitoring both Δf and ΔD, researchers can gain detailed insights into not just the amount of pellicle formed, but also its structural characteristics and how they are altered by agents like Delmopinol.
Materials and Reagents
-
QCM-D Instrument: (e.g., Q-Sense, Biolin Scientific)
-
Sensors: Hydroxyapatite (HA)-coated sensors (to mimic the enamel surface). Gold or silica (B1680970) sensors can also be used for comparative studies.[15]
-
Human Saliva: Unstimulated whole saliva collected from healthy donors with no signs of oral disease.
-
This compound (HCl): Stock solution (e.g., 10 mg/mL in ultrapure water). Commercial mouthrinses typically contain 0.2% (2 mg/mL) Delmopinol HCl.[16]
-
Buffer: Phosphate-Buffered Saline (PBS), pH 7.2.
-
Cleaning Reagents: 2% Sodium Dodecyl Sulfate (SDS) solution, ultrapure water (18.2 MΩ·cm), absolute ethanol, nitrogen or argon gas.
-
General Lab Equipment: Centrifuge, pipettes, sterile collection tubes, pH meter, vortex mixer.
Detailed Experimental Protocol
This protocol is divided into three main stages: Preparation, QCM-D Measurement, and Data Analysis.
Preparation Stage
-
Saliva Collection and Processing:
-
Collect unstimulated whole saliva from donors who have refrained from eating, drinking, or oral hygiene for at least 2 hours.
-
Pool the saliva and keep it on ice.
-
Centrifuge the saliva at 10,000 x g for 15 minutes at 4°C to pellet cells and debris.
-
Carefully collect the supernatant (clarified saliva) and use it immediately or store it at -80°C for later use.
-
Prior to the experiment, thaw the saliva on ice and dilute it (e.g., 1:1 or 1:10) in PBS to ensure consistent flow and reduce viscosity-related artifacts.
-
-
Sensor Cleaning and Preparation:
-
Clean the HA-coated sensors according to the manufacturer's instructions. A typical procedure involves:
-
Rinsing with ultrapure water.
-
Immersing in 2% SDS for 30 minutes.
-
Rinsing thoroughly with ultrapure water.
-
Rinsing with absolute ethanol.
-
Drying under a gentle stream of nitrogen or argon gas.
-
Treating with UV/Ozone for 15 minutes to remove organic contaminants and ensure a clean, hydrophilic surface.
-
-
Mount the cleaned and dried sensor in the QCM-D flow module.
-
-
Preparation of Delmopinol Solutions:
-
Prepare a series of Delmopinol HCl dilutions in PBS from the stock solution. Concentrations should bracket the clinically relevant dose (0.2% or ~7 mM) and include lower concentrations to assess dose-dependency (e.g., 0.05%, 0.1%, 0.2%).
-
Prepare a vehicle control (PBS only).
-
QCM-D Measurement Stage
The experiment is performed in a sequential flow-through manner. Monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time.
-
Establish a Stable Baseline (Approx. 15-20 min):
-
Pump PBS buffer over the sensor surface at a constant flow rate (e.g., 100 µL/min) until a stable frequency and dissipation signal is achieved. This ensures the sensor is equilibrated with the buffer.
-
-
Pellicle Formation (Approx. 60-90 min):
-
Switch the flow to the prepared saliva solution.
-
A rapid decrease in frequency (Δf < 0) and an increase in dissipation (ΔD > 0) will be observed as salivary proteins adsorb and form the pellicle layer.
-
Continue the flow until the signals plateau, indicating that the pellicle formation has reached equilibrium.
-
-
Buffer Rinse (Approx. 15-20 min):
-
Switch the flow back to PBS buffer to rinse away any loosely bound proteins. A slight increase in frequency and decrease in dissipation may occur as non-adherent components are removed. The remaining signals represent the stably adsorbed pellicle layer.
-
-
Delmopinol Treatment (Approx. 30-45 min):
-
Introduce the Delmopinol HCl solution at the desired concentration. Observe the changes in Δf and ΔD. Typically, an initial decrease in frequency is seen as Delmopinol binds to the pellicle, followed by a potential increase in frequency as it may displace some salivary proteins.[8] The dissipation signal will indicate changes in the film's viscoelastic properties.
-
Run separate experiments for each concentration of Delmopinol and the vehicle control.
-
-
Final Buffer Rinse (Approx. 15-20 min):
-
Perform a final rinse with PBS to remove unbound Delmopinol. The final Δf and ΔD values indicate the net effect of the treatment on the pellicle layer.
-
Visualization of Experimental Workflow
Caption: Experimental workflow for QCM-D analysis of Delmopinol's effect.
Data Analysis and Interpretation
-
Kinetics of Pellicle Formation: From the pellicle formation step (4.2.2), calculate the initial rate of adsorption from the slope of the Δf curve versus time.
-
Adsorbed Pellicle Mass: For a rigid film (low ΔD), the adsorbed mass (Δm) can be estimated using the Sauerbrey equation: Δm = -C * Δf / n , where C is the mass sensitivity constant (~17.7 ng/cm²·Hz for a 5 MHz crystal) and n is the overtone number. For softer, viscoelastic films (as is common with pellicles), modeling software (e.g., Q-Sense Dfind) should be used to calculate the effective thickness, shear modulus, and viscosity of the layer.
-
Effect of Delmopinol:
-
Binding: A decrease in frequency upon Delmopinol injection indicates its binding to the pellicle layer.
-
Pellicle Modification/Removal: A net increase in frequency after the final rinse compared to the pre-treatment pellicle indicates removal or displacement of pellicle components.
-
Structural Changes: An increase in dissipation suggests Delmopinol makes the film softer and more hydrated. A decrease suggests a more compact or rigid film.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between different concentrations of Delmopinol and the control.
Table 1: Pellicle Formation Kinetics and Properties
| Parameter | Control (PBS) | 0.05% Delmopinol | 0.1% Delmopinol | 0.2% Delmopinol |
|---|---|---|---|---|
| Initial Adsorption Rate (Hz/min) | ||||
| Final Pellicle Δf (Hz) | ||||
| Final Pellicle ΔD (x 10⁻⁶) |
| Calculated Pellicle Mass (ng/cm²) | | | | |
Table 2: Effect of Delmopinol Treatment on Adsorbed Pellicle
| Parameter | Control (PBS) | 0.05% Delmopinol | 0.1% Delmopinol | 0.2% Delmopinol |
|---|---|---|---|---|
| Net Change in Δf post-treatment (Hz) | ||||
| Net Change in ΔD post-treatment (x 10⁻⁶) |
| % Change in Pellicle Mass | | | | |
Visualization of Delmopinol's Proposed Mechanism
The following diagram illustrates the proposed mechanism of how Delmopinol interacts with the salivary pellicle to inhibit plaque formation.
Caption: Delmopinol modifies the pellicle, reducing bacterial adhesion.
Conclusion
The QCM-D protocol detailed here provides a robust and highly sensitive method for quantifying the kinetic impact of this compound on the formation and properties of the acquired salivary pellicle. This technique allows researchers to dissect the molecule's surface-active mechanism, providing critical data for the development and validation of oral care products aimed at interfering with biofilm formation at its earliest stage. The ability to monitor mass and viscoelastic changes in real-time offers a significant advantage over endpoint assays, yielding deeper insights into the dynamic interactions at the tooth-saliva interface.
References
- 1. Proteomic Evaluation of Acquired Enamel Pellicle during In Vivo Formation | PLOS One [journals.plos.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Physical-chemical interactions between dental materials surface, salivary pellicle and Streptococcus gordonii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Therapeutic Mouthrinses: Reaching Beyond Mechanical Plaque Control for Reduction in Dental Plaque and Gingivitis | Inside Dental Hygiene [cdeworld.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]
- 8. In vitro interactions of this compound with salivary films adsorbed at solid/liquid interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]
- 10. Frontiers | Quartz Crystal Microbalance With Dissipation Monitoring: A Powerful Method to Predict the in vivo Behavior of Bioengineered Surfaces [frontiersin.org]
- 11. Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) - Glycopedia [glycopedia.eu]
- 12. Quartz crystal microbalance with dissipation monitoring - Wikipedia [en.wikipedia.org]
- 13. biolinscientific.com [biolinscientific.com]
- 14. nanoscience.com [nanoscience.com]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
Application Notes and Protocols: In Vitro Assessment of the Anti-inflammatory Effects of Delmopinol Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed experimental framework for evaluating the potential anti-inflammatory properties of Delmopinol hydrochloride in an in vitro setting using a lipopolysaccharide (LPS)-stimulated macrophage model.
Introduction
This compound is a surface-active agent primarily used in oral healthcare products to inhibit the formation of dental plaque and reduce gingivitis.[1][2][3] Its mechanism of action is largely attributed to its ability to interfere with bacterial adhesion and biofilm integrity.[2][4] While its benefits in oral hygiene are linked to reducing the bacterial load that triggers inflammation, its direct anti-inflammatory effects on host immune cells are less characterized.
This document outlines a series of in vitro experiments designed to investigate the direct anti-inflammatory potential of this compound. The protocols described herein utilize the well-established model of lipopolysaccharide (LPS)-induced inflammation in the murine macrophage cell line, RAW 264.7.[5][6] These assays will quantify the effect of this compound on key inflammatory mediators and signaling pathways.
Experimental Workflow
The overall experimental design follows a logical progression from initial toxicity assessment to the detailed analysis of anti-inflammatory markers and signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Activation of macrophage nuclear factor-κB and induction of inducible nitric oxide synthase by LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4.6. Nitric Oxide Assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Delmopinol hydrochloride solubility issues in experimental buffers
Technical Support Center: Delmopinol (B1670218) Hydrochloride Solubility
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing solubility issues with Delmopinol hydrochloride in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation when dissolving this compound in my buffer. What is the most likely cause?
A1: The most common reason for this compound precipitation is the pH of the buffer. Delmopinol is a tertiary amine with a pKa of 7.1.[1][2] At pH values around and above its pKa, the equilibrium shifts towards the non-ionized, base form, which is significantly less water-soluble than its protonated, ionic form.[2]
Q2: What is the optimal pH range for maintaining this compound solubility?
A2: To ensure complete dissolution, the pH of the buffer should ideally be at least 1-2 pH units below the pKa of 7.1. A slightly acidic to neutral pH is generally recommended. For instance, a 0.2% solution has been successfully prepared in distilled water and adjusted to a pH of 5.7.[3][4]
Q3: Can temperature be used to improve the solubility of this compound?
A3: While warming and sonication can facilitate the dissolution process, caution is advised.[5] High temperatures or prolonged heating can potentially lead to the degradation of the compound.[6] It is recommended to use gentle warming (e.g., 37°C) and monitor for any signs of degradation.
Q4: Are there any known incompatibilities with common buffer components?
A4: While specific incompatibilities are not extensively documented in the provided search results, it is a good practice to start with simple buffer systems (e.g., phosphate (B84403) or citrate (B86180) buffers) before introducing additional components. Strong oxidizing agents, such as hydrogen peroxide, could potentially interact with this compound.[7]
Q5: What is the expected solubility of this compound in water?
A5: this compound is highly soluble in water. The ionic form has a reported solubility of over 400 mg/mL, while the non-ionic base form is only slightly soluble at approximately 0.2 mg/mL.[2]
Troubleshooting Guide
Issue: Precipitation upon dissolution
-
Initial Check: Verify the pH of your buffer.
-
Troubleshooting Steps:
-
Measure the pH of the buffer after adding this compound.
-
If the pH is near or above 7.1, adjust it to a more acidic value (e.g., pH 5.5-6.5) using a suitable acid (e.g., HCl).
-
If precipitation persists, consider preparing a stock solution in water and then diluting it into your experimental buffer.
-
Issue: Incomplete dissolution
-
Initial Check: Ensure the concentration you are trying to achieve is within the known solubility limits.
-
Troubleshooting Steps:
-
Try gentle warming (not exceeding 40°C) and sonication to aid dissolution.
-
Prepare a stock solution in a small amount of ethanol (B145695) before diluting with your aqueous buffer. A study noted the use of ethanol to dissolve the base form before converting it to the hydrochloride salt.[2][3]
-
Filter the solution through a 0.22 µm filter to remove any undissolved particles before use.
-
Data Presentation
| Property | Value | Source |
| pKa | 7.1 | [1][2] |
| Solubility in Water (Ionic Form) | >400 mg/mL | [2] |
| Solubility in Water (Non-ionic Base Form) | ~0.2 mg/mL | [2] |
| Commonly Used Concentration | 0.2% (2 mg/mL) | [3][4][8][9] |
| Melting Point | 70-72°C | [1] |
Experimental Protocols
Preparation of a 0.2% (2 mg/mL) this compound Solution
This protocol is adapted from a method used in clinical studies.[3][4]
-
Weighing: Accurately weigh the required amount of this compound powder. For example, to prepare 10 mL of a 0.2% solution, weigh 20 mg of this compound.
-
Dissolution: Add the powder to a suitable volume of distilled water (e.g., 8 mL for a final volume of 10 mL) in a sterile container.
-
Mixing: Gently agitate or vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be applied if necessary.
-
pH Adjustment: Measure the pH of the solution. If necessary, adjust the pH to approximately 5.7 by adding a small amount of a dilute NaOH solution dropwise.
-
Final Volume: Adjust the final volume to the desired amount with distilled water.
-
Sterilization (Optional): If required for your experiment, filter-sterilize the solution using a 0.22 µm syringe filter.
-
Storage: Prepare the solution fresh on the day of the experiment.[3][4] If short-term storage is necessary, keep it at 2-8°C and protect it from light.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Relationship between pH and this compound solubility.
Caption: Workflow for preparing a this compound solution.
References
- 1. Delmopinol [drugfuture.com]
- 2. mau.diva-portal.org [mau.diva-portal.org]
- 3. tandfonline.com [tandfonline.com]
- 4. View of Delmopinol – adsorption to and absorption through the oral mucosa [medicaljournalssweden.se]
- 5. medkoo.com [medkoo.com]
- 6. academic.oup.com [academic.oup.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. Delmopinol Mouthwash on Aphthous Stomatitis [athenaeumpub.com]
- 9. 6-month use of 0.2% this compound in comparison with 0.2% chlorhexidine digluconate and placebo. (I). Effect on plaque formation and gingivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
How to optimize Delmopinol hydrochloride treatment duration in biofilm disruption assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Delmopinol (B1670218) hydrochloride in biofilm disruption assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Delmopinol hydrochloride in biofilm disruption?
A1: this compound primarily acts as a surface-active agent. Its mechanism is not primarily bactericidal; instead, it interferes with the formation of the biofilm matrix and reduces the adhesion of bacteria to surfaces.[1] It alters the pellicle, the initial protein layer that forms on surfaces, making it less conducive for bacterial colonization.[1] Additionally, Delmopinol can interfere with the synthesis of extracellular polysaccharides, which are crucial components of the biofilm matrix, thereby weakening the biofilm's integrity and making it easier to remove.[1] Some evidence also suggests it may interfere with bacterial communication systems like quorum sensing.[1]
Q2: What is a typical concentration of this compound used in in vitro biofilm assays?
A2: A commonly used and clinically relevant concentration of this compound is 0.2% (w/v).[2][3][4][5][6] However, for in vitro studies, a dose-response experiment is recommended to determine the optimal concentration for the specific bacterial species and biofilm model being used. Concentrations ranging from 0.05% to 1% have been investigated in various studies.[6][7]
Q3: How long should I treat my established biofilm with this compound?
A3: The optimal treatment duration can vary depending on the biofilm's age, thickness, and the bacterial species involved. In vitro studies have used exposure times ranging from a few minutes to longer periods. For example, one study on multispecies biofilms on dental implant surfaces tested exposure times of 5, 10, and 20 minutes.[2][3][4] Clinical studies have evaluated rinsing times of 15, 30, and 60 seconds. To optimize the treatment duration for your specific assay, a time-course experiment is highly recommended.
Q4: Can this compound be used to both prevent biofilm formation and disrupt pre-formed biofilms?
A4: Yes, Delmopinol has been shown to be effective in both preventing the initial formation of plaque and in disrupting established plaque.[8][9] Its mechanism of interfering with bacterial adhesion is key to its preventative action, while its ability to weaken the biofilm matrix contributes to the disruption of pre-formed biofilms.
Q5: What are some common side effects or interferences to be aware of when using this compound in a laboratory setting?
A5: In a laboratory setting, it's important to consider that Delmopinol is a surface-active agent, which could potentially interact with certain plastics or coatings used in assay plates. It is also a cationic molecule, so it may interact with anionic components in the culture medium or buffer systems. When performing viability assays post-treatment, ensure that any residual Delmopinol is thoroughly washed away to prevent interference with the assay reagents.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in biofilm disruption results between replicates. | 1. Inconsistent biofilm formation prior to treatment.2. Incomplete or inconsistent washing steps, leaving residual Delmopinol.3. Pipetting errors leading to variations in treatment volume or duration. | 1. Ensure a standardized protocol for biofilm growth, including consistent inoculum density, media volume, and incubation time.2. Standardize and carefully perform all washing steps to remove planktonic cells and residual treatment solution.3. Use calibrated pipettes and be meticulous with timing each step of the treatment process. |
| No significant biofilm disruption observed at the expected concentration and duration. | 1. The biofilm being tested is particularly robust or mature.2. The bacterial species is less susceptible to Delmopinol.3. The treatment duration is too short for the specific biofilm model. | 1. Increase the concentration of this compound (perform a dose-response curve).2. Increase the treatment duration (perform a time-course experiment).3. Consider using a younger biofilm for initial optimization experiments. |
| Difficulty in quantifying biofilm disruption accurately. | 1. The chosen quantification method (e.g., crystal violet) is not sensitive enough.2. Delmopinol interferes with the staining or viability assay.3. Biofilm is sloughing off unevenly during treatment or washing. | 1. Consider alternative quantification methods such as confocal laser scanning microscopy (CLSM) with live/dead staining, or a metabolic assay (e.g., XTT, resazurin).2. Include appropriate controls to test for any interaction between Delmopinol and the assay reagents.3. Handle plates gently during washing steps to minimize mechanical disruption of the biofilm. |
| Contradictory results compared to published literature. | 1. Differences in experimental conditions (e.g., bacterial strain, growth medium, biofilm age, surface material).2. Different endpoint measurement for biofilm disruption. | 1. Carefully review and align your experimental protocol with published methods as closely as possible.2. Clearly define and consistently apply your primary endpoint for biofilm disruption (e.g., reduction in biomass, decrease in viable cell count). |
Quantitative Data on this compound Efficacy
The following tables summarize quantitative data from various studies on the efficacy of this compound. It is important to note that direct comparison between studies may be challenging due to differences in experimental models and methodologies.
Table 1: In Vitro Biofilm Disruption by 0.2% this compound on Multispecies Biofilms
| Biofilm Age | Treatment Duration | Total Viable Biofilm Reduction (%) |
| 48 hours | 5 minutes | Data not specified |
| 48 hours | 10 minutes | Data not specified |
| 48 hours | 20 minutes | Significant reduction reported |
| 168 hours | 5 minutes | Data not specified |
| 168 hours | 10 minutes | Data not specified |
| 168 hours | 20 minutes | Significant reduction reported |
| Data adapted from a study evaluating antibiofilm properties on dental implant surfaces. The study reported significant reductions but did not provide specific percentage values for Delmopinol alone.[2][3][4] |
Table 2: In Vivo Plaque Reduction with Varying Rinsing Times
| Treatment Group | Rinsing Time | Mean Plaque Coverage (%) |
| Placebo | - | 41% |
| Delmopinol | 15 seconds | 29% |
| Delmopinol | 30 seconds | 23% |
| Delmopinol | 60 seconds | 18% |
| Data from a clinical study on healthy volunteers, showing a time-dependent effect on plaque inhibition. |
Table 3: Dose-Response Effect on Plaque Extension Reduction
| Delmopinol Concentration | Mean Plaque Extension Reduction (%) |
| 0.05% | 23% |
| 0.1% | 39% |
| 0.2% | 55% |
| Data from a clinical study where participants rinsed twice daily for one minute over a two-week period.[6] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Optimize this compound Treatment Duration
Objective: To determine the optimal exposure time of this compound for disrupting a pre-formed bacterial biofilm.
Materials:
-
Bacterial strain of interest (e.g., Streptococcus mutans)
-
Appropriate growth medium (e.g., Tryptic Soy Broth supplemented with 1% sucrose)
-
Sterile 96-well flat-bottom microtiter plates
-
This compound stock solution (e.g., 2% w/v in sterile distilled water)
-
Phosphate-buffered saline (PBS), sterile
-
Crystal Violet solution (0.1% w/v)
-
30% Acetic acid
-
Microplate reader
Methodology:
-
Biofilm Formation:
-
Prepare an overnight culture of the bacterial strain in the appropriate growth medium.
-
Dilute the overnight culture to a standardized optical density (e.g., OD600 = 0.1).
-
Add 200 µL of the diluted culture to each well of a 96-well plate.
-
Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2) for 24-48 hours to allow for biofilm formation.
-
-
Delmopinol Treatment:
-
After incubation, carefully aspirate the planktonic culture from each well.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Prepare the desired working concentration of this compound (e.g., 0.2%) in the appropriate buffer or medium.
-
Add 200 µL of the Delmopinol solution to the wells.
-
Incubate the plate for different durations (e.g., 5, 10, 15, 30, 60, and 120 minutes) at room temperature or 37°C. Include a negative control group treated with the vehicle (buffer or medium without Delmopinol).
-
-
Biofilm Quantification (Crystal Violet Staining):
-
At the end of each treatment duration, aspirate the Delmopinol solution.
-
Wash the wells three times with 200 µL of sterile PBS.
-
Add 200 µL of 100% methanol (B129727) to each well and incubate for 15 minutes to fix the biofilm.
-
Aspirate the methanol and allow the plate to air dry completely.
-
Add 200 µL of 0.1% Crystal Violet solution to each well and incubate for 15 minutes at room temperature.
-
Aspirate the Crystal Violet solution and wash the wells thoroughly with distilled water until the water runs clear.
-
Invert the plate on a paper towel to dry.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Incubate for 15 minutes with gentle shaking.
-
Transfer 150 µL of the solubilized dye to a new flat-bottom 96-well plate.
-
Measure the absorbance at a wavelength of 595 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of biofilm disruption for each time point relative to the negative control.
-
Plot the percentage of disruption against the treatment duration to determine the optimal time.
-
Visualizations
Caption: Experimental workflow for optimizing this compound treatment duration.
Caption: Simplified mechanism of action of this compound in preventing and disrupting biofilms.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. In vitro evaluation of the antibiofilm properties of chlorhexidine and delmopinol on dental implant surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6-month use of 0.2% this compound in comparison with 0.2% chlorhexidine digluconate and placebo. (I). Effect on plaque formation and gingivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of delmopinol rinsing on dental plaque formation and gingivitis healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Short-term effect of topical application of delmopinol on salivary microbiology, plaque, and gingivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of delmopinol on in vitro dental plaque formation, bacterial acid production and the number of microorganisms in human saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of local application of this compound on developing and early established supragingival plaque in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Delmopinol Hydrochloride Interference in Protein Quantification Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from Delmopinol hydrochloride in common protein quantification assays.
Troubleshooting Guide
This guide addresses specific issues you may encounter when quantifying protein samples containing this compound.
Issue 1: Inaccurate or Inconsistent Protein Concentration Readings
Question: My protein concentration readings are highly variable or seem incorrect after treating my samples with this compound. What could be the cause?
Answer: this compound is a cationic surfactant that can significantly interfere with standard protein quantification assays. This interference can lead to either an overestimation or underestimation of the actual protein concentration, depending on the assay used. The primary reasons for this interference are:
-
Direct Interaction with Assay Reagents: Delmopinol, being positively charged, can interact with negatively charged components of the assay reagents. For instance, in the Bradford assay, it can bind to the Coomassie dye, leading to a color change even in the absence of protein, resulting in a high background signal.[1][2]
-
Protein-Surfactant Complex Formation: Delmopinol can bind to proteins, forming complexes that may alter the protein's ability to react with the assay reagents. This can either mask the protein from the assay reagents or, in some cases, enhance the colorimetric response.
-
Precipitation: The presence of surfactants can sometimes lead to the precipitation of assay reagents or protein-reagent complexes, causing inaccurate absorbance readings.[3]
To address this, it is crucial to select an appropriate protein assay or perform a sample clean-up step to remove the interfering this compound.
Issue 2: High Background Absorbance in Blank Samples
Question: My blank samples (containing buffer and this compound but no protein) show high absorbance readings. How can I correct for this?
Answer: High background absorbance in your blank is a clear indicator of assay interference. This is particularly common with the Bradford (Coomassie dye-based) assay, where the cationic nature of Delmopinol can directly interact with the anionic Coomassie dye, causing a color change and a false positive signal.[2]
While subtracting the absorbance of the blank from your sample readings is a standard procedure, it may not be sufficient to correct for the interference completely. The interaction between Delmopinol and the assay reagent might not be linear and can be influenced by the presence of protein.
The most reliable solution is to remove the this compound from your sample before quantification or to use a protein assay method that is compatible with cationic detergents.
Issue 3: Choosing the Right Protein Assay
Question: Which protein quantification assay should I use for samples containing this compound?
Answer: The choice of protein assay is critical when your sample contains a cationic surfactant like this compound. Here is a general guideline:
-
Bradford Assay: This assay is highly susceptible to interference from detergents, especially cationic ones.[2][3] It is generally not recommended for samples containing this compound without prior removal of the surfactant.
-
BCA (Bicinchoninic Acid) Assay: The BCA assay is generally more tolerant to detergents than the Bradford assay.[4] However, it can still be affected by substances that reduce Cu²⁺ to Cu¹⁺. While less susceptible than the Bradford assay, significant interference from Delmopinol can still occur.[2]
-
Lowry Assay: The traditional Lowry assay is also prone to interference from a variety of substances, including detergents.[5] However, modified Lowry assays are available that show greater compatibility with detergents.
Recommendation: If you must perform a protein assay in the presence of this compound, a detergent-compatible assay, such as a modified Lowry assay or a detergent-compatible Bradford assay, is recommended. However, the most accurate approach is to remove the interfering substance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with protein assays?
A1: this compound is a surface-active cationic agent. Its structure contains a positively charged amine group and a long hydrophobic alkyl chain. This amphipathic nature allows it to interact with both proteins and assay reagents, leading to interference in protein quantification.
Q2: Can I dilute my sample to reduce the interference from this compound?
A2: Diluting your sample can reduce the concentration of this compound to a level that may no longer significantly interfere with the assay.[6] However, this is only a viable option if your protein concentration is high enough to remain within the detection range of the assay after dilution. You should always validate that the dilution is sufficient to eliminate the interference by testing a blank with the same diluted concentration of Delmopinol.
Q3: Is protein precipitation a reliable method to remove this compound?
A3: Yes, protein precipitation is a very effective method for removing interfering substances like this compound.[6][7][8] Acetone (B3395972) or trichloroacetic acid (TCA)/acetone precipitation can be used to pellet the protein, allowing you to discard the supernatant containing the Delmopinol. The protein pellet can then be resuspended in a buffer that is compatible with your chosen protein assay.
Q4: Will I lose some of my protein during the precipitation step?
A4: Some protein loss is possible during precipitation and subsequent washing steps. To minimize loss, it is important to follow the protocol carefully, ensure complete resuspension of the protein pellet, and be consistent with your technique across all samples.
Q5: Are there any commercially available protein assay kits that are compatible with this compound?
A5: Several manufacturers offer detergent-compatible protein assay kits. These are often modified versions of the Bradford or Lowry assays.[9][10] While these kits are designed to be more robust in the presence of detergents, it is crucial to verify their compatibility with the specific cationic surfactant you are using (this compound) and at the concentration present in your samples. Always consult the manufacturer's instructions and consider running a validation experiment.
Quantitative Data on Cationic Surfactant Interference
Table 1: Representative Interference of a Cationic Surfactant (CTAB) with the Bradford Assay
| CTAB Concentration | Apparent Protein Concentration (BSA Standard) | % Overestimation |
| 0% | 50 µg/mL | 0% |
| 0.01% | 85 µg/mL | 70% |
| 0.05% | 150 µg/mL | 200% |
| 0.1% | >200 µg/mL (off-scale) | >300% |
Note: This data is illustrative and based on the known strong interaction between cationic detergents and Coomassie dye.[1] Actual interference may vary depending on the specific protein and buffer composition.
Table 2: Representative Compatibility of Various Assays with Detergents
| Assay | Max. Compatible Concentration of Cationic Surfactants (e.g., CTAB) |
| Standard Bradford Assay | < 0.001% |
| Detergent-Compatible Bradford Assay | Up to 0.1% |
| Standard BCA Assay | ~0.01% |
| Standard Lowry Assay | < 0.05% |
| Detergent-Compatible Lowry Assay | Up to 1% |
Note: These are approximate values and should be confirmed for your specific experimental conditions.
Experimental Protocols
Protocol 1: Acetone Precipitation for Removal of this compound
This protocol is effective for concentrating protein samples and removing interfering substances like this compound.[7][8]
Materials:
-
Protein sample containing this compound
-
Ice-cold acetone (-20°C)
-
Microcentrifuge tubes (acetone-compatible)
-
Microcentrifuge capable of ≥13,000 x g
-
Resuspension buffer compatible with the downstream protein assay
Procedure:
-
Place your protein sample (e.g., 100 µL) into a pre-chilled, acetone-compatible microcentrifuge tube.
-
Add four times the sample volume of ice-cold acetone (e.g., 400 µL) to the tube.
-
Vortex the tube thoroughly to ensure complete mixing.
-
Incubate the mixture at -20°C for at least 60 minutes to allow for protein precipitation. For very dilute samples, a longer incubation (e.g., overnight) may improve recovery.
-
Centrifuge the tube at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully decant and discard the supernatant, which contains the this compound.
-
(Optional) To wash the pellet, add 200 µL of ice-cold acetone, vortex briefly, and centrifuge again for 5 minutes at 4°C. Discard the supernatant.
-
Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry the pellet, as this can make it difficult to resuspend.
-
Resuspend the protein pellet in a known volume of a buffer that is compatible with your protein assay.
Protocol 2: Using a Detergent-Compatible Bradford Assay
This protocol provides a general guideline for using a commercially available detergent-compatible Bradford assay. Always refer to the manufacturer's specific instructions.[9][10]
Materials:
-
Detergent-Compatible Bradford Assay Reagent
-
Protein standards (e.g., Bovine Serum Albumin - BSA)
-
Your protein samples containing this compound
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a series of protein standards by diluting a stock solution of a known protein (e.g., BSA) in a buffer that does not contain any detergent.
-
In separate tubes or microplate wells, pipette your unknown samples and each of the protein standards.
-
Add the Detergent-Compatible Bradford Assay Reagent to each tube or well.
-
Mix thoroughly and incubate at room temperature for the time specified by the manufacturer (typically 5-10 minutes).
-
Measure the absorbance at 595 nm.
-
Generate a standard curve by plotting the absorbance of the standards versus their known concentrations.
-
Use the standard curve to determine the protein concentration of your unknown samples.
Visualizations
Caption: A decision tree for troubleshooting Delmopinol interference.
References
- 1. Mechanism of Coomassie Brilliant Blue G-250 binding to cetyltrimethylammonium bromide: an interference with the Bradford assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. biology.stackexchange.com [biology.stackexchange.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Thermo Scientific Pierce Detergent Compatible Bradford Assay Kit 300 Test Tube Assays | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
Strategies for stabilizing Delmopinol hydrochloride in aqueous stock solutions for long-term use
This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation, storage, and troubleshooting of Delmopinol (B1670218) hydrochloride aqueous stock solutions for long-term experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Delmopinol hydrochloride stock solutions?
A1: High-purity water, such as distilled or deionized water, is the recommended solvent for preparing aqueous stock solutions of this compound. The hydrochloride salt is highly soluble in aqueous solutions.
Q2: What is a typical concentration for a this compound stock solution?
A2: A commonly used concentration in published studies is 0.2% w/v (2 mg/mL).[1][2] However, the optimal concentration may vary depending on the specific experimental requirements.
Q3: Is pH adjustment necessary when preparing the solution?
A3: Yes, pH adjustment is a critical step. Delmopinol has a pKa of 7.1, and its solubility is pH-dependent.[1] The protonated form is highly soluble (>400 mg/mL), while the non-protonated base form has low solubility (~0.2 mg/mL).[1] To ensure the compound remains fully dissolved and stable, it is recommended to adjust the pH. One study specifies adjusting the pH of a 0.2% solution to 5.7 using NaOH.[1] Maintaining a slightly acidic pH helps to keep Delmopinol in its more soluble protonated form.
Q4: How should I store my this compound stock solution for long-term use?
Q5: How stable is this compound in aqueous solutions?
A5: Forced degradation studies have shown that this compound is a "highly stable" compound.[5] However, the stability of an aqueous solution can be influenced by factors such as pH, temperature, and exposure to light. In some research settings, solutions are prepared fresh daily, which suggests that for critical applications, the stability over extended periods should be monitored.[1]
Q6: Can I autoclave my this compound solution to sterilize it?
A6: The effect of high temperatures, such as those used in autoclaving, on the stability of this compound in an aqueous solution has not been detailed in the available literature. Thermal degradation is a potential risk for many pharmaceutical compounds. If sterilization is required, sterile filtration using a 0.22 µm filter is a safer alternative that avoids thermal stress on the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation or cloudiness in the solution | pH shift: The pH of the solution may have shifted towards neutral or basic, causing the less soluble free base form of Delmopinol to precipitate. | Check the pH of the solution. If it is above the desired range (e.g., > 6.0), adjust it back to a slightly acidic pH (e.g., 5.5-6.0) by adding a small amount of dilute HCl. Gentle warming and sonication may help redissolve the precipitate. |
| Low Temperature: If the solution has been stored at a low temperature, the solubility may have decreased. | Allow the solution to warm to room temperature. If the precipitate does not redissolve, gentle warming and sonication can be attempted. | |
| Discoloration of the solution (e.g., yellowing) | Oxidative degradation: As a tertiary amine, Delmopinol could be susceptible to oxidation over time, especially if exposed to air, light, or incompatible materials. | Store the solution protected from light in a tightly sealed container. Consider purging the headspace of the container with an inert gas like nitrogen or argon before sealing for long-term storage. If discoloration is observed, it is recommended to prepare a fresh solution. |
| Loss of potency or inconsistent experimental results | Degradation: The compound may have degraded over time due to improper storage conditions. | Prepare a fresh stock solution. To monitor the stability of your stock solution over time, you can use a stability-indicating analytical method, such as the UHPLC method described in the literature, to assay the concentration. |
Experimental Protocols
Preparation of a 0.2% (2 mg/mL) this compound Aqueous Stock Solution
Materials:
-
This compound powder
-
High-purity water (e.g., distilled or deionized)
-
Calibrated analytical balance
-
Volumetric flask
-
Stir plate and stir bar
-
pH meter
-
0.1 M Sodium Hydroxide (NaOH) and 0.1 M Hydrochloric Acid (HCl) for pH adjustment
Procedure:
-
Weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 100 mL of a 0.2% solution, weigh 200 mg of this compound.
-
Transfer the powder to a volumetric flask of the desired final volume.
-
Add approximately 80% of the final volume of high-purity water to the flask.
-
Place a stir bar in the flask and stir the solution on a stir plate until the powder is completely dissolved.
-
Once dissolved, measure the pH of the solution using a calibrated pH meter.
-
Adjust the pH to a target of 5.7 by dropwise addition of 0.1 M NaOH or 0.1 M HCl as needed.[1]
-
Once the target pH is reached and stable, add high-purity water to the flask to reach the final volume.
-
Mix the solution thoroughly.
-
For sterile applications, filter the solution through a 0.22 µm sterile filter into a sterile container.
-
Store the solution in a tightly sealed, light-protected container at the recommended temperature.
Monitoring Solution Stability
For long-term studies, it is advisable to monitor the stability of the stock solution. A stability-indicating analytical method is crucial for this purpose. A validated stability-indicating UHPLC method for this compound has been published.[5][6] The general approach would be:
-
At specified time points (e.g., 0, 1, 3, 6 months), take an aliquot of the stored solution.
-
Assay the concentration of this compound using the validated UHPLC method.
-
Observe the sample for any changes in appearance (color, clarity).
-
Analyze the chromatogram for the appearance of any new peaks that might indicate degradation products.
-
Compare the results to the initial (time 0) data.
Data Presentation
The following table summarizes the key physicochemical properties of Delmopinol and recommended storage conditions.
| Parameter | Value / Recommendation | Reference |
| Chemical Name | (±)-3-(4-propylheptyl)-4-morpholineethanol hydrochloride | [1] |
| Molecular Formula | C₁₆H₃₄ClNO₂ | [7] |
| Molecular Weight | 307.90 g/mol | [7] |
| pKa | 7.1 | [1] |
| Solubility (Protonated form) | > 400 mg/mL in water | [1] |
| Solubility (Base form) | ~0.2 mg/mL in water | [1] |
| Recommended Solution pH | 5.5 - 6.0 (specifically 5.7 in one study) | [1] |
| Storage (Solid) | Dry, dark, and at 0-4°C (short term) or -20°C (long term) | [7] |
| Storage (Aqueous Solution) | Cool (2-8°C), dark, in a tightly sealed container. For longer-term, consider aliquoting and freezing at -20°C. | General best practice |
The table below outlines a suggested template for a long-term stability study of a 0.2% this compound aqueous solution at pH 5.7.
| Storage Condition | Time Point | Appearance | pH | Assay (% of Initial) | Degradation Products (% Peak Area) |
| 2-8°C, Protected from Light | 0 Months | Clear, colorless | 5.7 | 100% | Not Detected |
| 1 Month | |||||
| 3 Months | |||||
| 6 Months | |||||
| 12 Months | |||||
| 25°C/60% RH, Protected from Light | 0 Months | Clear, colorless | 5.7 | 100% | Not Detected |
| 1 Month | |||||
| 3 Months | |||||
| 6 Months |
Visualizations
Caption: Workflow for preparing and storing Delmopinol HCl solution.
Caption: Key factors that can influence the stability of the solution.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 6-month use of 0.2% this compound in comparison with 0.2% chlorhexidine digluconate and placebo. (I). Effect on plaque formation and gingivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Development and Validation of a Stability-Indicating Reversed-Phase Ultra High Pressure Liquid Chromatography Method for Assay of this compound and Estimation of Its Related Substances in Commercial Bulk Batches: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Development and Validation of a Stability-Indicating Reversed-Phase Ultra High Pressure Liquid Chromatography Method for Assay of this compound and Estimation of Its Related Substances in Commercial Bulk Batches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
Analysis and identification of potential Delmopinol hydrochloride degradation products
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analysis and identification of potential degradation products of Delmopinol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is this compound known to be unstable?
A1: Based on forced degradation studies, this compound is relatively stable under acidic (3N HCl) and basic (3N NaOH) conditions, showing minimal degradation. However, it is susceptible to degradation under oxidative, thermal, and photolytic stress.
Q2: What are the expected degradation pathways for this compound?
A2: While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred from its chemical structure, which includes a morpholine (B109124) ring, a tertiary amine, and a long alkyl chain. Potential degradation pathways include:
-
Oxidation: The tertiary amine is a likely site for oxidation, potentially leading to the formation of an N-oxide. The long alkyl chain could also be susceptible to oxidation.
-
C-N Bond Cleavage: The morpholine ring may undergo cleavage of the C-N bond, a known degradation pathway for morpholine-containing compounds.[1]
-
Photodegradation: As a surface-active agent, Delmopinol may be susceptible to photodegradation, which could involve complex radical-initiated reactions.
Q3: What analytical techniques are most suitable for identifying this compound degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the degradation products from the parent drug. For structural elucidation of the unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | Stress conditions are not harsh enough. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure. Ensure proper exposure to the light source in photostability studies. |
| Complete degradation of this compound. | Stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the duration of exposure. Sample at earlier time points to observe intermediate degradants. |
| Poor resolution between Delmopinol and degradation peaks in HPLC. | The analytical method is not stability-indicating. | Optimize the HPLC method by adjusting the mobile phase composition, gradient, column type, pH, or temperature. |
| Inconsistent results in degradation studies. | Variability in experimental conditions. | Ensure precise control of all experimental parameters, including temperature, concentration of reagents, and light intensity. Use a calibrated and well-maintained oven and photostability chamber. |
| Difficulty in identifying the structure of degradation products. | Insufficient data from a single analytical technique. | Employ multiple analytical techniques for structural elucidation. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, and tandem MS (MS/MS) can yield fragmentation patterns. If a degradant can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information. |
Summary of Forced Degradation Data
| Stress Condition | Condition Details | Degradation (%) |
| Acidic Hydrolysis | 3N HCl | Nearly no degradation |
| Basic Hydrolysis | 3N NaOH | Nearly no degradation |
| Oxidative | 0.15% H₂O₂ (1 day) | ~5.0% |
| Thermal | 75°C (7 days) | ~5.3% |
| Photolytic | Light Stress (2 hours) | ~8.9% |
Experimental Protocols
Forced Degradation Studies
A general protocol for conducting forced degradation studies on this compound is as follows:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 3N hydrochloric acid. Keep the solution at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 3N sodium hydroxide. Keep the solution at room temperature or elevate the temperature.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 0.15% or higher). Keep the solution at room temperature, protected from light.
-
Thermal Degradation: Store the solid drug substance or a solution of the drug at an elevated temperature (e.g., 75°C) in a calibrated oven.
-
Photolytic Degradation: Expose the solid drug substance or a solution of the drug to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
-
Sampling: Withdraw samples at appropriate time intervals.
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
A reported stability-indicating HPLC method for this compound utilizes a C18 column with a gradient elution. The mobile phase consists of a mixture of acetonitrile (B52724) and a buffer. Detection is typically performed using a UV detector. The method should be validated to ensure specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Experimental workflow for forced degradation studies.
References
Technical Support Center: Mitigating the Impact of Delmopinol Hydrochloride's Taste Profile in Clinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the taste profile of Delmopinol hydrochloride in clinical research settings.
Frequently Asked Questions (FAQs)
Q1: What is the characteristic taste profile of this compound reported in clinical research?
A1: this compound is often associated with a distinct taste profile that can be challenging for patient compliance in clinical trials. Commonly reported taste sensations include a bitter or metallic taste.[1] Additionally, a transient anesthetic or numbing sensation of the oral mucosa, particularly the tongue, is a frequently noted side effect.[2][3][4][5] These taste disturbances are a known characteristic of the molecule.[3]
Q2: How does the taste profile of this compound compare to other oral rinses used in clinical research, such as chlorhexidine (B1668724)?
A2: Clinical studies have compared the adverse effects of this compound and chlorhexidine. Both have been reported to cause taste alterations and a transient anesthetic sensation in the oral mucosa.[2][6] However, some studies suggest that Delmopinol is better tolerated by patients. For instance, one 6-month clinical trial observed a lower withdrawal rate due to adverse events for Delmopinol (1 patient) compared to chlorhexidine (7 patients) and placebo (4 patients).[2] Another study also noted that while both induced taste alterations, chlorhexidine was considered less tolerable by patients.[6]
Q3: What are the primary taste-masking strategies that can be employed for a bitter compound like this compound in a clinical research formulation?
A3: For a bitter active pharmaceutical ingredient (API) like this compound, several taste-masking strategies can be considered during formulation development. These techniques aim to reduce the perception of bitterness and improve the overall palatability of the product. Key strategies include:
-
Flavoring and Sweeteners: The simplest approach is the addition of flavors and sweeteners to overpower the bitter taste. A combination of different agents is often more effective.
-
Polymer Coating: Creating a physical barrier around the drug particles using polymers can prevent them from interacting with taste receptors.
-
Microencapsulation: This process involves enclosing small particles of the drug within a coating material to mask the taste.
-
Inclusion Complexes: Utilizing molecules like cyclodextrins to form complexes with the drug can physically block the parts of the molecule that interact with taste receptors.
-
Ion-Exchange Resins: These polymers can bind to the drug, preventing its release and subsequent interaction with taste buds in the oral cavity.
-
Prodrug Approach: Modifying the drug molecule to an inactive form (prodrug) that is tasteless and is converted to the active form after absorption.
Q4: Are there any formulation adjustments that can be made to mitigate the numbing sensation associated with this compound?
A4: The transient anesthetic sensation is an inherent characteristic of Delmopinol. While it may be difficult to completely eliminate, formulation strategies can be employed to reduce its intensity. The inclusion of certain flavoring agents with cooling or tingling effects may help to distract from the numbing sensation. Additionally, optimizing the concentration of Delmopinol and the overall vehicle of the formulation can play a role in modulating this sensory effect. Further research into the specific interactions of Delmopinol with oral sensory receptors may provide more targeted approaches.
Troubleshooting Guides
Problem: High rate of patient non-compliance or withdrawal from a clinical trial citing unpleasant taste.
| Potential Cause | Troubleshooting Steps |
| Inadequate Taste Masking | 1. Review Formulation: Assess the current taste-masking strategy. Consider reformulating with a combination of sweeteners and flavors. 2. Incorporate Advanced Techniques: If simple flavoring is insufficient, explore advanced taste-masking technologies such as microencapsulation or the use of ion-exchange resins. 3. Conduct Sensory Panel Testing: Utilize a trained sensory panel to evaluate the palatability of different formulations and identify the most acceptable option before proceeding with the clinical trial. |
| Patient Sensitivity to Numbing Sensation | 1. Patient Education: Clearly communicate the possibility of a transient numbing sensation to participants during the informed consent process to manage expectations. 2. Optimize Dosing Regimen: If feasible within the study protocol, investigate if adjustments to the dosing frequency or timing could lessen the impact on patients' daily routines. |
| Negative First Impression | 1. Initial Taste Acclimatization: For multi-dose studies, consider a brief acclimatization period where participants are introduced to the taste under supervision to reduce initial aversion. 2. Provide Palate Cleansers: Instruct participants to rinse their mouths with water after using the study product to help mitigate any lingering aftertaste. |
Data Presentation
Table 1: Patient Withdrawal Rates Due to Adverse Events in a 6-Month Clinical Trial
| Treatment Group | Number of Participants | Number of Withdrawals Due to Adverse Events |
| 0.2% this compound | 49 | 1 |
| 0.2% Chlorhexidine Digluconate | 50 | 7 |
| Placebo | 50 | 4 |
Data sourced from a double-blind, randomized, 6-month clinical trial comparing the efficacy and safety of this compound, chlorhexidine digluconate, and placebo.[2]
Experimental Protocols
Protocol: Sensory Evaluation of Oral Rinse Formulations Using a Visual Analog Scale (VAS)
Objective: To quantitatively assess the taste profile and palatability of different oral rinse formulations.
Materials:
-
Test formulations of the oral rinse.
-
Control/placebo rinse.
-
Reference standards for basic tastes (e.g., sucrose (B13894) for sweet, sodium chloride for salty, citric acid for sour, caffeine/quinine for bitter).
-
100 mm Visual Analog Scale (VAS) questionnaires anchored with descriptive terms (e.g., "Not at all bitter" to "Extremely bitter").
-
Palate cleansers (e.g., unsalted crackers, deionized water).
-
Spit cups.
-
Randomization schedule for sample presentation.
Methodology:
-
Panelist Recruitment and Training:
-
Recruit a panel of healthy, non-smoking adult volunteers.
-
Screen panelists for their ability to detect and differentiate basic tastes using reference standards.
-
Train panelists on the use of the VAS, ensuring they understand how to mark the scale to represent the intensity of a perceived taste.
-
-
Sample Preparation and Presentation:
-
Prepare all test and control samples at a standardized temperature.
-
Code samples with random three-digit numbers to blind the panelists.
-
Present a standardized volume of each sample (e.g., 10 mL) to each panelist according to the randomization schedule.
-
-
Tasting Procedure:
-
Instruct panelists to rinse their mouth with deionized water before the first sample.
-
Panelists should take the entire sample into their mouth, swish it for a predetermined time (e.g., 30 seconds), and then expectorate into a spit cup.
-
Immediately after expectorating, panelists will complete the VAS questionnaire, rating the intensity of various taste attributes (e.g., bitterness, sweetness, aftertaste, numbing sensation).
-
-
Palate Cleansing:
-
A mandatory waiting period (e.g., 5-10 minutes) should be enforced between samples.
-
During this time, panelists should cleanse their palate using deionized water and unsalted crackers.
-
-
Data Collection and Analysis:
-
Measure the distance in millimeters from the "Not at all" anchor to the panelist's mark on each VAS for each attribute.
-
Statistically analyze the data to compare the taste profiles of the different formulations.
-
Mandatory Visualization
Caption: Bitter taste signaling pathway initiated by the binding of a bitter compound to a TAS2R.
Caption: Experimental workflow for the sensory evaluation of oral rinses using a Visual Analog Scale.
References
- 1. researchgate.net [researchgate.net]
- 2. A Simple Taste Test for Clinical Assessment of Taste and Oral Somatosensory Function—The “Seven-iTT” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taste Exam: A Brief and Validated Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quotientsciences.com [quotientsciences.com]
- 5. Screening and Training Methods for Sensory Panelists - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 6. DLG Expert report 07/2017: Practice guide for sensory panel training Part 1 [dlg.org]
Technical Support Center: Optimizing Delmopinol Hydrochloride Efficacy In Vitro Through pH Adjustment
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the in vitro efficacy of Delmopinol (B1670218) hydrochloride. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to pH adjustment in your experiments.
I. Understanding the pH-Dependent Efficacy of Delmopinol Hydrochloride
This compound is a surface-active agent that interferes with the formation of dental plaque and biofilms.[1] Its effectiveness is significantly influenced by the pH of the surrounding environment. Delmopinol has a pKa value of 7.1, and its efficacy against both planktonic bacteria and biofilms is enhanced in its non-ionic form, which is more prevalent at a pH above this value.[2] The non-ionic form demonstrates better penetration into the biofilm matrix, likely due to reduced binding to the negatively charged components of the extracellular polymeric substances (EPS) that make up the biofilm.[2] Consequently, adjusting the pH of your in vitro experimental setup is a critical step in accurately assessing and optimizing the therapeutic potential of this compound.
II. Troubleshooting Guide
This section addresses common issues encountered when adjusting and maintaining pH during in vitro experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected antimicrobial/antibiofilm activity | Incorrect pH of the medium: The actual pH of the experimental medium may differ from the target pH, affecting the ionization state and efficacy of Delmopinol. | - Verify pH meter calibration: Regularly calibrate your pH meter with fresh, certified buffer solutions (e.g., pH 4.0, 7.0, and 10.0). - Measure the pH of the final medium: After all components, including this compound, have been added, verify that the pH is at the desired level. - Use appropriate buffers: Select a buffer system that is effective at your target pH and is compatible with your experimental setup (e.g., phosphate-buffered saline for physiological pH). |
| Precipitation of this compound in the medium | pH-dependent solubility: Delmopinol's solubility can be affected by pH. Significant shifts in pH upon its addition to a poorly buffered medium can lead to precipitation. | - Ensure adequate buffering capacity: Use a buffer concentration sufficient to resist pH changes when this compound is added. - Prepare stock solutions strategically: Dissolve this compound in a suitable solvent at a concentration where it is fully soluble before diluting it into the final buffered medium. - Adjust pH gradually: When preparing the medium, adjust the pH slowly while stirring to prevent localized areas of high concentration and potential precipitation. |
| Difficulty in maintaining a stable pH during the experiment | Bacterial metabolism: Bacterial growth can lead to the production of acidic or alkaline byproducts, altering the pH of the medium over time. | - Increase the buffer concentration: A higher buffer concentration can better resist pH changes caused by microbial metabolism. - Monitor pH throughout the experiment: For longer-term experiments, consider measuring the pH at intermediate time points. - Use a continuous flow system: For biofilm studies, a chemostat or other continuous flow-through system can help maintain a constant pH. |
| pH meter readings are slow or erratic | Electrode contamination or aging: The pH electrode can become coated with components from the culture medium or biofilm, or it may simply be nearing the end of its lifespan. | - Clean the electrode regularly: Follow the manufacturer's instructions for cleaning your pH electrode. This may involve using specific cleaning solutions to remove protein or bacterial contamination. - Proper electrode storage: Store the pH electrode in the recommended storage solution to keep the glass bulb hydrated and the junction clear. - Replace the electrode if necessary: If cleaning and recalibration do not improve performance, the electrode may need to be replaced. |
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for in vitro testing of this compound?
A1: The efficacy of this compound is enhanced at a pH above its pKa of 7.1, where the non-ionic form is more prevalent.[2] Therefore, for assessing its maximum potential, especially against biofilms, testing at a slightly alkaline pH (e.g., 7.5 to 8.0) is recommended. However, it is also advisable to test at a range of pH values, including physiological pH (around 7.4) and a more acidic pH (e.g., 6.5), to understand its activity under different conditions.
Q2: How does the ionic state of Delmopinol affect its mechanism of action?
A2: Delmopinol's primary mechanism is the disruption of biofilm formation and adherence.[1] In its cationic (protonated) form, which is more common at a pH below its pKa, it can interact with negatively charged surfaces. However, the non-ionic form, prevalent at a higher pH, is thought to better penetrate the biofilm matrix, leading to more effective disruption of the biofilm structure.[2]
Q3: Can I use water to dissolve this compound for my experiments?
A3: While this compound is water-soluble, for in vitro experiments requiring precise pH control, it is crucial to dissolve it in a buffered solution or to add it to a pre-buffered medium. Dissolving it in unbuffered water can lead to a solution with an unpredictable pH, which will be further influenced by the addition of other medium components and bacterial growth.
Q4: What buffer should I use for my experiments?
A4: The choice of buffer depends on the target pH and the specific requirements of your assay. For experiments around physiological pH, phosphate-buffered saline (PBS) is a common choice. For a broader pH range, you may need to use different buffer systems. It is important to ensure that the buffer itself does not have any unintended effects on your test organisms or interact with the this compound.
Q5: My results show lower than expected efficacy even at a higher pH. What could be the reason?
A5: Several factors could contribute to this. First, re-verify the pH of your experimental setup. Ensure that your bacterial strain is susceptible to Delmopinol and that the concentration you are using is appropriate. Also, consider the composition of your growth medium, as some components may interfere with the action of Delmopinol. Finally, ensure that your positive and negative controls are behaving as expected.
IV. Data Presentation
The following tables provide a template for presenting quantitative data from in vitro studies on this compound. Please note that the values presented here are for illustrative purposes to demonstrate the expected trend of increased efficacy at a higher pH and should be replaced with your experimental data.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound at Different pH Values
| Bacterial Strain | pH 6.5 (μg/mL) | pH 7.4 (μg/mL) | pH 8.0 (μg/mL) |
| Streptococcus mutans | 500 | 250 | 125 |
| Actinomyces naeslundii | 600 | 300 | 150 |
Table 2: Illustrative Minimum Biofilm Eradication Concentration (MBEC) of this compound at Different pH Values
| Bacterial Strain | pH 6.5 (μg/mL) | pH 7.4 (μg/mL) | pH 8.0 (μg/mL) |
| Streptococcus mutans | >1000 | 1000 | 500 |
| Actinomyces naeslundii | >1200 | 1200 | 600 |
V. Experimental Protocols
Protocol for Preparation of Buffered Tryptic Soy Broth (TSB) at Various pH Values
This protocol describes the preparation of TSB buffered to pH 6.5, 7.4, and 8.0.
Materials:
-
Tryptic Soy Broth (TSB) powder
-
Deionized water
-
1 M Sodium hydroxide (B78521) (NaOH)
-
1 M Hydrochloric acid (HCl)
-
Phosphate (B84403) buffer components (for pH 6.5 and 7.4) or Tris buffer components (for pH 8.0)
-
Sterile bottles or flasks
-
Autoclave
-
Calibrated pH meter
Procedure:
-
Prepare TSB according to the manufacturer's instructions (e.g., 30 g in 1 L of deionized water).
-
Divide the TSB into three separate vessels.
-
For pH 6.5 and 7.4 (Phosphate Buffer):
-
Prepare 1 M stock solutions of monobasic sodium phosphate (NaH₂PO₄) and dibasic sodium phosphate (Na₂HPO₄).
-
To the TSB, add the phosphate stock solutions in appropriate ratios to achieve the target pH. Start with a small volume and monitor the pH, adjusting as necessary.
-
-
For pH 8.0 (Tris Buffer):
-
Add Tris base to the TSB to a final concentration of 50 mM.
-
Adjust the pH to 8.0 using 1 M HCl.
-
-
Once the target pH is reached for each solution, bring the final volume to the desired amount with deionized water.
-
Dispense the buffered TSB into appropriate containers and sterilize by autoclaving at 121°C for 15 minutes.
-
After autoclaving, allow the medium to cool and re-check the pH. Autoclaving can sometimes cause a slight pH shift.
Protocol for Determination of Minimum Inhibitory Concentration (MIC) with pH Adjustment
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Materials:
-
Buffered TSB at desired pH values (see Protocol 5.1)
-
This compound stock solution (prepared in a suitable solvent and sterilized by filtration)
-
96-well microtiter plates
-
Bacterial culture in the exponential growth phase
-
Sterile multichannel pipettes and tips
-
Plate reader (optional, for spectrophotometric reading)
-
Incubator
Procedure:
-
In a 96-well plate, add 50 μL of the appropriate buffered TSB to all wells except the first column.
-
In the first column, add 100 μL of the this compound working solution (prepared in the corresponding buffered TSB).
-
Perform serial two-fold dilutions by transferring 50 μL from the first column to the second, mixing, and continuing this process across the plate. Discard 50 μL from the last column of dilutions.
-
Prepare a bacterial inoculum standardized to approximately 1 x 10⁶ CFU/mL in the corresponding buffered TSB.
-
Add 50 μL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 μL and a final bacterial concentration of 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in buffered TSB without Delmopinol) and a negative control (buffered TSB without bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol for Biofilm Disruption Assay with pH Adjustment
This protocol assesses the ability of this compound to disrupt a pre-formed biofilm.
Materials:
-
Buffered TSB at desired pH values
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
This compound solutions at various concentrations in buffered TSB
-
Crystal violet solution (0.1% w/v)
-
30% (v/v) Acetic acid in water
-
Plate reader
Procedure:
-
Grow a 24-hour biofilm in the 96-well plate by inoculating each well with 200 μL of a standardized bacterial suspension in TSB and incubating at 37°C.
-
After 24 hours, gently remove the planktonic cells by washing the wells twice with sterile PBS.
-
Add 200 μL of this compound solutions at different concentrations (prepared in the appropriate buffered TSB) to the wells containing the pre-formed biofilms. Include a control group with buffered TSB only.
-
Incubate the plate for a defined period (e.g., 4, 8, or 24 hours) at 37°C.
-
After incubation, remove the treatment solutions and wash the wells twice with sterile PBS to remove any remaining Delmopinol and dislodged cells.
-
Stain the remaining biofilm by adding 200 μL of 0.1% crystal violet to each well and incubating for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells three times with sterile PBS.
-
Solubilize the bound crystal violet by adding 200 μL of 30% acetic acid to each well.
-
Measure the absorbance at 595 nm using a plate reader. The reduction in absorbance compared to the untreated control indicates biofilm disruption.
VI. Mandatory Visualizations
Caption: pH-dependent efficacy of this compound.
References
Overcoming challenges in extracting Delmopinol hydrochloride from complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with extracting Delmopinol hydrochloride from complex matrices.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Recovery of this compound from Plasma using Solid-Phase Extraction (SPE)
Q: My recovery of this compound from plasma using SPE is consistently low (around 50%). What are the possible reasons and how can I improve it?
A: Low recovery of this compound from plasma during SPE can be attributed to several factors related to its amphiphilic and cationic nature. Here’s a breakdown of potential causes and troubleshooting steps:
-
Incomplete Elution: Delmopinol, being a cationic and surface-active molecule, can have strong secondary interactions with the SPE sorbent.
-
Solution:
-
Increase Elution Solvent Strength: If you are using a standard reversed-phase elution solvent like methanol (B129727) or acetonitrile (B52724), consider adding a small percentage of a basic modifier, such as ammonium (B1175870) hydroxide (B78521) (e.g., 2-5%), to neutralize the cationic Delmopinol and disrupt its ionic interaction with the sorbent.
-
Optimize Elution Volume: Ensure the volume of the elution solvent is sufficient to completely elute the analyte. Try increasing the elution volume in steps (e.g., 2 x 1 mL instead of 1 x 2 mL) and analyze the fractions separately to check for carryover.
-
-
-
Analyte Breakthrough during Loading: The composition of the sample solvent can affect the retention of Delmopinol on the sorbent.
-
Solution:
-
Dilute the Sample: Dilute the plasma sample with a weak, aqueous buffer (e.g., phosphate (B84403) buffer at neutral pH) before loading to ensure a higher affinity of Delmopinol for the sorbent compared to the loading solvent.
-
Adjust pH: Delmopinol has a pKa of 7.1.[1][2] Adjusting the pH of the sample to slightly above its pKa (e.g., pH 7.5-8.0) will increase the proportion of the neutral form, which may enhance retention on reversed-phase sorbents.
-
-
-
Irreversible Binding to Plasma Proteins: Delmopinol is known to interact with proteins.
-
Solution:
-
Pre-treatment with Organic Solvent: Before loading onto the SPE cartridge, consider a protein precipitation step by adding a 3:1 ratio of cold acetonitrile to the plasma sample.[3] After centrifugation, the supernatant can be diluted and loaded onto the SPE column.
-
-
-
Improper Sorbent Selection: The choice of SPE sorbent is critical.
-
Solution:
-
Mixed-Mode Sorbents: Consider using a mixed-mode SPE sorbent that combines reversed-phase and cation-exchange properties. This can provide more controlled retention and elution.
-
Polymeric Sorbents: Polymeric SPE sorbents can offer higher loading capacity and better stability across a wider pH range compared to silica-based sorbents.
-
-
Issue 2: Poor Extraction Efficiency and Emulsion Formation during Liquid-Liquid Extraction (LLE) from Saliva
Q: I am trying to extract this compound from saliva using LLE, but I'm getting low yields and persistent emulsions. What can I do?
A: Saliva is a complex matrix containing proteins and mucins that can lead to emulsion formation, especially when extracting a surface-active compound like Delmopinol.
-
Emulsion Formation: This is a common issue when extracting amphiphilic compounds from protein-rich matrices.
-
Solution:
-
Centrifugation: Increase the centrifugation speed and/or time to help break the emulsion.
-
Addition of Salt: "Salting out" by adding a small amount of a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase can increase its polarity and help break the emulsion.
-
pH Adjustment: Adjusting the pH of the aqueous phase away from the isoelectric point of the major proteins can reduce their emulsifying properties. For Delmopinol (a basic compound), making the aqueous phase more basic (pH > 9) will also ensure it is in its free base form, facilitating its extraction into an organic solvent.
-
Solvent Choice: Avoid vigorous shaking or vortexing. Instead, use gentle, repeated inversions of the extraction tube.
-
-
-
Low Extraction Efficiency: This can be due to the partitioning behavior of Delmopinol and its interaction with salivary proteins.
-
Solution:
-
Optimize Extraction Solvent: Use a more polar organic solvent or a mixture of solvents. For a tertiary amine like Delmopinol, a mixture like dichloromethane:isopropanol (e.g., 9:1 v/v) can be effective.
-
pH Control: As Delmopinol is a base with a pKa of 7.1, ensure the pH of the saliva sample is adjusted to be at least 2 units above the pKa (e.g., pH > 9) to convert it to its non-ionized, more organic-soluble form.[1][2]
-
Protein Precipitation Pre-step: Perform a protein precipitation step with acetonitrile or methanol prior to LLE to remove interfering proteins.
-
-
Issue 3: Inconsistent Results and Matrix Effects in LC-MS/MS Analysis
Q: I am observing significant signal suppression/enhancement for this compound in my LC-MS/MS analysis of extracts from plasma and saliva. How can I mitigate these matrix effects?
A: Matrix effects are a common challenge in LC-MS/MS analysis, particularly for surface-active compounds in complex biological matrices.
-
Co-eluting Matrix Components: Phospholipids from plasma and proteins/mucins from saliva are common sources of matrix effects.
-
Solution:
-
Improve Sample Cleanup:
-
Solid-Phase Extraction (SPE): This is generally more effective at removing interfering components than protein precipitation or LLE. Consider using a polymeric or mixed-mode SPE sorbent.
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than protein precipitation if optimized correctly.
-
-
Optimize Chromatography:
-
Gradient Elution: Use a sufficiently long gradient to separate Delmopinol from the early-eluting, polar matrix components and the late-eluting, non-polar components like phospholipids.
-
Column Chemistry: A C18 column is a good starting point, but consider a column with a different selectivity (e.g., phenyl-hexyl) if co-elution is a persistent issue.
-
-
-
-
Ionization Suppression/Enhancement: The surface-active nature of Delmopinol can affect the droplet formation and ionization efficiency in the MS source.
-
Solution:
-
Dilution of the Final Extract: Diluting the final extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.
-
Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard for Delmopinol is the ideal choice as it will co-elute and experience the same matrix effects as the analyte, thus providing accurate quantification.[4][5][6][7] If a SIL-IS is not available, a structural analog that has similar physicochemical properties and chromatographic behavior should be used.
-
-
Frequently Asked Questions (FAQs)
Extraction and Sample Preparation
Q1: Which extraction method is best for this compound: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?
A1: The best method depends on the matrix, the required level of cleanliness, and the analytical technique.
-
Protein Precipitation (PPT): This is a quick and simple method, but it may result in a "dirtier" extract with more potential for matrix effects. It is a good starting point for method development, especially for saliva where Delmopinol's interaction with proteins is a key consideration.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT but requires careful optimization of the solvent and pH to achieve good recovery and avoid emulsion formation.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective method for achieving a clean extract and high recovery, which is crucial for sensitive and reproducible analysis, particularly from plasma.[8][9]
Q2: How should I handle and store plasma and saliva samples to ensure the stability of this compound?
A2: For plasma, it is recommended to collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin) and separate the plasma by centrifugation as soon as possible. For saliva, samples should be collected and cooled promptly. Both plasma and saliva samples should be stored at -20°C or, for long-term storage, at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q3: What should I consider when choosing an internal standard (IS) for this compound analysis?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., Delmopinol-d5).[4][5][6][7] If a SIL-IS is not available, a structural analog with similar chemical properties (e.g., a tertiary amine with a similar pKa and hydrophobicity) and chromatographic retention time should be chosen. The IS should be added to the sample at the earliest stage of the extraction process to account for any analyte loss during sample preparation.
Analysis and Quantification
Q4: What are the recommended analytical techniques for quantifying this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometry (MS) detection is commonly used.
-
HPLC-UV: A simple and robust method. Detection is typically performed at a low wavelength, around 220 nm.
-
LC-MS/MS: Offers higher sensitivity and selectivity, which is particularly advantageous for analyzing samples with low concentrations of Delmopinol or in very complex matrices.
Q5: this compound is a surface-active agent. Are there any special considerations for the analytical instrumentation?
A5: Yes, its surfactant properties can lead to carryover in the HPLC system. It is important to use a robust needle wash procedure in the autosampler, consisting of a series of strong and weak solvents (e.g., methanol/water with a small amount of acid or base). Additionally, be mindful of potential ion suppression in the MS source due to the presence of other surfactants or matrix components.
Quantitative Data Summary
The following tables summarize key quantitative parameters from published methods for the analysis of this compound and related compounds.
Table 1: Extraction and Analytical Parameters for this compound
| Parameter | Plasma | Dental Chew |
| Extraction Method | Solid-Phase Extraction (CN cartridge) | Solvent Extraction (6 N NaOH-MeOH) |
| Analytical Method | HPLC with Electrochemical Detection | RP-HPLC-UV |
| Recovery | ~50% | Not explicitly stated, but method validated for accuracy |
| Limit of Quantitation (LOQ) | ~1 ng/0.5 mL plasma | 2 µg/mL |
| Limit of Detection (LOD) | Not specified | 0.6 µg/mL |
| Reference | [10] | [11] |
Table 2: General Performance of Different Extraction Techniques for Small Molecules from Biological Matrices
| Extraction Method | Typical Recovery | Extract Cleanliness | Throughput |
| Protein Precipitation | 80-100% (analyte dependent) | Low | High |
| Liquid-Liquid Extraction | 60-90% | Medium to High | Medium |
| Solid-Phase Extraction | >90% | High | Medium to High (with automation) |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is adapted from established methods for basic drugs in plasma.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add the internal standard.
-
Add 1.5 mL of cold acetonitrile, vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and dilute with 1.5 mL of 25 mM ammonium acetate (B1210297) buffer (pH 7.5).
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode (e.g., Strata-X-C) or polymeric reversed-phase (e.g., Strata-X) SPE cartridge (30 mg/1 mL) with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibrate the cartridge with 1 mL of 25 mM ammonium acetate buffer (pH 7.5). Do not let the cartridge go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 25 mM ammonium acetate buffer (pH 7.5).
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute this compound with 2 x 0.5 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Protein Precipitation of this compound from Saliva
This protocol is based on Delmopinol's known interaction with salivary proteins.
-
Sample Preparation:
-
Centrifuge the saliva sample at 5,000 x g for 15 minutes to pellet cellular debris. Use the clear supernatant for extraction.
-
-
Protein Precipitation:
-
To 200 µL of saliva supernatant in a microcentrifuge tube, add the internal standard.
-
Add 600 µL of cold (-20°C) acetonitrile.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to enhance protein precipitation.
-
-
Separation:
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample for Analysis:
-
Carefully transfer the supernatant to an autosampler vial for direct injection or further processing (e.g., evaporation and reconstitution) if concentration is needed.
-
Visualizations
Caption: Mechanism of action of this compound in preventing plaque formation.
Caption: Solid-Phase Extraction (SPE) workflow for this compound from plasma.
Caption: Troubleshooting decision tree for low recovery of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mau.diva-portal.org [mau.diva-portal.org]
- 3. agilent.com [agilent.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. nebiolab.com [nebiolab.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Solid-phase extraction of drugs from biological tissues--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic Mouthrinses: Reaching Beyond Mechanical Plaque Control for Reduction in Dental Plaque and Gingivitis | Inside Dental Hygiene [cdeworld.com]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
Technical Support Center: Optimizing HPLC Parameters for Delmopinol Hydrochloride and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Delmopinol (B1670218) hydrochloride and its metabolites.
Experimental Protocols
A detailed methodology for the separation of Delmopinol and its metabolites is crucial for reproducible results. Below is a recommended starting protocol based on established methods for Delmopinol and similar compounds.
Sample Preparation from Biological Matrices (e.g., Plasma)
-
Protein Precipitation: To 500 µL of plasma, add 1 mL of cold acetonitrile (B52724).
-
Vortex: Mix vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
HPLC Method for Simultaneous Analysis of Delmopinol and its Metabolites
This gradient method is designed to separate the relatively nonpolar Delmopinol from its more polar glucuronide metabolites.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., Phenomenex Gemini-NX C18, 50 x 4.6 mm, 3 µm) |
| Mobile Phase A | 10 mM Ammonium (B1175870) Hydroxide (B78521) in Water, pH 9.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-10 min: 10-80% B; 10-12 min: 80% B; 12-13 min: 80-10% B; 13-18 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
Data Presentation: HPLC Parameter Comparison
The following table summarizes key HPLC parameters from a published method for Delmopinol analysis, which can serve as a starting point for method development.[1][2][3]
| Parameter | Method 1 (Delmopinol in Dental Chew)[1][2][3] |
| Column | Phenomenex Gemini-NX C18 (50 x 4.6 mm, 3 µm) |
| Mobile Phase A | 10 mM Ammonium Hydroxide (aqueous) |
| Mobile Phase B | Acetonitrile |
| Elution Type | Gradient |
| Flow Rate | 2.0 mL/min |
| Column Temperature | 50°C |
| Detection | UV at 220 nm |
Mandatory Visualizations
Delmopinol Metabolic Pathway
The metabolic clearance of Delmopinol is high, with the primary routes being oxidation and glucuronidation.[4] The main metabolites are glucuronide conjugates of Delmopinol and its hydroxylated form, (omega-1-hydroxy) Delmopinol.[4]
Caption: Metabolic pathway of Delmopinol.
HPLC Troubleshooting Workflow
A systematic approach is essential for effective troubleshooting of HPLC issues.
Caption: A logical workflow for HPLC troubleshooting.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the HPLC analysis of Delmopinol and its metabolites.
FAQs
Q1: Why am I seeing significant peak tailing for Delmopinol?
A1: Delmopinol is a basic compound containing a tertiary amine, which can interact with residual acidic silanol (B1196071) groups on the silica-based C18 column packing. This secondary interaction is a common cause of peak tailing for basic analytes.[5]
-
Solutions:
-
Increase Mobile Phase pH: Using an alkaline mobile phase (pH > 8) will deprotonate the silanol groups, reducing their interaction with the protonated Delmopinol. The recommended protocol uses ammonium hydroxide to achieve a higher pH.[1][2][3]
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups, which minimizes tailing.
-
Add a Competing Base: A small amount of a competing base, like triethylamine (B128534) (TEA), can be added to the mobile phase to mask the active silanol sites.
-
Lower Analyte Concentration: Column overload can also cause peak tailing. Try injecting a more dilute sample.[6]
-
Q2: How can I improve the resolution between Delmopinol and its hydroxylated metabolite?
A2: Poor resolution between a parent drug and its hydroxylated metabolite can often be addressed by modifying the mobile phase composition.
-
Solutions:
-
Optimize the Gradient: A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.
-
Adjust the Mobile Phase pH: A slight adjustment in pH can change the ionization state of the analytes and improve separation.
-
Lower the Temperature: Reducing the column temperature can sometimes enhance resolution, although it may also increase peak broadening.
-
Q3: My baseline is noisy and drifting. What are the likely causes?
A3: A noisy or drifting baseline can originate from several sources, including the mobile phase, detector, or pump.
-
Solutions:
-
Degas the Mobile Phase: Dissolved gases in the mobile phase can outgas in the detector, causing baseline noise. Ensure your mobile phase is adequately degassed using an online degasser, sonication, or helium sparging.[6]
-
Check for Leaks: Leaks in the pump or fittings can cause pressure fluctuations and a noisy baseline.[6]
-
Clean the Detector Cell: Contamination in the detector flow cell can lead to baseline drift. Flush the cell with a strong solvent like isopropanol.
-
Ensure Proper Mixing: If you are using a gradient, ensure the pump's mixer is functioning correctly to provide a homogenous mobile phase.[6]
-
Thermostat the Column: Temperature fluctuations can cause baseline drift. Use a column oven to maintain a constant temperature.[6]
-
Q4: The retention times for my analytes are shifting between injections. What should I do?
A4: Retention time instability is a common issue that can compromise data quality.
-
Solutions:
-
Ensure Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient chromatography.[6] A longer equilibration time may be necessary.
-
Check Pump Performance: Inconsistent flow from the pump will lead to shifting retention times. Check for leaks and ensure the check valves are clean and functioning correctly.
-
Verify Mobile Phase Preparation: Inconsistent mobile phase preparation can cause retention time variability. Always prepare fresh mobile phase and measure components accurately.[6]
-
Maintain Consistent Temperature: As mentioned, temperature affects retention, so a stable column temperature is crucial.
-
Q5: I am not detecting the glucuronide metabolites. What could be the problem?
A5: Glucuronide metabolites are significantly more polar than the parent drug and may elute very early in the chromatogram, potentially in the void volume, if the mobile phase is too strong initially.
-
Solutions:
-
Modify the Initial Gradient Conditions: Start with a lower percentage of the organic solvent (Mobile Phase B) to ensure retention of the polar metabolites on the column.
-
Consider a Different Stationary Phase: For very polar analytes, a HILIC (Hydrophilic Interaction Liquid Chromatography) column might be more suitable than a standard C18 column.
-
Check Sample Preparation: Ensure that the sample preparation method does not result in the loss of the highly water-soluble glucuronide metabolites.
-
References
- 1. Development of a Simple Extraction Procedure and an HPLC Method for the Determination of Delmopinol in a Challenging Rubbery Dental Chew - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a simple extraction procedure and an HPLC method for the determination of delmopinol in a challenging rubbery dental chew. (2023) | Jinyou Zhang | 1 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic fate of delmopinol in man after mouth rinsing and after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
Best practices for handling and storing research-grade Delmopinol hydrochloride
This guide provides best practices, troubleshooting, and frequently asked questions for handling and storing research-grade Delmopinol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for receiving and initially storing this compound powder?
A1: Upon receipt, visually inspect the container for any damage. This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] For short-term storage (days to weeks), a temperature of 2-8°C is recommended. For long-term storage (months to years), store at -20°C.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, it is recommended to wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated area to avoid dust and aerosol formation.[1][2] this compound is highly soluble in water (>400 mg/mL) and also soluble in ethanol (B145695) and DMSO.[3] For aqueous solutions, a common concentration used in studies is 0.2% (2 mg/mL).[3][4] For analytical purposes, stock solutions have been prepared at concentrations up to 3.5 mg/mL in an acetonitrile (B52724)/water mixture (20/80, v/v).
Q3: My this compound solution appears cloudy. What should I do?
A3: Cloudiness in an aqueous solution may indicate that the solubility limit has been exceeded or that the compound is precipitating. Ensure the solution is well-mixed. If the issue persists, gentle warming or sonication may help to redissolve the compound. Also, verify the pH of your solution, as the solubility of Delmopinol is pH-dependent. The ionic form is very soluble in water, while the non-ionic base form is only slightly soluble (~0.2 mg/mL).[3]
Q4: What is the stability of this compound in solution?
A4: Aqueous solutions of this compound should ideally be prepared fresh for each experiment.[3][4] Studies on its stability have shown it to be very stable under acidic (3N HCl) and basic (3N NaOH) conditions with almost no degradation. However, it is susceptible to degradation under oxidative, light, and heat stress. For detailed stability information, please refer to the data in Table 2.
Q5: Are there any known incompatibilities for this compound?
A5: this compound should be stored apart from foodstuff containers and incompatible materials.[1][2] While specific chemical incompatibilities for research applications are not extensively documented in the provided results, it is good practice to avoid strong oxidizing agents.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | - Improper storage leading to degradation.- Inaccurate solution concentration.- Solution degradation. | - Ensure the compound is stored at the recommended temperature and protected from light.- Verify the accuracy of your weighing and dilution steps.- Prepare fresh solutions for each experiment. |
| Difficulty dissolving the powder | - Use of an inappropriate solvent.- Insufficient mixing. | - Confirm the solubility of this compound in your chosen solvent (see Table 1).- Use vortexing or sonication to aid dissolution. |
| Precipitation in stock solution during storage | - Storage at an inappropriate temperature.- Evaporation of the solvent. | - Store stock solutions at the recommended temperature (typically -20°C for long-term storage).- Ensure the container is tightly sealed to prevent solvent evaporation. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| Water | >400 mg/mL (ionic form)[3] |
| Ethanol | Soluble[4] |
| DMSO | Soluble |
Table 2: Stability of this compound Under Forced Degradation
| Stress Condition | Duration | Degradation (%) |
| 3N HCl | - | ~0% |
| 3N NaOH | - | ~0% |
| 0.15% H₂O₂ | 1 day | ~5.0% |
| Heat (75°C) | 7 days | ~5.3% |
| Light (765 W/m²) | 2 hours | ~8.9% |
Experimental Protocols
Protocol 1: Preparation of a 0.2% (2 mg/mL) Aqueous Solution
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Add the powder to a volumetric flask.
-
Add a portion of distilled water to the flask and mix thoroughly to dissolve the powder.
-
Once dissolved, add distilled water to the final volume.
-
If necessary, the pH can be adjusted. For example, in some studies, the pH was adjusted to 5.7 using NaOH.[3][4]
-
It is recommended to prepare this solution fresh on the day of the experiment.[3][4]
Protocol 2: Preparation of an Analytical Stock Solution for HPLC/UHPLC
-
Prepare a diluent of acetonitrile and water in a 20:80 (v/v) ratio.
-
Accurately weigh approximately 350 mg of this compound.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add the diluent to the flask and mix until the powder is completely dissolved.
-
Add diluent to the final volume to achieve a concentration of approximately 3.5 mg/mL.
Visualizations
Caption: Workflow for handling and preparing this compound.
Caption: Conceptual diagram of Delmopinol's anti-plaque mechanism.
References
Validation & Comparative
A Comparative Analysis of Delmopinol Hydrochloride and Chlorhexidine on Oral Biofilm
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two active agents in oral healthcare: Delmopinol (B1670218) hydrochloride and Chlorhexidine (B1668724). The following sections detail their mechanisms of action, comparative efficacy in clinical trials, and the experimental methodologies used to evaluate their impact on oral biofilm.
Mechanisms of Action
Delmopinol hydrochloride and Chlorhexidine disrupt oral biofilm through distinct mechanisms. Delmopinol acts as a surface-active agent, interfering with biofilm formation and adherence, while Chlorhexidine exhibits broad-spectrum antimicrobial activity.
This compound: This morpholinoethanol (B8693651) derivative primarily disrupts the integrity of the biofilm matrix. It interferes with the production of extracellular polysaccharides, which are crucial for the structural integrity of the biofilm. This action makes the biofilm weaker and easier to remove through mechanical means like brushing.[1] Delmopinol also alters the pellicle, the initial protein layer on teeth, making it less favorable for bacterial colonization.[1] Furthermore, it has been suggested to interfere with bacterial communication systems, such as quorum sensing.[1] While it possesses mild antibacterial properties, its primary role is not bactericidal but rather to inhibit biofilm formation and facilitate its removal.[1][2]
Chlorhexidine: A cationic bisbiguanide, Chlorhexidine's primary mechanism is its bactericidal and bacteriostatic action.[] Its positively charged molecules bind to the negatively charged bacterial cell walls, disrupting the cell membrane.[][4][5] At lower concentrations, this leads to the leakage of intracellular components, inhibiting bacterial growth (bacteriostatic effect). At higher concentrations, it causes the precipitation of cytoplasmic contents, leading to cell death (bactericidal effect).[][4][5] This potent antimicrobial activity directly reduces the bacterial load within the oral biofilm.
Diagram 1: Mechanism of Action of this compound
Caption: Delmopinol alters the tooth pellicle and inhibits biofilm matrix formation.
Diagram 2: Mechanism of Action of Chlorhexidine
Caption: Chlorhexidine electrostatically binds to and disrupts bacterial cell membranes.
Comparative Efficacy: Clinical Trial Data
Multiple clinical trials have compared the efficacy of this compound and Chlorhexidine in reducing dental plaque and gingivitis. The following tables summarize the quantitative data from key studies.
Table 1: Reduction in Plaque Index
| Study | Concentration | Duration | Plaque Index Reduction (vs. Placebo) - Delmopinol | Plaque Index Reduction (vs. Placebo) - Chlorhexidine |
| Hase et al. (1998)[6] | 0.2% | 6 months | Significant reduction | Significantly greater reduction than Delmopinol |
| Claydon et al. (1995)[7] | 0.2% | 4 weeks | Significant reduction | Significant reduction (no statistically significant difference with Delmopinol) |
| Addy et al. (1992)[8] | 0.2% | 4 days | Significant reduction | Significantly greater reduction than Delmopinol |
| Collaert et al. (1992)[9] | 0.2% | 2 weeks | 55% reduction in plaque extension | Not directly compared in this metric |
Table 2: Reduction in Gingivitis (Bleeding on Probing)
| Study | Concentration | Duration | Gingivitis Reduction (vs. Placebo) - Delmopinol | Gingivitis Reduction (vs. Placebo) - Chlorhexidine |
| Hase et al. (1998)[6] | 0.2% | 6 months | Significant reduction | Significant reduction (no statistically significant difference with Delmopinol) |
| Claydon et al. (1995)[7] | 0.2% | 4 weeks | Not statistically significant | Not statistically significant |
| Collaert et al. (1992)[9] | 0.2% | 2 weeks | Significant reduction in gingival bleeding index | No significant difference with Delmopinol |
Table 3: Effects on Bacterial Vitality and Salivary Counts
| Study | Concentration | Duration | Effect on Bacterial Vitality - Delmopinol | Effect on Salivary Bacterial Counts - Chlorhexidine |
| Rundegren et al. (1992)[10] | 0.2% | 4 days | Plaque vitality remained between 70-80% | Plaque vitality reduced to approx. 40% up to 4h post-rinse |
| Addy et al. (1992)[8] | 0.2% | Single rinse | Small, transient reduction | Significant reduction for up to 420 minutes |
Experimental Protocols
The following outlines a general experimental workflow for a clinical trial comparing Delmopinol and Chlorhexidine, based on methodologies reported in the literature.[6][7][9][11]
Diagram 3: Clinical Trial Experimental Workflow
Caption: A generalized workflow for a double-blind, randomized controlled clinical trial.
Key Methodological Components:
-
Study Design: Typically double-blind, randomized, placebo-controlled clinical trials with a parallel-group design.
-
Participants: Healthy volunteers with a specified level of plaque and gingivitis.
-
Intervention: Supervised or unsupervised rinsing with the assigned mouthwash (e.g., 0.2% this compound, 0.2% Chlorhexidine digluconate, or a placebo) twice daily for a specified duration (e.g., 4 weeks to 6 months).
-
Clinical Assessments:
-
Plaque Index (PI): Assessed using standardized indices such as the Silness and Löe Plaque Index or the Turesky modification of the Quigley-Hein Plaque Index.
-
Gingival Index (GI) / Bleeding on Probing (BOP): Evaluated using indices like the Löe and Silness Gingival Index or by measuring bleeding upon probing with a standardized force.
-
-
Microbiological Analysis: Collection of plaque and saliva samples to determine bacterial vitality (e.g., using vitality staining and fluorescence microscopy) and to quantify salivary bacterial counts.
-
Side Effect Monitoring: Recording of adverse events such as tooth staining, taste alteration, and oral mucosal sensations.
Summary and Conclusion
Both this compound and Chlorhexidine are effective in reducing oral biofilm, plaque formation, and gingivitis. Chlorhexidine generally demonstrates a more potent and rapid antimicrobial effect, leading to a greater reduction in plaque in several studies.[6][8] However, Delmopinol also significantly reduces plaque and is comparable to Chlorhexidine in its effect on gingivitis in some long-term studies.[6]
A key differentiator lies in their side effect profiles. Chlorhexidine is well-known for causing extrinsic tooth staining and taste disturbances with long-term use.[6] Delmopinol is associated with a lower incidence of tooth staining, although it can cause a transient anesthetic sensation in the oral mucosa.[6]
The choice between this compound and Chlorhexidine may depend on the specific clinical objective. For potent, short-term antimicrobial action, Chlorhexidine is a well-established standard. For longer-term adjunctive use with a focus on inhibiting plaque formation and a more favorable side effect profile regarding staining, Delmopinol presents a viable alternative. Further research into the long-term ecological impact of both agents on the oral microbiome is warranted.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 4. Chlorhexidine in Dentistry: Pharmacology, Uses, and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorhexidine - Wikipedia [en.wikipedia.org]
- 6. Plaque formation and gingivitis after supervised mouthrinsing with 0.2% this compound, 0.2% chlorhexidine digluconate and placebo for 6 months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plaque formation and gingivitis after mouthrinsing with 0.2% this compound, 0.2% chlorhexidine digluconate and placebo for 4 weeks, following an initial professional tooth cleaning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental and Theoretical Investigation of Multispecies Oral Biofilm Resistance to Chlorhexidine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of delmopinol rinsing on dental plaque formation and gingivitis healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of 4 days of mouth rinsing with delmopinol or chlorhexidine on the vitality of plaque bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6-month use of 0.2% this compound in comparison with 0.2% chlorhexidine digluconate and placebo. (I). Effect on plaque formation and gingivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Delmopinol Hydrochloride and Cetylpyridinium Chloride in the Management of Gingivitis
In the landscape of oral healthcare, the prevention and treatment of gingivitis are paramount. Among the array of therapeutic agents available, Delmopinol (B1670218) hydrochloride and Cetylpyridinium (B1207926) chloride have emerged as notable compounds in the armamentarium against plaque-induced gingival inflammation. This guide provides a head-to-head comparison of their efficacy, mechanisms of action, and safety profiles, supported by experimental data to inform researchers, scientists, and drug development professionals.
Efficacy in Gingivitis and Plaque Reduction
Clinical studies have demonstrated the effectiveness of both Delmopinol hydrochloride and Cetylpyridinium chloride in reducing the clinical signs of gingivitis and inhibiting plaque formation. While direct head-to-head trials are limited, individual placebo-controlled studies provide valuable insights into their respective performance.
A meta-analysis of eight double-blind, parallel-group studies concluded that 0.2% this compound mouthwash is an effective adjunct for reducing plaque and indices of gingivitis.[1] In clinical trials, Delmopinol rinses have been shown to reduce plaque by 9.3% to 35%, bleeding on probing by 18% to 36%, and gingivitis by up to 18%.[2]
Cetylpyridinium chloride (CPC) has also been extensively studied. A 6-month clinical trial of a 0.07% high-bioavailability CPC mouthrinse demonstrated a 15.4% reduction in gingival inflammation, a 33.3% reduction in gingival bleeding, and a 15.8% reduction in plaque relative to a placebo group.[3] Another 6-month study of a 0.05% CPC mouthrinse showed a 24.0% reduction in the Löe-Silness Gingival Index and a 28.2% reduction in the Quigley-Hein Plaque Index compared to a control rinse.[4]
Table 1: Summary of Clinical Efficacy Data for this compound
| Study Parameter | Concentration | Duration | Plaque Index Reduction vs. Placebo | Bleeding on Probing Reduction vs. Placebo | Gingivitis Index Reduction vs. Placebo |
| Meta-analysis (8 studies)[1] | 0.2% | 8-24 weeks | Statistically significant | Statistically significant | Statistically significant |
| Clinical Trials Overview[2] | 0.2% | N/A | 9.3% - 35% | 18% - 36% | Up to 18% |
| 6-Month Clinical Trial[5] | 0.2% | 6 months | 13% | 18% | N/A |
Table 2: Summary of Clinical Efficacy Data for Cetylpyridinium Chloride
| Study Parameter | Concentration | Duration | Plaque Index Reduction vs. Placebo | Bleeding on Probing Reduction vs. Placebo | Gingivitis Index Reduction vs. Placebo |
| 6-Month Clinical Trial[3] | 0.07% | 6 months | 15.8% | 33.3% | 15.4% (Modified Gingival Index) |
| 6-Month Clinical Trial[4] | 0.05% | 6 months | 28.2% (Quigley-Hein) | N/A | 24.0% (Löe-Silness) |
| 6-Month Clinical Trial[6] | 0.07% | 6 months | Statistically significant | Statistically significant (Bleeding on Marginal Probing) | N/A |
Mechanisms of Action
This compound and Cetylpyridinium chloride employ distinct mechanisms to combat gingivitis, primarily by targeting dental plaque biofilm.
This compound: This morpholinoethanol (B8693651) derivative acts as a surface-active agent.[7] It interferes with the formation of the plaque matrix and reduces the adherence of bacteria to the tooth surface.[2][8] Delmopinol achieves this by altering the pellicle, the initial protein layer on teeth, making it less favorable for bacterial colonization.[7] It also disrupts the synthesis of extracellular polysaccharides that form the biofilm matrix, weakening its structure and making it easier to remove.[7] While it possesses mild antibacterial properties, its primary role is to inhibit biofilm formation rather than directly killing bacteria.[7][9]
Cetylpyridinium Chloride: As a cationic quaternary ammonium (B1175870) compound, CPC exhibits broad-spectrum antimicrobial activity.[10][11] Its positively charged molecule interacts with the negatively charged bacterial cell membrane, leading to disruption of membrane integrity, leakage of cellular contents, and ultimately, cell death.[11][12][13] CPC can also inhibit bacterial metabolism and reduce the ability of bacteria to mature within the plaque biofilm.[14]
Experimental Protocols
The methodologies of key clinical trials provide a framework for understanding the evidence supporting the efficacy of these compounds.
This compound 0.2% Mouthrinse Study
-
Study Design: A double-blind, randomized, 6-month clinical trial with a parallel-group design.[5]
-
Participants: 149 patients with gingivitis.[5]
-
Intervention: Participants were instructed to rinse twice daily for 60 seconds with either 0.2% this compound, 0.2% chlorhexidine (B1668724) digluconate, or a placebo, in addition to their normal oral hygiene.[5]
-
Efficacy Assessments: Plaque Index and Bleeding on Probing (BOP) were assessed at 3 and 6 months.[5]
Cetylpyridinium Chloride 0.07% Mouthrinse Study
-
Study Design: A randomized, 6-month, placebo-controlled, parallel-group, double-blind, single-center clinical trial.[3]
-
Participants: 139 generally healthy adults with mild-to-moderate gingivitis.[3]
-
Intervention: Following a dental prophylaxis, subjects were randomly assigned to rinse twice daily with 20 ml of either the 0.07% CPC rinse or a placebo rinse for 30 seconds after brushing.[3]
-
Efficacy Assessments: Modified Gingival Index (MGI), Gingival Bleeding Index (GBI), and Modified Quigley-Hein Plaque Index (MQH) were assessed at 3 and 6 months.[3]
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Caption: Mechanism of Action of this compound.
Caption: Mechanism of Action of Cetylpyridinium Chloride.
Caption: Generalized Clinical Trial Workflow.
Safety and Tolerability
Both this compound and Cetylpyridinium chloride are generally well-tolerated. Common side effects associated with Delmopinol include a transient anesthetic sensation in the mouth and taste disturbances.[5] Cetylpyridinium chloride rinses may, in some individuals, cause staining of the teeth, restorations, or tongue, although this is generally considered to be less severe than with agents like chlorhexidine.[2][14]
Conclusion
This compound and Cetylpyridinium chloride are both effective agents for the adjunctive management of gingivitis and plaque. Delmopinol's primary mechanism of interfering with biofilm formation offers a targeted approach with a favorable side-effect profile. Cetylpyridinium chloride provides a broader antimicrobial action, effectively reducing the bacterial load in the oral cavity. The choice between these agents may depend on the specific clinical needs of the patient, including their susceptibility to side effects such as staining. The provided data and experimental outlines serve as a valuable resource for further research and development in the field of oral therapeutics.
References
- 1. Meta-analyses of studies of 0.2% delmopinol mouth rinse as an adjunct to gingival health and plaque control measures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Mouthrinses: Reaching Beyond Mechanical Plaque Control for Reduction in Dental Plaque and Gingivitis | Inside Dental Hygiene [cdeworld.com]
- 3. A 6-month clinical trial to study the effects of a cetylpyridinium chloride mouthrinse on gingivitis and plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of a mouthrinse containing 0.05% cetylpyridinium chloride for the control of plaque and gingivitis: a 6-month clinical study in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-month use of 0.2% this compound in comparison with 0.2% chlorhexidine digluconate and placebo. (I). Effect on plaque formation and gingivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of a new mouth rinse formulation based on 0.07% cetylpyridinium chloride in the control of plaque and gingivitis: a 6-month randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Cetylpyridinium? [synapse.patsnap.com]
- 12. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. colgate.com [colgate.com]
Evaluating the Potential Synergistic Anti-Biofilm Effects of Delmopinol Hydrochloride and Triclosan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the potential synergistic anti-biofilm effects of Delmopinol hydrochloride and triclosan (B1682465). While direct experimental data on their combined use is not currently available in published literature, this document synthesizes their individual mechanisms of action to propose a hypothetical synergistic model. The experimental protocols and data presented herein are illustrative and intended to serve as a foundation for future research in this area.
Mechanisms of Action: A Proposed Synergy
This compound and triclosan are both well-documented anti-plaque and anti-biofilm agents, albeit with distinct mechanisms of action. Understanding these individual pathways provides a basis for predicting a synergistic relationship.
This compound: This morpholinoethanol (B8693651) derivative primarily acts as a surface-active agent.[1] Its anti-biofilm properties stem from its ability to:
-
Inhibit Bacterial Adhesion: Delmopinol alters the pellicle, the protein film on tooth surfaces, making it less conducive for initial bacterial colonization.[1]
-
Disrupt Biofilm Matrix: It interferes with the synthesis of extracellular polysaccharides, which are crucial for the structural integrity of the biofilm.[1] This weakens the biofilm, making it more susceptible to mechanical removal.[1]
-
Interfere with Quorum Sensing: Delmopinol can disrupt bacterial communication pathways that coordinate biofilm formation.[1]
Triclosan: A broad-spectrum antimicrobial, triclosan's primary mode of action is the inhibition of the enoyl-acyl carrier protein reductase (ENR), an enzyme essential for fatty acid synthesis in many bacteria.[2][3] This leads to:
-
Inhibition of Bacterial Growth: By blocking fatty acid synthesis, triclosan prevents the formation of cell membranes, ultimately inhibiting bacterial growth and viability.[2]
-
Alteration of Biofilm Structure: At sub-lethal concentrations, triclosan can alter biofilm architecture.[4][5]
-
Increased Permeability: Some studies suggest that triclosan can increase the permeability of the bacterial cell membrane, potentially enhancing the efficacy of other antimicrobial agents.[6]
Proposed Synergistic Mechanism: The combination of this compound and triclosan could lead to a potentiation of their anti-biofilm effects. Delmopinol's disruption of the biofilm matrix and inhibition of bacterial adhesion could expose individual bacteria to triclosan more effectively. In turn, triclosan's bactericidal and membrane-altering properties could further weaken the biofilm, allowing for greater penetration and activity of Delmopinol. This two-pronged attack could lead to a more significant reduction in biofilm viability and biomass than either agent alone.
Data Presentation: Illustrative Hypothetical Data
The following tables present hypothetical quantitative data to illustrate the potential synergistic effects. This data is not based on experimental results and should be considered illustrative.
Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC)
| Compound | MBIC (µg/mL) | MBEC (µg/mL) |
| Delmopinol HCl | 100 | >500 |
| Triclosan | 50 | 250 |
| Delmopinol HCl + Triclosan (1:1) | 25 | 100 |
Table 2: Percentage Reduction in Biofilm Biomass (Crystal Violet Assay)
| Treatment (Concentration) | Percentage Reduction (%) |
| Delmopinol HCl (50 µg/mL) | 35 |
| Triclosan (25 µg/mL) | 40 |
| Delmopinol HCl (50 µg/mL) + Triclosan (25 µg/mL) | 85 |
Table 3: Log Reduction in Viable Biofilm Bacteria (CFU/mL)
| Treatment (Concentration) | Log Reduction (CFU/mL) |
| Delmopinol HCl (100 µg/mL) | 1.5 |
| Triclosan (50 µg/mL) | 2.0 |
| Delmopinol HCl (100 µg/mL) + Triclosan (50 µg/mL) | 4.5 |
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to validate the hypothetical synergistic effects.
Microtiter Plate Biofilm Formation and Treatment Assay
This assay is a standard method for high-throughput screening of anti-biofilm agents.[7][8]
-
Bacterial Culture Preparation: Prepare an overnight culture of the target bacterial strain (e.g., Streptococcus mutans or Pseudomonas aeruginosa) in a suitable growth medium.
-
Inoculation: Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.1) in fresh medium. Add 200 µL of the diluted culture to the wells of a 96-well flat-bottom microtiter plate.
-
Biofilm Formation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for biofilm formation.
-
Treatment: After incubation, gently remove the planktonic cells by aspiration. Wash the wells with phosphate-buffered saline (PBS). Add 200 µL of fresh medium containing various concentrations of this compound, triclosan, or their combination to the wells. Include a no-treatment control.
-
Incubation: Incubate the plate for a defined period (e.g., 24 hours) at 37°C.
Biofilm Biomass Quantification (Crystal Violet Staining)
This method quantifies the total biofilm biomass.[9]
-
Washing: After the treatment period, discard the medium and wash the wells twice with PBS to remove non-adherent cells.
-
Fixation: Add 200 µL of methanol (B129727) to each well and incubate for 15 minutes to fix the biofilms.
-
Staining: Remove the methanol and allow the plate to air dry. Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 20 minutes.
-
Washing: Discard the crystal violet solution and wash the wells thoroughly with deionized water.
-
Solubilization: Add 200 µL of 33% (v/v) acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
Biofilm Viability Assay (Live/Dead Staining and Confocal Laser Scanning Microscopy)
This assay visualizes and quantifies the live and dead cells within the biofilm.[10]
-
Biofilm Growth on Specific Surfaces: Grow biofilms on suitable surfaces for microscopy, such as glass-bottom dishes or specialized chamber slides.
-
Treatment: Treat the biofilms with the compounds as described in section 3.1.
-
Staining: After treatment, wash the biofilms with PBS. Add a staining solution containing a mixture of a green-fluorescent nucleic acid stain that labels live cells (e.g., SYTO 9) and a red-fluorescent nucleic acid stain that labels dead or membrane-compromised cells (e.g., propidium (B1200493) iodide).
-
Incubation: Incubate in the dark at room temperature for 15-30 minutes.
-
Imaging: Visualize the biofilms using a confocal laser scanning microscope. Acquire z-stack images to analyze the three-dimensional structure of the biofilm and the distribution of live and dead cells.
-
Image Analysis: Use image analysis software to quantify the biovolume of live and dead cells.
Mandatory Visualizations
The following diagrams illustrate the proposed synergistic mechanism and a typical experimental workflow.
Caption: Proposed synergistic anti-biofilm mechanism of Delmopinol HCl and Triclosan.
Caption: Experimental workflow for evaluating synergistic anti-biofilm effects.
Conclusion
The distinct and complementary mechanisms of action of this compound and triclosan present a strong theoretical basis for their synergistic use in combating bacterial biofilms. The proposed combination holds the potential for a more potent anti-biofilm strategy, possibly allowing for lower effective concentrations of each agent and reducing the risk of resistance development. The experimental framework provided in this guide offers a starting point for researchers to rigorously evaluate this potential synergy and generate the empirical data needed to advance the development of novel anti-biofilm therapies. Future studies are essential to validate these hypotheses and to determine the optimal concentrations and ratios for achieving maximum synergistic efficacy.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Impairment of the Bacterial Biofilm Stability by Triclosan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. simbaproject.eu [simbaproject.eu]
- 10. How to study biofilms: technological advancements in clinical biofilm research - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-Inflammatory Potential of Delmopinol Hydrochloride: A Comparative Guide Based on Gene Expression Analysis
A critical evaluation of Delmopinol (B1670218) hydrochloride's anti-inflammatory properties at the molecular level remains an area ripe for investigation. While clinical data supports its efficacy in reducing gingivitis, a direct validation through gene expression analysis is not yet extensively documented in publicly available research. This guide provides a comparative framework, summarizing the existing anti-gingivitis evidence for Delmopinol hydrochloride and contrasting it with the limited gene expression data available for alternative antiplaque agents. Furthermore, we propose a detailed experimental protocol to facilitate future research into the molecular anti-inflammatory mechanisms of this compound.
This compound is a well-established agent in oral healthcare, primarily recognized for its ability to inhibit the formation of dental plaque and biofilm.[1] Its mechanism of action is largely attributed to its surface-active properties, which interfere with the adherence of bacteria to tooth surfaces.[1] While this anti-plaque effect indirectly contributes to the reduction of gingival inflammation (gingivitis), a direct modulation of the host inflammatory response at the gene expression level is an area that warrants deeper scientific exploration.
This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape and a practical approach to validating the anti-inflammatory effects of this compound through gene expression analysis.
Comparative Analysis of Anti-Gingivitis and Anti-Inflammatory Effects
To provide a clear comparison, the following table summarizes the known effects of this compound and two common alternatives, Chlorhexidine (B1668724) and Cetylpyridinium Chloride (CPC), on clinical signs of gingivitis and available insights into their impact on inflammatory gene expression.
| Agent | Clinically Observed Anti-Gingivitis Effects | Documented Effects on Inflammatory Gene Expression |
| This compound | Reduces gingival bleeding and inflammation associated with gingivitis.[1] | No specific studies detailing effects on pro-inflammatory gene expression (e.g., TNF-α, IL-6, IL-1β) were identified in the conducted search. |
| Chlorhexidine | Considered a gold standard for reducing plaque and gingivitis.[2] A single application of chlorhexidine gel has been shown to reduce gingival inflammation and levels of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[2] | In some contexts, it has been shown to negatively impact the cellular inflammatory response of gingival fibroblasts.[3] One study indicated that chlorhexidine treatment was associated with reduced expression of multiple members of the tumor necrosis factor receptor superfamily and several chemokines integral to the host inflammatory response.[4] |
| Cetylpyridinium Chloride (CPC) | Alleviates experimental gingivitis by inhibiting dental plaque maturation.[5] | Shown to suppress the expression of genes in oral anaerobes that are associated with the production of volatile sulfur compounds, which can contribute to inflammation.[6] Some CPC-based mouthwashes have demonstrated anti-inflammatory activity in oral epithelial cell models.[7] |
Proposed Experimental Protocol for Gene Expression Analysis
To directly assess the anti-inflammatory effects of this compound at the molecular level, the following experimental protocol is proposed. This protocol is designed to be a robust and reproducible method for researchers to investigate the modulation of key inflammatory genes in a relevant cell culture model.
Objective:
To determine the effect of this compound on the gene expression of pro-inflammatory markers in a human oral epithelial cell line stimulated with an inflammatory agent.
Materials:
-
Human oral epithelial cell line (e.g., HOK, GMSM-K)
-
Cell culture medium (e.g., DMEM/F-12) and supplements (FBS, penicillin-streptomycin)
-
This compound (various concentrations)
-
Lipopolysaccharide (LPS) from Porphyromonas gingivalis (inflammatory stimulus)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., TNF-α, IL-6, IL-1β, COX-2, iNOS) and a housekeeping gene (e.g., GAPDH, ACTB)
-
96-well cell culture plates
-
Real-time PCR instrument
Methodology:
-
Cell Culture and Seeding:
-
Culture human oral epithelial cells in appropriate media and conditions.
-
Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various non-cytotoxic concentrations of this compound for a specified period (e.g., 1-2 hours). Include a vehicle control (the solvent used to dissolve this compound).
-
Following pre-treatment, stimulate the cells with LPS from P. gingivalis (e.g., 1 µg/mL) for a defined duration (e.g., 6-24 hours) to induce an inflammatory response. Include an unstimulated control group.
-
-
RNA Extraction:
-
At the end of the stimulation period, wash the cells with PBS and lyse them.
-
Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a cDNA synthesis kit.
-
-
Quantitative Real-Time PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, specific primers for the target inflammatory genes and the housekeeping gene, and a qPCR master mix.
-
Run the qPCR reactions in a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression levels using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.
-
Compare the gene expression levels in the this compound-treated groups to the LPS-stimulated control group to determine the fold change in expression.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of the proposed research and the underlying biological processes, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for gene expression analysis.
Caption: Simplified NF-κB signaling pathway.
Conclusion
While this compound has a proven clinical track record in managing gingivitis primarily through its anti-plaque properties, a significant opportunity exists to validate its anti-inflammatory effects at the molecular level. The lack of published gene expression data for this compound stands in contrast to the emerging, albeit limited, data for alternatives like Chlorhexidine and Cetylpyridinium Chloride.
The proposed experimental protocol provides a clear and robust framework for researchers to investigate the direct impact of this compound on inflammatory gene expression. Such studies would be invaluable in elucidating its complete mechanism of action and could potentially broaden its therapeutic applications. By systematically evaluating its effects on key inflammatory pathways, the scientific community can gain a more comprehensive understanding of this compound's role in oral health and inflammation.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Bactericidal effect of delmopinol on attached and planktonic Streptococcus sanguinis cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of delmopinol rinsing on dental plaque formation and gingivitis healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound mouthrinse on plaque formation and gingivitis in "rapid" and "slow" plaque formers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. Expression Profile of Human Gingival Fibroblasts Induced by Interleukin-1β Reveals Central Role of Nuclear Factor-Kappa B in Stabilizing Human Gingival Fibroblasts During Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the side effect profiles of Delmopinol hydrochloride and essential oil mouthrinses
For Immediate Release
This guide provides a detailed comparison of the side effect profiles of two common active ingredients in therapeutic mouthrinses: Delmopinol (B1670218) hydrochloride and essential oils. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of data from clinical trials to support informed decisions in oral healthcare product development.
Introduction
Delmopinol hydrochloride and essential oil formulations are both effective as adjuncts to mechanical oral hygiene for the reduction of dental plaque and gingivitis. Delmopinol is a third-generation anti-plaque agent that acts as a surface-active agent, interfering with biofilm formation.[1] Essential oil mouthrinses, such as those containing a fixed combination of eucalyptol (B1671775), menthol (B31143), methyl salicylate (B1505791), and thymol (B1683141), exhibit broad-spectrum antimicrobial activity.[2] While their efficacy is well-documented, a thorough understanding of their respective side effect profiles is crucial for product development and patient counseling.
Quantitative Comparison of Adverse Events
The following table summarizes the incidence of common side effects reported in clinical trials for this compound and essential oil mouthrinses.
| Side Effect | This compound (0.2%) | Essential Oil Mouthrinses | Placebo/Control |
| Taste Disturbance | Commonly reported, transient.[1][3] | 22% reported altered taste in one study. | Less frequent than with active rinses.[4] |
| Numbness/Tingling | Transient numbness/tingling of the tongue is a common side effect.[3][5] | Not commonly reported. | - |
| Burning Sensation | Not commonly reported. | A main side effect.[6] 14% reported a mild burning sensation in one study. | - |
| Tooth Staining | 16% reported subjective staining (less than chlorhexidine). | Not a commonly reported side effect. | 4% wished to withdraw from one study for unspecified reasons.[4] |
| Mucosal Soreness/Irritation | Rarely reported.[3] | Temporary enanthema (redness of mucous membranes) has been reported.[6] | - |
| Withdrawal from Trials | 9% in one 6-month study.[4] | - | 4% in one 6-month study.[4] |
Detailed Experimental Protocols
The data presented in this guide are derived from various clinical trials. The general methodologies employed in these studies are outlined below.
3.1. This compound Studies
A representative clinical trial evaluating 0.2% this compound was a 6-month, double-blind, randomized, placebo-controlled study.[4]
-
Participants: Patients with moderate levels of plaque and gingivitis.
-
Intervention: Subjects were instructed to rinse twice daily for 60 seconds with 10 ml of either 0.2% this compound mouthwash, a placebo rinse, or a positive control (0.2% chlorhexidine). This was performed as an adjunct to their normal tooth brushing.
-
Assessments: Adverse events were recorded at baseline, 3 months, and 6 months through clinical examination and subject questionnaires. Assessments included questioning for transitory numbness of the tongue, taste disturbance, mucosal soreness, and visual assessment of tooth and tongue staining.[3]
-
Placebo Composition: The placebo rinse was the vehicle of the Delmopinol mouthwash, containing flavoring and sweetening agents and a low concentration (1.5%) of ethanol, but without the active ingredient.[1]
3.2. Essential Oil Mouthrinse Studies
A typical study evaluating an essential oil mouthrinse was a 6-month, examiner-blind, parallel-group trial.[2]
-
Participants: Subjects with mild-to-moderate gingivitis and dental plaque.
-
Intervention: Participants were randomized to one of three groups: 1) Mechanical Oral Hygiene (MOH) only; 2) MOH plus an alcohol-containing essential oil mouthrinse (ACM); 3) MOH plus an alcohol-free essential oil mouthrinse (AFM). Subjects rinsed twice daily for 30 seconds with 20 ml of the assigned mouthrinse.
-
Formulation: The essential oil mouthrinses (both ACM and AFM) contained a fixed combination of eucalyptol (0.092%), menthol (0.042%), methyl salicylate (0.060%), and thymol (0.064%).[2]
-
Assessments: Safety assessments, including oral examinations for any adverse changes to soft and hard tissues, were conducted at baseline and at monthly visits. Clinically significant findings were recorded as adverse events.
-
Placebo Composition: In other studies, a 5% hydroalcohol solution with coloring and flavoring, but without the active essential oils, has been used as a placebo control.[7]
Visualization of Side Effect Mechanisms
4.1. Mechanism of Oral Burning Sensation
The burning sensation associated with some mouthwash ingredients, including certain essential oils, is believed to be mediated by the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel on sensory neurons.
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of essential oil mouthrinses with or without alcohol on plaque and gingivitis: a randomized controlled clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A 6-month home-usage trial of 0.1% and 0.2% delmopinol mouthwashes (I). Effects on plaque, gingivitis, supragingival calculus and tooth staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-month use of 0.2% this compound in comparison with 0.2% chlorhexidine digluconate and placebo. (I). Effect on plaque formation and gingivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of delmopinol and chlorhexidine on plaque regrowth over a 4-day period and salivary bacterial counts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The long-term effect of a mouthrinse containing essential oils on dental plaque and gingivitis: a systematic review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Delmopinol Hydrochloride and Standard Oral Care Agents for Long-Term Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term efficacy of Delmopinol hydrochloride with standard oral care agents, namely chlorhexidine (B1668724) and fluoride (B91410), in the management of dental plaque and gingivitis. The information is compiled from various clinical studies to assist in research and development efforts within the oral healthcare sector.
Mechanism of Action
This compound: This third-generation anti-plaque agent functions as a surface-active compound.[1] Its primary mechanism is not bactericidal, but rather interferes with the formation and integrity of the dental plaque biofilm.[2][3][4] Delmopinol alters the pellicle layer on the tooth surface, making it less conducive for bacterial colonization.[2] It also disrupts the synthesis of extracellular polysaccharides, which form the matrix of the biofilm, thereby weakening its structure and facilitating its removal through mechanical means like brushing.[2] Furthermore, Delmopinol has been shown to interfere with bacterial communication systems, such as quorum sensing.[2]
Chlorhexidine: Widely regarded as the 'gold standard' in chemical plaque control, chlorhexidine is a broad-spectrum antimicrobial agent.[4] Its cationic molecules bind to the negatively charged surfaces of bacterial cell walls, disrupting the cell membrane and leading to cell death. Chlorhexidine also adsorbs to the tooth pellicle and mucous membranes, from where it is gradually released, providing a sustained antimicrobial effect known as substantivity.[4]
Fluoride: Primarily known for its anti-caries effect, certain fluoride formulations, particularly stannous fluoride, also exhibit significant anti-plaque and anti-gingivitis properties. Stannous fluoride has a dual mechanism of action. The fluoride ion promotes remineralization of tooth enamel, while the stannous ion has antimicrobial properties, inhibiting bacterial metabolism and growth.
Quantitative Efficacy Comparison
The following tables summarize the quantitative data from long-term clinical trials comparing the effects of this compound, chlorhexidine, and various fluoride compounds on plaque and gingival inflammation.
Table 1: Plaque Index Reduction
| Active Agent | Concentration | Duration | Plaque Index Reduction vs. Placebo/Control | Study Reference |
| Delmopinol HCl | 0.2% | 3 Months | 22% lower score | [5] |
| Delmopinol HCl | 0.2% | 6 Months | 13% lower score | [5] |
| Chlorhexidine | 0.2% | 3 Months | 38% lower score | [5] |
| Chlorhexidine | 0.2% | 6 Months | 38% lower score | [5] |
| Stannous Fluoride | 0.454% | 3 Months | Statistically significant greater reduction than sodium fluoride | [2] |
| Amine Fluoride/Stannous Fluoride | - | 9 Months | No significant difference compared to Sodium Fluoride | [3] |
Table 2: Gingival Health Improvement (Bleeding on Probing/Gingival Index)
| Active Agent | Concentration | Duration | Gingival Health Improvement vs. Placebo/Control | Study Reference |
| Delmopinol HCl | 0.2% | 3 Months | 11% reduction in bleeding on probing | [5] |
| Delmopinol HCl | 0.2% | 6 Months | 18% reduction in bleeding on probing | [5] |
| Chlorhexidine | 0.2% | 3 Months | 18% reduction in bleeding on probing | [5] |
| Chlorhexidine | 0.2% | 6 Months | 22% reduction in bleeding on probing | [5] |
| Stannous Fluoride | 0.454% | 3 Months | Statistically significant greater reduction in modified gingival index and modified sulcular bleeding index than sodium fluoride | [2] |
| Amine Fluoride/Stannous Fluoride | - | 9 Months | No significant difference in gingival index compared to Sodium Fluoride | [3] |
Experimental Protocols
The methodologies for the cited long-term clinical trials generally follow a similar structure:
1. Study Design: Most studies are double-blind, randomized, parallel-group clinical trials.[5] This design minimizes bias by ensuring that neither the participants nor the investigators know who is receiving the test agent, the active control, or the placebo. A washout period is typically included before the trial begins to establish a baseline for all participants.[6]
2. Participant Selection: Participants are typically healthy adults with a specified level of plaque and gingivitis at baseline.[5] Exclusion criteria often include the use of antibiotics or other medications that could affect oral health, presence of advanced periodontal disease, and allergies to the study products.
3. Intervention: Participants are randomly assigned to one of the treatment groups (e.g., Delmopinol rinse, chlorhexidine rinse, fluoride toothpaste, or placebo).[5] They are instructed to use the assigned product for a specified duration (e.g., twice daily for 60 seconds) in addition to their normal oral hygiene routine, or in some study designs, as the sole method of oral hygiene.[5]
4. Data Collection: Clinical assessments are performed at baseline and at specified intervals throughout the study (e.g., 3 and 6 months).[5] The primary efficacy endpoints are typically the Plaque Index (e.g., Turesky modification of the Quigley-Hein Plaque Index) and a measure of gingival inflammation, such as the Gingival Index or Bleeding on Probing.[5]
5. Statistical Analysis: Appropriate statistical methods are used to compare the changes in plaque and gingivitis scores from baseline to the end of the study among the different treatment groups.
Visualizations
References
- 1. ijcmph.com [ijcmph.com]
- 2. A randomized double-blind clinical trial evaluating comparative plaque and gingival health associated with commercially available stannous fluoride-containing dentifrices as compared to a sodium fluoride control dentifrice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of plaque and gingivitis prevention by AmF/SnF2 and NaF. A clinical and microbiological 9-month study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Chlorhexidine with Fluoride Mouthrinse on Plaque Accumulation, Plaque pH - A Double Blind Parallel Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Better living through chemistry? A randomized, double-blind controlled study evaluating the efficacy of plaque control and gingival health impacts of a novel stannous fluoride-containing gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of the effects of stannous fluoride on gingivitis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Bactericidal and Bacteriostatic Properties of Delmopinol Hydrochloride and Chlorhexidine in Vitro
For Immediate Release
[City, State] – [Date] – A comprehensive in vitro comparison reveals key differences in the antimicrobial activity of Delmopinol hydrochloride and chlorhexidine (B1668724), two active agents in oral healthcare. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their bactericidal and bacteriostatic properties, supported by experimental data.
Chlorhexidine has long been regarded as a gold-standard antimicrobial agent in dentistry, demonstrating potent bactericidal effects. In contrast, this compound operates primarily as a surface-active agent, inhibiting the formation of dental plaque with a comparatively lower antimicrobial profile. Understanding the nuances of their mechanisms and efficacy is crucial for the development of targeted oral health solutions.
Mechanism of Action: A Tale of Two Molecules
Chlorhexidine, a cationic biguanide, exerts its antimicrobial effect by disrupting bacterial cell membranes. At lower concentrations, it is bacteriostatic, causing the leakage of intracellular components. At higher concentrations, it becomes bactericidal, leading to the precipitation of cytoplasmic contents and cell death.
This compound, a morpholinoethanol (B8693651) derivative, functions differently. It reduces the surface tension of the tooth, interfering with the adherence of bacteria and the formation of the plaque matrix. While it possesses some antimicrobial properties, its primary role is to create an environment less conducive to plaque development.
Quantitative Comparison of Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound and chlorhexidine against common oral bacteria, as determined by in vitro studies. It is important to note that the data for each compound may be derived from different studies, and direct comparisons should be made with consideration of potential variations in experimental methodologies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Chlorhexidine against Oral Bacteria
| Bacterial Species | This compound MIC (µg/mL) | Chlorhexidine MIC (µg/mL) |
| Streptococcus mutans | 1000 | 1 - 8 |
| Streptococcus sobrinus | 1000 | 1 - 4 |
| Streptococcus sanguinis | 2000 | 1 - 8 |
| Actinomyces viscosus | 500 | 4 - 16 |
| Porphyromonas gingivalis | 250 | 8 - 32 |
| Fusobacterium nucleatum | 500 | 4 - 16 |
Note: Data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 2: Minimum Bactericidal Concentration (MBC) of this compound and Chlorhexidine against Oral Bacteria
| Bacterial Species | This compound MBC (µg/mL) | Chlorhexidine MBC (µg/mL) |
| Streptococcus mutans | >2000 | 2 - 16 |
| Streptococcus sobrinus | >2000 | 2 - 8 |
| Streptococcus sanguinis | >2000 | 2 - 16 |
| Actinomyces viscosus | 1000 | 8 - 32 |
| Porphyromonas gingivalis | 500 | 16 - 64 |
| Fusobacterium nucleatum | 1000 | 8 - 32 |
Note: Data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.
Visualizing the Mechanisms and Workflows
To further elucidate the distinct actions of these compounds and the standard methods for their evaluation, the following diagrams are provided.
Biocompatibility of Delmopinol Hydrochloride: A Comparative Guide Based on ISO 10993 Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biocompatibility validation of Delmopinol hydrochloride, a surface-active agent used in oral healthcare products. The assessment is based on the internationally recognized ISO 10993 standards for the biological evaluation of medical devices. Due to the limited availability of public-facing, quantitative ISO 10993 data specifically for this compound, this guide presents a comparative analysis with other common oral antiseptics, Chlorhexidine and Cetylpyridinium (B1207926) chloride, for which more data is accessible. The experimental protocols and data tables are structured to serve as a robust reference for biocompatibility assessment in a research and development setting.
Comparative Analysis of Biocompatibility
The biocompatibility of an oral rinse formulation is critical to ensure its safety for regular use. The ISO 10993 series of standards provides a framework for evaluating the potential biological risks. The primary tests for a product like an oral rinse, which has contact with mucosal membranes, include cytotoxicity (ISO 10993-5), irritation (ISO 10993-10), and sensitization (ISO 10993-10).
Table 1: Comparative Summary of In Vitro Cytotoxicity (ISO 10993-5)
The following data is representative and compiled from various sources for comparative purposes. Specific results for this compound are not publicly available and would require dedicated testing.
| Compound | Test Method | Cell Line | Concentration | Cell Viability (%) | Result |
| Delmopinol HCl (Hypothetical) | MTT Assay | L929 | 0.2% | > 70% | Non-cytotoxic |
| Chlorhexidine Digluconate | MTT Assay | L929 | 0.12% | < 70% | Cytotoxic[1][2][3] |
| Cetylpyridinium Chloride | LDH Assay | T24 | 0.05% | < 70% | Cytotoxic[4] |
Note: The cytotoxicity of Chlorhexidine and Cetylpyridinium chloride is concentration-dependent. At lower concentrations, they may exhibit less cytotoxicity. Delmopinol's mechanism as a surface-active agent with low antimicrobial potency suggests a potentially favorable cytotoxicity profile.[5][6]
Table 2: Comparative Summary of Irritation and Sensitization Potential (ISO 10993-10)
This table provides a qualitative comparison based on the known properties of the compounds and standard ISO 10993 test outcomes.
| Compound | Irritation Test (Rabbit) | Sensitization Test (Guinea Pig) | Biocompatibility Profile |
| Delmopinol HCl (Expected) | Non-irritant | Non-sensitizing | Favorable |
| Chlorhexidine Digluconate | Mild to moderate irritant | Low sensitization potential | Generally safe, with some potential for irritation[7][8][9] |
| Cetylpyridinium Chloride | Mild irritant | Low sensitization potential | Generally safe for use at recommended concentrations[10][11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of biocompatibility. The following are standardized protocols based on ISO 10993 for the key biocompatibility tests.
In Vitro Cytotoxicity Test (ISO 10993-5)
Objective: To assess the potential of a substance to cause cell death or inhibit cell growth.
Methodology: MTT Assay
-
Cell Culture: L929 mouse fibroblast cells are cultured in a suitable medium (e.g., DMEM with 10% fetal bovine serum) at 37°C in a humidified 5% CO2 atmosphere.
-
Sample Preparation: The test article (e.g., this compound) is prepared as an extract according to ISO 10993-12. Serial dilutions are made to determine a dose-response.
-
Cell Treatment: The cell culture medium is replaced with the prepared extracts of the test article, positive control (e.g., sodium lauryl sulfate), and negative control (e.g., high-density polyethylene (B3416737) extract).
-
Incubation: The treated cells are incubated for a specified period (e.g., 24 hours).
-
MTT Assay: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) salt.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a spectrophotometer. Cell viability is calculated as a percentage relative to the negative control. A reduction in cell viability below 70% is generally considered a cytotoxic effect.[12][13]
Skin Sensitization Test (ISO 10993-10)
Objective: To determine the potential of a substance to induce a delayed-type hypersensitivity reaction.
Methodology: Guinea Pig Maximization Test (GPMT)
-
Induction Phase: A group of guinea pigs is initially exposed to the test article. This involves both intradermal injections of the test article (with and without adjuvant) and a topical application to the same site.
-
Challenge Phase: After a rest period (10-14 days), the test animals and a control group (not previously exposed) are challenged with a topical application of the test article at a non-irritating concentration.
-
Observation: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal.
-
Data Analysis: The skin reactions are scored. A significantly greater reaction in the test group compared to the control group indicates sensitization.[14][15][16][17]
Irritation Test (ISO 10993-10)
Objective: To assess the potential of a substance to cause local inflammation upon a single or repeated exposure.
Methodology: Intracutaneous Reactivity Test (Rabbit)
-
Sample Preparation: Extracts of the test material are prepared in both polar (e.g., saline) and non-polar (e.g., cottonseed oil) solvents as per ISO 10993-12.
-
Injection: A small volume (e.g., 0.2 mL) of the test extract is injected intracutaneously into several sites on the backs of rabbits. Control sites are injected with the corresponding solvent.
-
Observation: The injection sites are observed for erythema and edema at 24, 48, and 72 hours post-injection.
-
Data Analysis: The skin reactions are scored. The scores for the test sites are compared to the control sites. A significantly higher score for the test extract indicates an irritant response.[14][18][19]
Visualizing Biocompatibility Pathways and Workflows
Mechanism of Action and Cellular Interaction
This compound is a surface-active agent that primarily functions by interfering with the formation of dental plaque and biofilm.[5][6] Its interaction with oral mucosal cells is a key aspect of its biocompatibility. As a surfactant, it may interact with the cell membrane, potentially leading to changes in membrane permeability and cellular signaling.
References
- 1. In vitro cytotoxicity evaluation of endodontic irrigants combined with cationic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. VesiX cetylpyridinium chloride is rapidly bactericidal and reduces uropathogenic Escherichia coli bladder epithelial cell invasion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. View Attachment [cir-reports.cir-safety.org]
- 8. Development of an In Vitro Method for Assessing the Potential Irritation of Medical Devices and OTC Products Used in the Oral Cavity | MDPI [mdpi.com]
- 9. Articles [kosmoscience.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. nhiso.com [nhiso.com]
- 13. jdat.org [jdat.org]
- 14. nhiso.com [nhiso.com]
- 15. dmd.nihs.go.jp [dmd.nihs.go.jp]
- 16. mdcpp.com [mdcpp.com]
- 17. ISO 10993-10 Skin Sensitization: Everything You Need to Know [testlabsuk.com]
- 18. savewo.com [savewo.com]
- 19. mddionline.com [mddionline.com]
Safety Operating Guide
Proper Disposal of Delmopinol Hydrochloride: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Delmopinol hydrochloride, aligning with regulatory standards and best practices for chemical waste management.
Core Principles of this compound Disposal
This compound, as with many pharmaceutical compounds, requires disposal through a licensed chemical destruction facility or by controlled incineration, often equipped with flue gas scrubbing technology to neutralize harmful emissions.[1][2] It is imperative to prevent the entry of this chemical into sewer systems or the broader environment.[1][2] Improper disposal can lead to contamination of water supplies and soil, posing a risk to both wildlife and human health.[3]
Step-by-Step Disposal Protocol
Researchers and laboratory personnel must adhere to the following steps to ensure the safe disposal of this compound waste:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure substance, solutions, and contaminated labware (e.g., vials, gloves, bench paper).
-
Segregate this compound waste from other laboratory waste to prevent accidental mixing and ensure proper handling.
-
-
Containerization:
-
Place all this compound waste into a suitable, clearly labeled, and sealed container.[1][2]
-
The container should be robust, leak-proof, and compatible with the chemical.
-
Use color-coded waste containers where applicable. For instance, black containers are often designated for RCRA hazardous pharmaceutical waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution or local regulations.
-
-
Storage:
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Disposal must be conducted in accordance with all federal, state, and local regulations, including those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4]
-
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated and its disposal date and method, as required by your institution and regulatory bodies.
-
Accidental Release Measures
In the event of a spill, prevent further leakage and avoid allowing the chemical to enter drains.[1][2] Collect the spilled material using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal.[1][2]
Disposal of Contaminated Packaging
Containers that held this compound can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1] For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[1]
Regulatory Framework
The disposal of pharmaceutical waste is regulated by multiple agencies, primarily the EPA, which governs hazardous waste under the RCRA.[4] Some states may have more stringent regulations than federal laws.[3] It is crucial to be aware of and compliant with all applicable regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Delmopinol hydrochloride
Essential Safety and Handling Guide for Delmopinol Hydrochloride
This guide provides crucial safety and logistical information for laboratory professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE) and Safe Handling
When working with this compound, it is imperative to use appropriate personal protective equipment and follow safe handling protocols to minimize exposure and ensure a safe laboratory environment.[1][2]
Key Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][2] The use of a chemical fume hood is recommended to control exposure.[3]
-
Avoid Dust and Aerosols: Take measures to prevent the formation of dust and aerosols during handling.[1][2]
-
Eye and Skin Contact: Avoid contact with eyes and skin.[1][2]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before leaving the work area.[2][3]
-
Ignition Sources: Keep away from sources of ignition and use non-sparking tools.[1][2]
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] |
| Hand Protection | Chemical-resistant gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1][2] |
| Body Protection | Wear suitable protective clothing.[1][2] Fire/flame resistant and impervious clothing is recommended.[1][2] |
| Respiratory | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1][2] |
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration and seek immediate medical attention.[1][3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and consult a doctor.[1][3]
-
Eye Contact: Rinse eyes cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Chemical Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[1]
-
Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]
Quantitative Data
Currently, there are no established occupational exposure limit values for this compound.[1][2]
| Parameter | Value |
| Occupational Exposure Limit | No data available |
| Biological Limit Values | No data available |
Operational Workflow for Handling this compound
The following diagram outlines the procedural steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
